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  • Product: 2-Fluorocyclopropane-1,1-dicarboxylic acid
  • CAS: 163266-04-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Fluorocyclopropane-1,1-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Fluorocyclopropane-1,1-dicarboxylic acid is a valuable building block in medicinal chemistry and drug discovery, offering a unique combination of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorocyclopropane-1,1-dicarboxylic acid is a valuable building block in medicinal chemistry and drug discovery, offering a unique combination of a strained cyclopropane ring and the electronic properties of fluorine.[1] This guide provides a comprehensive overview of the synthetic routes to this target molecule, with a particular focus on the preparation of the key intermediate, diethyl 2-fluorocyclopropane-1,1-dicarboxylate, and its subsequent hydrolysis. The discussion delves into the mechanistic rationale behind the chosen synthetic strategies, detailed experimental protocols, and a comparative analysis of different approaches.

Introduction: The Significance of Fluorinated Cyclopropanes

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2] The cyclopropane motif, a three-membered carbocycle, imparts conformational rigidity and a unique electronic character to molecules. The combination of these two features in 2-fluorocyclopropane-1,1-dicarboxylic acid makes it a highly sought-after scaffold for the design of novel therapeutics. The dicarboxylic acid functionality provides a versatile handle for further chemical modifications, allowing for the construction of diverse molecular architectures.[1]

Retrosynthetic Analysis: A Two-Stage Approach

A logical retrosynthetic analysis of 2-fluorocyclopropane-1,1-dicarboxylic acid points to a two-stage synthetic strategy. The primary disconnection is the hydrolysis of the corresponding diethyl ester, diethyl 2-fluorocyclopropane-1,1-dicarboxylate. This intermediate, in turn, can be synthesized through the cyclopropanation of a malonic ester derivative.

G Target 2-Fluorocyclopropane-1,1-dicarboxylic Acid Intermediate Diethyl 2-fluorocyclopropane-1,1-dicarboxylate Target->Intermediate Hydrolysis Starting_Materials Diethyl Malonate + C2-F Synthon Intermediate->Starting_Materials Cyclopropanation

Caption: Retrosynthetic pathway for 2-fluorocyclopropane-1,1-dicarboxylic acid.

Synthesis of Diethyl 2-Fluorocyclopropane-1,1-dicarboxylate

The formation of the fluorinated cyclopropane ring is the most critical step in this synthesis. Several methods can be envisioned for this transformation, with the most common approach involving the reaction of a nucleophilic malonate derivative with a suitable electrophilic two-carbon synthon containing a fluorine atom.

Michael Addition-Initiated Ring Closure (MIRC)

A plausible and efficient route to diethyl 2-fluorocyclopropane-1,1-dicarboxylate is through a Michael Addition-Initiated Ring Closure (MIRC) reaction. This strategy involves the conjugate addition of the enolate of diethyl malonate to a fluorinated Michael acceptor, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.

A suitable Michael acceptor for this purpose is an α-fluoro-α,β-unsaturated ester or a related derivative. However, a more direct and atom-economical approach involves the reaction of diethyl malonate with a difunctional C2 synthon containing a fluorine atom and two leaving groups.

A particularly effective, though less commonly documented, strategy would be the reaction of the sodium salt of diethyl malonate with 1,2-dibromo-1-fluoroethane. This reaction would proceed via an initial nucleophilic substitution to displace one of the bromine atoms, followed by an intramolecular cyclization.

Diagram of the Proposed MIRC Reaction:

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack and Cyclization Diethyl_Malonate EtOOC CH₂ COOEt Enolate EtOOC CH⁻Na⁺ COOEt Diethyl_Malonate->Enolate Base Base NaOEt Intermediate_Adduct EtOOC CH(CHF-CH₂Br) COOEt Enolate->Intermediate_Adduct SN2 C2_Synthon Br CHF-CH₂ Br Product Diethyl 2-fluorocyclopropane-1,1-dicarboxylate Intermediate_Adduct->Product Intramolecular SN2

Caption: Proposed mechanism for the synthesis of the diethyl ester intermediate.

Experimental Protocol (Proposed):

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere to generate sodium ethoxide.

  • Addition of Diethyl Malonate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium salt of diethyl malonate.

  • Cyclopropanation: To the resulting solution, add 1,2-dibromo-1-fluoroethane (1.1 eq) dropwise. The reaction mixture is then heated to reflux for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford diethyl 2-fluorocyclopropane-1,1-dicarboxylate.

ReagentMolar Eq.Purpose
Sodium1.0Base precursor
Anhydrous EthanolSolventReactant/Solvent
Diethyl Malonate1.0Nucleophile
1,2-Dibromo-1-fluoroethane1.1Electrophile/C2-F Synthon

Table 1: Reagents for the synthesis of diethyl 2-fluorocyclopropane-1,1-dicarboxylate.

Hydrolysis of Diethyl 2-Fluorocyclopropane-1,1-dicarboxylate

The final step in the synthesis is the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid. This transformation can be achieved under either acidic or basic conditions. However, due to the presence of the fluorine atom, which can influence the stability of the cyclopropane ring, the choice of hydrolysis conditions is critical.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is a common method for the cleavage of esters. The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, followed by the elimination of the ethoxide leaving group. Subsequent acidification of the resulting carboxylate salt yields the dicarboxylic acid.

Experimental Protocol:

  • Saponification: Dissolve diethyl 2-fluorocyclopropane-1,1-dicarboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.5 eq).

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the hydrolysis by TLC until the starting material is no longer detectable.

  • Acidification and Extraction: After cooling to room temperature, remove the ethanol under reduced pressure. The aqueous solution is then cooled in an ice bath and carefully acidified with concentrated hydrochloric acid to a pH of approximately 1-2. The precipitated dicarboxylic acid is then extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification and Characterization: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo to yield the crude 2-fluorocyclopropane-1,1-dicarboxylic acid. The product can be further purified by recrystallization. The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis proceeds via the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon towards nucleophilic attack by water. While effective for many esters, this method can sometimes lead to side reactions, especially with strained ring systems. For sterically hindered esters or those sensitive to strong base, acid-catalyzed hydrolysis can be a viable alternative.[3][4]

Experimental Protocol (Alternative):

  • Reaction Setup: In a round-bottom flask, dissolve diethyl 2-fluorocyclopropane-1,1-dicarboxylate in a mixture of a suitable acid (e.g., concentrated hydrochloric acid or sulfuric acid) and water.

  • Heating: Heat the mixture to reflux for an extended period, monitoring the reaction by TLC.

  • Work-up: After completion, the reaction mixture is cooled and the product is extracted with an organic solvent. The organic layer is washed with water and brine, dried, and concentrated to yield the dicarboxylic acid.

Hydrolysis MethodReagentsTypical ConditionsAdvantagesDisadvantages
Base-Catalyzed NaOH or KOH in EtOH/H₂ORefluxGenerally high yields, clean reactionPotential for ring-opening or epimerization
Acid-Catalyzed HCl or H₂SO₄ in H₂ORefluxUseful for base-sensitive substratesCan be slower, potential for side reactions

Table 2: Comparison of Hydrolysis Methods.

Conclusion

The synthesis of 2-fluorocyclopropane-1,1-dicarboxylic acid is a challenging yet rewarding endeavor for medicinal chemists. The presented two-step approach, involving the synthesis of the diethyl ester intermediate followed by hydrolysis, offers a viable route to this valuable building block. The choice of specific reaction conditions for both the cyclopropanation and hydrolysis steps will depend on the availability of starting materials and the desired scale of the synthesis. Careful optimization and characterization are essential to ensure the successful preparation of this important fluorinated scaffold for drug discovery.

References

  • Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters. Available at: [Link]

  • Novel 2-fluorocyclopropane carboxylic acid synthesis method. Google Patents.
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  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PubMed. Available at: [Link]

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Exploratory

An In-depth Technical Guide to 2-Fluorocyclopropane-1,1-dicarboxylic Acid: Properties, Synthesis, and Applications

Abstract This technical guide provides a comprehensive overview of 2-fluorocyclopropane-1,1-dicarboxylic acid, a unique fluorinated building block with significant potential in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-fluorocyclopropane-1,1-dicarboxylic acid, a unique fluorinated building block with significant potential in medicinal chemistry and materials science. Although direct experimental data for this specific molecule is limited in publicly accessible literature, this document consolidates information from analogous structures and theoretical principles to offer a detailed projection of its properties. This guide will cover its synthesis, physicochemical characteristics, spectroscopic profile, reactivity, and potential applications, with a particular focus on its utility for researchers, scientists, and drug development professionals. The strategic introduction of a fluorine atom onto the sterically constrained cyclopropane ring, which is also adorned with two carboxylic acid moieties, is expected to impart profound effects on the molecule's conformation, acidity, and reactivity.

Introduction: The Significance of Fluorinated Cyclopropanes

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong C-F bonds, can dramatically alter the pharmacokinetic and physicochemical properties of a parent compound.[1][2] When combined with the cyclopropane motif—a small, strained ring system that imparts conformational rigidity and a unique three-dimensional topology—the resulting fluorinated cyclopropanes emerge as valuable scaffolds in chemical synthesis.[3]

2-Fluorocyclopropane-1,1-dicarboxylic acid (CAS 163266-04-4) is a particularly noteworthy example. The geminal dicarboxylic acid groups offer versatile handles for further chemical elaboration, while the fluorine atom is poised to influence the molecule's electronic properties and metabolic stability.[4] This guide will explore the multifaceted nature of this compound, providing a theoretical and practical framework for its use in research and development.

Proposed Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

A logical approach to the synthesis of the diethyl ester precursor, diethyl 2-fluorocyclopropane-1,1-dicarboxylate, would involve the reaction of diethyl malonate with a 1-fluoro-1,2-dihaloethane, or a related Michael addition-ring closure strategy. A more direct and potentially higher-yielding method would be the cyclopropanation of a fluorinated alkene. Subsequently, the hydrolysis of the diethyl ester to the target dicarboxylic acid can be achieved under basic or acidic conditions.

Synthesis_of_2-Fluorocyclopropane-1,1-dicarboxylic_acid Reactant1 Diethyl Malonate Intermediate1 Diethyl 2-fluorocyclopropane-1,1-dicarboxylate Reactant1->Intermediate1 Michael Addition-Ring Closure Reactant2 1-bromo-2-fluoroethylene Reactant2->Intermediate1 Base Base (e.g., NaH, NaOEt) Base->Intermediate1 Product 2-Fluorocyclopropane-1,1-dicarboxylic acid Intermediate1->Product Hydrolysis Reagent1 H2O, H+ or OH- Reagent1->Product

Caption: Proposed synthetic pathway for 2-fluorocyclopropane-1,1-dicarboxylic acid.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of Diethyl 2-fluorocyclopropane-1,1-dicarboxylate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere, add diethyl malonate dropwise at 0 °C.

  • After stirring for 30 minutes, add 1-bromo-2-fluoroethylene slowly, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield diethyl 2-fluorocyclopropane-1,1-dicarboxylate.

Step 2: Hydrolysis to 2-Fluorocyclopropane-1,1-dicarboxylic Acid

  • Dissolve the purified diethyl 2-fluorocyclopropane-1,1-dicarboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to a low pH with concentrated hydrochloric acid, which should precipitate the dicarboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 2-fluorocyclopropane-1,1-dicarboxylic acid.

Physicochemical Properties: The Influence of Fluorine

The introduction of a fluorine atom is expected to significantly impact the physicochemical properties of the cyclopropane-1,1-dicarboxylic acid core.

PropertyPredicted Value/ObservationRationale and References
Molecular Formula C₅H₅FO₄-
Molecular Weight 148.09 g/mol -
Appearance White crystalline solidBased on analogous dicarboxylic acids.
Melting Point Expected to be higher than non-fluorinated analogFluorine can increase intermolecular interactions.
pKa pKa₁ ≈ 1.5-2.5; pKa₂ ≈ 4.0-5.0The electron-withdrawing fluorine atom will increase the acidity of the carboxylic acids compared to cyclopropane-1,1-dicarboxylic acid.[5][6][7][8]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water.The dicarboxylic acid functionality imparts polarity, while the fluorinated cyclopropane core adds lipophilicity.
LogP Expected to be higher than the non-fluorinated analogThe fluorine atom generally increases lipophilicity.

Spectroscopic Profile: A Predictive Analysis

While experimental spectra are not available, the expected spectroscopic characteristics can be predicted based on the analysis of similar fluorinated and cyclopropyl compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the cyclopropyl protons and the presence of H-F and H-H couplings. The spectrum would likely show three distinct multiplets for the cyclopropyl protons, each coupled to the other two protons and to the fluorine atom. The carboxylic acid protons would appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the presence of five distinct carbon signals. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. The two carboxylic acid carbons will appear in the downfield region typical for carbonyls.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will be the most informative for confirming the presence and environment of the fluorine atom. A single resonance is expected, which will be split into a multiplet due to coupling with the vicinal and geminal protons of the cyclopropane ring. The chemical shift will be indicative of a fluorine atom attached to a saturated carbon within a strained ring system.[1][2][3][4][9][10][11][12][13]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a very broad O-H stretching band from the hydrogen-bonded carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid carbonyls is expected around 1700-1725 cm⁻¹. The C-F bond will show a characteristic stretching vibration in the 1000-1100 cm⁻¹ region.[14]

Mass Spectrometry

In mass spectrometry, the molecular ion peak may be observed, although it could be weak depending on the ionization method.[15][16][17][18][19] Common fragmentation patterns would likely involve the loss of water, carbon dioxide, and the carboxylic acid groups. High-resolution mass spectrometry would be essential to confirm the elemental composition.

Reactivity and Synthetic Potential

The chemical reactivity of 2-fluorocyclopropane-1,1-dicarboxylic acid is dictated by the interplay of the strained cyclopropane ring, the electron-withdrawing fluorine atom, and the versatile carboxylic acid functionalities.

Reactions of the Carboxylic Acid Groups

The two carboxylic acid groups can undergo standard transformations, such as esterification, amidation, and reduction, to provide a wide array of derivatives. Selective mono-functionalization could be challenging but may be achievable by controlling stoichiometry or through the formation of an anhydride intermediate.

Reactivity_of_Carboxylic_Acids Diacid 2-Fluorocyclopropane-1,1-dicarboxylic acid Diester Diester Diacid->Diester Diamide Diamide Diacid->Diamide Diol Diol Diacid->Diol Monoester Monoester/Monoamide Diacid->Monoester Alcohol Alcohol, H+ Alcohol->Diester Amine Amine, Coupling Agent Amine->Diamide ReducingAgent Reducing Agent (e.g., LiAlH4) ReducingAgent->Diol SelectiveReagent Controlled Stoichiometry SelectiveReagent->Monoester

Caption: Potential transformations of the carboxylic acid groups.

Influence of the Fluorine Atom on Reactivity

The electronegative fluorine atom is expected to polarize the C-F bond and influence the reactivity of the cyclopropane ring. DFT calculations on related systems suggest a trans-directing effect of the fluorine atom, potentially making the ester or amide group trans to it more susceptible to nucleophilic attack.[4] The fluorine substituent also impacts the stability of the cyclopropane ring, which can be susceptible to ring-opening reactions under certain conditions, such as treatment with strong acids or bases, or in the presence of transition metals.

Applications in Drug Discovery and Materials Science

The unique structural features of 2-fluorocyclopropane-1,1-dicarboxylic acid make it an attractive building block for various applications.

  • Medicinal Chemistry: Its conformationally restricted scaffold can be used to design novel enzyme inhibitors or receptor ligands. The fluorine atom can enhance metabolic stability and binding affinity. The dicarboxylic acid functionality allows for its incorporation into peptide and peptidomimetic structures.[4]

  • Asymmetric Synthesis: The prochiral nature of the molecule makes it a valuable starting material for the synthesis of enantiomerically pure compounds.

  • Materials Science: The rigid dicarboxylic acid structure could be utilized in the synthesis of novel polymers and metal-organic frameworks (MOFs) with tailored properties.

Conclusion

2-Fluorocyclopropane-1,1-dicarboxylic acid stands as a promising, yet underexplored, building block in synthetic chemistry. This guide, by drawing parallels with analogous compounds and leveraging theoretical principles, has provided a comprehensive projection of its synthesis, properties, and potential applications. As research in fluorination chemistry continues to expand, it is anticipated that the utility of this and related molecules will become increasingly evident, paving the way for innovations in drug discovery and materials science. Further experimental validation of the properties and reactivity outlined herein is a critical next step in unlocking the full potential of this intriguing molecule.

References

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Foundational

An In-depth Technical Guide to the Discovery and Synthesis of 2-Fluorocyclopropane Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorinated Cyclopropanes The integration of a fluorine atom and a cyclopropane ring creates a unique structural motif...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Cyclopropanes

The integration of a fluorine atom and a cyclopropane ring creates a unique structural motif with significant implications for medicinal chemistry.[1] The cyclopropyl group, as the smallest cycloalkane, introduces conformational rigidity, which can lock a molecule into its bioactive conformation, enhancing binding affinity and selectivity for its biological target.[2] Concurrently, the introduction of fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and pKa, without significant steric alteration. This strategic combination has led to the development of potent bioactive molecules, such as the antineoplastic drug Zosuquidar and the fluoroquinolone antibiotic Sitafloxacin.

The inherent value of fluorocyclopropanes has spurred the development of diverse synthetic methodologies. These approaches can be broadly categorized into two main strategies: the cyclopropanation of fluoroalkenes and the fluorocyclopropanation of alkenes.[3] This guide will explore the key advancements in these areas, with a particular focus on stereoselective methods that provide access to chiral, non-racemic fluorocyclopropane building blocks.

Part 1: Synthetic Strategies for 2-Fluorocyclopropane Derivatives

The synthesis of 2-fluorocyclopropanes can be achieved through several distinct pathways. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Cyclopropanation of Fluoroalkenes

This approach involves the reaction of a fluorine-containing alkene with a carbene or carbenoid species. It has proven to be a versatile method for accessing a wide range of 2-fluorocyclopropane derivatives.

A powerful and highly enantioselective method for the synthesis of 2-fluorocyclopropanes involves the Simmons-Smith cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids.[3][4] This reaction, often guided by a chiral dioxaborolane ligand, proceeds with high yields and excellent enantioselectivities.[3][4] The reaction is tolerant of both electron-donating and electron-withdrawing groups on the substrate.[3]

A key advantage of this methodology is its ability to control the stereochemistry of the resulting cyclopropane. The hydroxyl group of the allylic alcohol directs the cyclopropanation, leading to a high degree of diastereoselectivity. Furthermore, the use of chiral ligands enables the synthesis of enantioenriched products.

Experimental Protocol: Enantioselective Simmons-Smith Cyclopropanation [3]

Materials:

  • (Z)-2-Fluoroallylic alcohol derivative

  • Diethylzinc (1.0 M in hexanes)

  • Diiodomethane

  • Chiral dioxaborolane ligand

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of the chiral dioxaborolane ligand in anhydrous DCM at 0 °C, add diethylzinc dropwise.

  • Stir the mixture for 20 minutes, then add diiodomethane and stir for an additional 20 minutes.

  • Add a solution of the (Z)-2-fluoroallylic alcohol derivative in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Transition metal catalysts, particularly those based on rhodium and copper, have been instrumental in the development of cyclopropanation reactions.[4][5] These catalysts can activate diazo compounds to generate metal-carbene intermediates, which then react with fluoroalkenes to form the desired cyclopropane.

The choice of catalyst and ligand is crucial for controlling the stereoselectivity of the reaction. Chiral rhodium catalysts, for instance, have been successfully employed in the asymmetric cyclopropanation of α-fluoroacrylates, providing access to highly functionalized chiral fluorocyclopropanes.[4]

Visualization of the Catalytic Cycle:

Catalytic_Cyclopropanation cluster_0 Catalytic Cycle Catalyst Catalyst Metal_Carbene Metal-Carbene Intermediate Catalyst->Metal_Carbene + Diazo Compound - N2 Diazo_Compound Diazo Compound (N2CHR) Product 2-Fluorocyclopropane Metal_Carbene->Product + Fluoroalkene Fluoroalkene Fluoroalkene Product->Catalyst (catalyst regeneration)

Sources

Exploratory

The Biological Activity of Fluorocyclopropanes: From Physicochemical Modulation to Advanced Therapeutic Design

An In-Depth Technical Guide: Abstract The strategic incorporation of fluorine and cyclopropane rings into molecular scaffolds represents two of the most powerful tactics in modern medicinal chemistry.[1] The combination...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The strategic incorporation of fluorine and cyclopropane rings into molecular scaffolds represents two of the most powerful tactics in modern medicinal chemistry.[1] The combination of these motifs in the form of fluorocyclopropanes creates a unique structural unit that offers profound and often synergistic benefits for drug design.[1][2] This guide provides a comprehensive analysis of the biological activity of fluorocyclopropanes, moving beyond a simple survey of applications to a detailed exploration of the underlying physicochemical principles that govern their behavior. We will examine how the interplay between the conformational rigidity of the cyclopropyl ring and the powerful electronic effects of fluorine can be harnessed to fine-tune molecular properties, including lipophilicity, metabolic stability, and target engagement.[2][3] Through detailed case studies, experimental protocols, and mechanistic explorations, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage the fluorocyclopropane scaffold for the creation of next-generation therapeutics.

The Fluorocyclopropyl Moiety: A Convergence of Unique Physicochemical Properties

The utility of the fluorocyclopropane group stems from the combined and often non-additive properties of its two constituent parts: the strained, rigid cyclopropane ring and the highly electronegative fluorine atom. Understanding their individual contributions is key to rationally deploying this moiety in drug design.

Conformational Rigidity and Pre-organization

The cyclopropane ring is a conformationally constrained aliphatic system.[4] This rigidity reduces the entropic penalty upon binding to a biological target by pre-organizing the molecule into a more bioactive conformation.[5] This is a significant advantage over flexible alkyl chains, which must "pay" a higher energetic cost to adopt the correct binding pose. The introduction of fluorine can further influence conformational preferences through steric and electronic effects, such as the gauche effect, impacting the overall shape of the molecule and its interaction with target proteins.[6] For example, in fluorocyclopropane-containing proline analogues, the rigid ring structure was shown to significantly influence the cis-trans isomerism of the peptide bond, a critical factor in peptide and protein structure.[6][7]

Modulation of Electronic Properties and Lipophilicity

Fluorine is the most electronegative element, and its introduction creates a highly polar C-F bond that can significantly alter a molecule's electronic landscape.[8][9] This has several critical consequences:

  • Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the basicity (pKa) of nearby amines or increase the acidity of adjacent protons.[2][10] This is a crucial tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

  • Lipophilicity (LogP): The effect of fluorination on lipophilicity is complex and context-dependent.[2] While a single fluorine atom can sometimes increase lipophilicity, strategic placement, particularly in polyfluorinated systems, can create facially polarized molecules that may lower LogP while improving other properties.[11] This provides a valuable mechanism for fine-tuning a compound's position in the optimal lipophilicity range for oral bioavailability.[2]

  • Dipole Moment: The C-F bond introduces a strong local dipole. In polyfluorinated cyclopropanes, the orientation of these bonds can create a significant overall molecular dipole moment, which can be exploited to form favorable dipole-dipole interactions with a protein target.[8][11]

Enhancing Metabolic Stability

One of the most common applications of fluorination is to block sites of oxidative metabolism.[10] The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~110 kcal/mol), making it resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP).[4][10] By replacing a metabolically labile C-H bond with a C-F bond, particularly at a known metabolic "soft spot," the half-life and in vivo exposure of a drug can be dramatically improved.[12][13] The cyclopropyl group itself is also generally more resistant to CYP-mediated oxidation than a comparable isopropyl group due to the higher C-H bond dissociation energy of the ring.[4] The combination in a fluorocyclopropane moiety therefore offers a robust strategy for enhancing metabolic stability.[2]

PropertyImpact of Fluorocyclopropyl MoietyRationale & Significance in Drug Design
Conformation Increased rigidity; pre-organizationReduces entropic penalty of binding, can lock in bioactive conformation.[5][6]
Lipophilicity (LogP) Context-dependent modulationAllows fine-tuning of solubility and permeability to optimize ADME properties.[2][11]
Basicity (pKa) Lowers pKa of nearby aminesOptimizes ionization state at physiological pH, affecting target binding and cell penetration.[10]
Metabolic Stability Blocks oxidative metabolismThe strong C-F bond is resistant to CYP450 enzymes, increasing drug half-life and exposure.[2][10]
Target Interactions Can form H-bonds, dipole interactionsThe polarized C-F bond can act as a hydrogen bond acceptor and participate in favorable electrostatic interactions.[8]

Table 1: Summary of the physicochemical impact of the fluorocyclopropyl moiety in drug design.

The Fluorocyclopropane as a Strategic Bioisostere

Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a cornerstone of medicinal chemistry.[14] The fluorocyclopropane moiety has emerged as a versatile and powerful bioisostere for several common chemical groups, offering solutions to prevalent drug design challenges.

A notable example is the use of a cyclopropyl amide as a bioisostere for a 2-aminopyridyl group in the development of Bruton's tyrosine kinase (Btk) inhibitors.[15] While the parent aminopyridyl compound was potent, the cyclopropyl amide isostere was explored to improve structural diversity and potentially circumvent bioactivation liabilities associated with the aromatic ring.[15] This strategic replacement maintained high potency while altering the molecule's physicochemical profile.

Furthermore, the rigid framework of trisubstituted cyclopropanes has been successfully used to create conformationally restricted isosteres for peptide linkages.[16] These mimics are designed to lock a portion of a peptide backbone into a specific secondary structure, such as an extended β-strand, which is often the required conformation for binding to enzyme active sites like those of aspartic proteinases.[16]

Case Study: Stereochemistry and Biological Activity in Btk Inhibitors

The development of reversible inhibitors for Bruton's tyrosine kinase (Btk), a key enzyme in B-cell signaling, provides a compelling case study on the nuanced role of fluorocyclopropane stereochemistry.[15] In an effort to optimize a lead compound, researchers replaced a cyclopropyl amide group with various fluorinated analogs.

The results demonstrated a striking dependence on the position and stereochemistry of the fluorine atom:

  • Fluorination at the tertiary carbon led to a significant loss of Btk potency.[15]

  • Introduction of a cis-2-fluorocyclopropane moiety, however, improved potency. Critically, the two enantiomers displayed different activity profiles. The (S,S)-enantiomer (19 ) was slightly more potent than the (R,R)-enantiomer (20 ).[15]

This stereodependence extended to off-target activity. A key liability in the series was inhibition of the hERG potassium channel, which poses a risk for cardiac arrhythmia. The parent cyclopropyl amide and the more potent (S,S)-fluorinated isomer (25 in the study) both showed significant hERG inhibition. In contrast, the (R,R)-fluorinated isomer (24 in the study) dramatically reduced hERG blockade, resulting in a much safer cardiovascular profile.[15]

CompoundBtk IC₅₀ (nM)% hERG Inhibition @ 10 µMLLE
8 (Cyclopropyl)7.1636.3
19 (cis-(S,S)-F-Cyclopropyl)2.3N/A7.3
20 (cis-(R,R)-F-Cyclopropyl)3.8N/A7.0
25 (Final cis-(S,S) analog)1.8807.3
24 (Final cis-(R,R) analog)5.6136.8
(Data synthesized from Evans, D. A., et al. (2020). ACS Medicinal Chemistry Letters.[15])

Table 2: Structure-Activity Relationship of (Fluoro)cyclopropyl Amides as Btk Inhibitors.

This case study powerfully illustrates that the fluorocyclopropane moiety is not an interchangeable "plug-and-play" unit. Its stereochemical configuration must be carefully optimized to balance on-target potency with off-target safety, providing a clear example of causality where a specific spatial arrangement of the C-F bond dictates distinct biological outcomes.

cluster_Btk Btk Signaling Pathway BCR B-Cell Receptor (BCR) LYN LYN/SYK (Kinases) BCR->LYN Antigen Binding BTK Btk LYN->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 NFKB NF-κB Activation DAG->NFKB Ca Ca²⁺ Mobilization IP3->Ca Proliferation B-Cell Proliferation & Survival NFKB->Proliferation Ca->Proliferation Inhibitor Fluorocyclopropane Btk Inhibitor Inhibitor->BTK Inhibition

Figure 1: Simplified Btk signaling pathway showing the point of intervention by fluorocyclopropane-based inhibitors.

Advanced Applications: Fluorocyclopropanes in PET Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that uses radiotracers to visualize and quantify biological processes in vivo.[17] Fluorine-18 (¹⁸F) is an ideal radionuclide for PET due to its convenient half-life (109.8 min) and low positron energy, which allows for high-resolution imaging.[18]

The unique properties of fluorocyclopropanes make them attractive scaffolds for developing novel ¹⁸F-labeled PET tracers. The metabolic stability conferred by the C-F bond helps ensure that the tracer is not rapidly degraded in vivo, allowing for clearer imaging of the target.[10] Researchers have successfully developed ¹⁸F-labeled radioligands based on various molecular scaffolds to image targets like cyclooxygenase-2 (COX-2), an enzyme implicated in cancer and inflammation.[17][19] The development of efficient methods for the radiosynthesis of ¹⁸F-fluorocyclopropanes is an active area of research, promising to deliver a new generation of highly specific and stable imaging agents for early disease detection and monitoring therapeutic response.[20]

Experimental Protocols

Trustworthy science relies on reproducible methodologies. This section provides validated, step-by-step protocols for key workflows relevant to the study of fluorocyclopropanes.

Protocol: Synthesis of a gem-Difluorocyclopropane Derivative

This protocol describes a common method for gem-difluorocyclopropanation of an alkene using a Ruppert-Prakash-type reagent (TMSCF₃) and a catalyst.[21]

Objective: To synthesize a gem-difluorocyclopropane from a functionalized alkene.

Materials:

  • Functionalized alkene (1.0 equiv)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃) (2.0 equiv)

  • Sodium Iodide (NaI) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and heating mantle

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether or Ethyl acetate for extraction

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, add the functionalized alkene (1.0 equiv) and sodium iodide (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe to dissolve the solids. Begin stirring. Cool the mixture to 0 °C in an ice bath.

  • Carbene Precursor Addition: Slowly add TMSCF₃ (2.0 equiv) to the stirred solution via syringe over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 60-80 °C (temperature may need optimization based on the substrate).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkene is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly pouring it into a beaker containing an equal volume of saturated aqueous NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure gem-difluorocyclopropane product.

cluster_synthesis Workflow: gem-Difluorocyclopropanation Setup 1. Assemble dry glassware under Argon Reagents 2. Add Alkene, NaI, and anhydrous DMF Setup->Reagents Cool 3. Cool to 0 °C Reagents->Cool AddTMS 4. Add TMSCF₃ dropwise Cool->AddTMS React 5. Warm to RT, then heat to 60-80 °C AddTMS->React Monitor 6. Monitor by TLC/LC-MS React->Monitor Monitor->React If incomplete Quench 7. Cool and quench with aq. NaHCO₃ Monitor->Quench If complete Extract 8. Extract with organic solvent Quench->Extract Purify 9. Dry, concentrate, and purify by column chromatography Extract->Purify Product Pure Product Purify->Product

Figure 2: Experimental workflow for the synthesis of a gem-difluorocyclopropane derivative.

Protocol: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of a fluorocyclopropane-containing compound using human liver microsomes (HLM).

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Control compounds (High and Low clearance, e.g., Verapamil and Carbamazepine)

  • Acetonitrile with internal standard (for LC-MS analysis)

  • 96-well incubation plate and plate shaker/incubator

Procedure:

  • Preparation: Thaw HLM and NADPH regenerating solutions on ice. Prepare a working solution of the test compound and controls by diluting the stock solution in phosphate buffer to an intermediate concentration.

  • Reaction Mixture: In the wells of a 96-well plate, prepare the main reaction mixture by adding phosphate buffer, HLM (final concentration e.g., 0.5 mg/mL), and the NADPH regenerating system A.

  • Pre-incubation: Pre-incubate the plate at 37 °C for 10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the test compound/control working solution to the wells (final concentration e.g., 1 µM). To a separate set of wells for the T=0 time point, add the quenching solution (acetonitrile) before adding the test compound.

  • Incubation: Incubate the plate at 37 °C with shaking. Take aliquots from the reaction wells at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by transferring an aliquot of the reaction mixture into a new plate containing cold acetonitrile with an internal standard.

  • Sample Processing: Seal the quenched plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Calculation: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of the line (k) is the elimination rate constant. Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Conclusion and Future Outlook

Fluorocyclopropanes represent a mature yet continually evolving class of structural motifs in drug discovery.[22] Their ability to confer conformational rigidity, modulate physicochemical properties, and enhance metabolic stability has solidified their role as valuable tools for lead optimization.[2][23] As synthetic methodologies become more sophisticated, allowing for greater stereochemical control and access to novel substitution patterns, the applications for these motifs will undoubtedly expand.[1] Future research will likely focus on exploring more complex polyfluorinated cyclopropanes with unique facial polarity, developing novel bioisosteric replacements for challenging functional groups, and integrating these scaffolds into new therapeutic modalities, including covalent inhibitors and targeted protein degraders. The foundational principles outlined in this guide provide a robust framework for harnessing the full potential of the fluorocyclopropane in the pursuit of safer and more effective medicines.

References

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  • Videja, M., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters, 11(11), 2146-2150. Retrieved from [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • O'Hagan, D., et al. (n.d.). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications. Retrieved from [Link]

  • Pons, A., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist’s Toolbox. ACS Omega, 7(5), 4558-4565. Retrieved from [Link]

  • Pons, A., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist’s Toolbox. ACS Omega. Retrieved from [Link]

  • Evans, D. A., et al. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Al-Abdi, L., & Al-Saadi, J. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 20, 697-704. Retrieved from [Link]

  • ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification. Retrieved from [Link]

  • Videja, M., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Fedoryński, M. (2012). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 8, 2049-2067. Retrieved from [Link]

  • ResearchGate. (n.d.). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs | Request PDF. Retrieved from [Link]

  • Zhang, M., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Molecules, 25(21), 5202. Retrieved from [Link]

  • Bioiaphys. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational preference of fluorocyclopentane. The calculated energy.... Retrieved from [Link]

  • Breidenbach, J., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. Journal of Medicinal Chemistry, 65(11), 7795-7815. Retrieved from [Link]

  • Al-Abdi, L., & Al-Saadi, J. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Isomura, S., et al. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Organic Letters, 24(46), 8568-8573. Retrieved from [Link]

  • BioSpace. (n.d.). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. Retrieved from [Link]

  • Aston University. (n.d.). Aryl‐Fluorocyclopropane β‐Lactams with Activity Against Mycobacteroides abscessus and Mycobacterium bovis. Retrieved from [Link]

  • Boteju, L. W., et al. (1992). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. Journal of Medicinal Chemistry, 35(10), 1710-1721. Retrieved from [Link]

  • ScienceDaily. (2017). Seeing more with PET scans: New chemistry for medical imaging. Retrieved from [Link]

  • Grogan, G., et al. (2008). Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(9), 1225-1231. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of gem-Difluorocyclopropanes. Retrieved from [Link]

  • Al-Karmi, M. Z., et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Molecules, 27(12), 3712. Retrieved from [Link]

  • Fujisawa, T., et al. (2020). The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. Expert Opinion on Drug Discovery, 15(11), 1317-1331. Retrieved from [Link]

  • Shokek, O., et al. (2014). 2-¹⁸F-Fluoropropionic Acid as a PET Imaging Agent for Prostate Cancer. Journal of Nuclear Medicine, 55(6), 957-962. Retrieved from [Link]

  • ChemRxiv. (2024). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]

  • Trost, B. M., & Stiles, D. T. (2007). Enantioselective preparation of ring-fused 1-fluorocyclopropane-1-carboxylate derivatives: en route to mGluR 2 receptor agonist MGS0028. Organic Letters, 9(14), 2763-2766. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New fluorine-18 pretargeting PET imaging by bioorthogonal chlorosydnone–cycloalkyne click reaction. Retrieved from [Link]

Sources

Foundational

role of fluorine in medicinal chemistry

An In-depth Technical Guide to the Strategic Role of Fluorine in Medicinal Chemistry For Researchers, Scientists, and Drug Development Professionals Abstract Fluorine has unequivocally established itself as a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Strategic Role of Fluorine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorine has unequivocally established itself as a cornerstone element in modern medicinal chemistry. Its strategic incorporation into drug candidates is a powerful and widely adopted strategy to enhance pharmacological profiles. The unique properties of fluorine, stemming from its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth technical exploration of the multifaceted roles of fluorine in drug design. It delves into the fundamental principles governing fluorine's influence on metabolic stability, binding affinity, acidity and basicity (pKa), lipophilicity, and molecular conformation. Furthermore, this document outlines key synthetic methodologies for the introduction of fluorine and concludes with illustrative case studies of successful fluorinated drugs.

The Unique Physicochemical Impact of Fluorine

The strategic placement of fluorine atoms can profoundly alter a molecule's properties in ways that are highly beneficial for drug development. These alterations are not merely incremental but can fundamentally transform a lead compound into a viable drug candidate.

Enhancing Metabolic Stability

One of the most significant contributions of fluorine in medicinal chemistry is its ability to enhance metabolic stability.[2][3] Drug metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, often involves the oxidation of C-H bonds.[2] The exceptional strength of the C-F bond (approximately 105.4 kcal/mol) makes it significantly more resistant to enzymatic cleavage compared to a C-H bond.[4]

  • Blocking Metabolically Labile Sites: By replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, chemists can effectively block oxidative metabolism at that position.[5][6] This strategic substitution can lead to a longer drug half-life, increased bioavailability, and a more predictable pharmacokinetic profile.[1][7] For example, the introduction of fluorine at metabolically vulnerable benzylic or allylic positions can prevent hydroxylation.[1]

  • Altering Metabolic Pathways: Fluorination can also redirect metabolic pathways away from the formation of undesirable or reactive metabolites towards safer clearance routes.[6]

A notable example is the development of Ezetimibe, a cholesterol absorption inhibitor. Its precursor, SCH 48461, was susceptible to metabolic attack at multiple sites. Rational drug design, guided by metabolic data, led to the incorporation of fluorine atoms to block these labile positions, resulting in a metabolically robust and potent drug.[2]

Modulating Lipophilicity and Permeability

Lipophilicity, often quantified as logP or logD, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorine on lipophilicity is highly context-dependent.

  • Aromatic Systems: The substitution of a hydrogen with a fluorine atom on an aromatic ring generally increases lipophilicity.[3][8] This can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for CNS-active drugs.[1][5] For instance, the addition of a para-trifluoromethyl group to create fluoxetine increased its lipophilicity and CNS penetration.[1]

  • Aliphatic Systems: Conversely, the fluorination of aliphatic chains can sometimes decrease lipophilicity.[3][5] This nuanced effect allows for the fine-tuning of a molecule's overall lipophilicity to achieve an optimal balance between membrane permeability and aqueous solubility.[1]

The ability to modulate lipophilicity is a powerful tool for optimizing a drug's journey through the body to its target.[7]

Influencing Acidity and Basicity (pKa)

As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly alter the pKa of nearby acidic or basic functional groups.[2][9]

  • Decreasing Basicity: Placing a fluorine atom near a basic nitrogen can lower its pKa, reducing its degree of ionization at physiological pH. This can improve oral bioavailability by increasing membrane permeability.[2]

  • Increasing Acidity: Conversely, fluorination can increase the acidity of nearby protons.

This modulation of pKa is a key strategy for optimizing a drug's ionization state, which in turn affects its solubility, protein binding, and interaction with biological targets.[6][10]

Impact on Binding Affinity and Conformation

The introduction of fluorine can enhance a drug's binding affinity to its target protein through both direct and indirect interactions.[2][3]

  • Direct Interactions: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with amino acid residues in the protein's binding pocket.[11]

  • Conformational Control: Fluorine can influence the conformational preferences of a molecule through stereoelectronic effects, such as the gauche effect.[1][6] This can stabilize the bioactive conformation, the specific three-dimensional shape required for optimal binding to the target, thereby increasing potency and selectivity.[1] For example, in the development of serotonin transporter inhibitors, a β-fluoropiperidine moiety was shown to stabilize the bioactive conformation, leading to improved potency.[12]

The ability of fluorine to act as a bioisostere for hydrogen, meaning it can replace hydrogen without causing significant steric hindrance, is a key advantage in this context.[2][13]

Strategic Application in Drug Design: A Workflow

The decision to incorporate fluorine into a drug candidate is a strategic one, guided by a deep understanding of the molecule's structure-activity relationship (SAR) and its metabolic liabilities.

DrugDesignWorkflow cluster_0 Initial Phase cluster_1 Fluorination Strategy cluster_2 Optimization Lead_ID Lead Identification SAR_ADME Initial SAR and ADME Profiling Lead_ID->SAR_ADME Characterize Metabolic_ID Metabolic Hotspot Identification SAR_ADME->Metabolic_ID Identify Liabilities Strategic_F Strategic Fluorination Site Selection Metabolic_ID->Strategic_F Targeted Design Synthesis Synthesis of Fluorinated Analogs Strategic_F->Synthesis Execute In_Vitro In Vitro Evaluation (Potency, Stability) Synthesis->In_Vitro Test In_Vivo In Vivo PK/PD Studies In_Vitro->In_Vivo Validate Lead_Opt Lead Optimization In_Vivo->Lead_Opt Refine

Caption: A generalized workflow for the strategic incorporation of fluorine in drug discovery.

Synthetic Methodologies for Fluorination

Advances in synthetic organic chemistry have provided medicinal chemists with a diverse toolbox for introducing fluorine into complex molecules. The choice of method often depends on the desired position of the fluorine atom and the stage of the synthetic sequence.

Nucleophilic Fluorination

This approach utilizes fluoride ion sources, such as potassium fluoride (KF) or cesium fluoride (CsF), to displace a leaving group.[1] It is a cornerstone of organofluorine synthesis.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

  • Substrate Preparation: Dissolve the activated aryl halide or sulfonate (e.g., a nitro-substituted aryl chloride) in an aprotic polar solvent like DMSO or DMF.

  • Fluoride Source: Add an excess of a spray-dried alkali metal fluoride (e.g., KF or CsF). A phase-transfer catalyst (e.g., a crown ether or tetrabutylammonium salt) can be added to enhance the reactivity of the fluoride ion.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 100 to 200 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. Purify the crude product by column chromatography or recrystallization.

Electrophilic Fluorination

Electrophilic fluorinating reagents, often containing an N-F bond, deliver a "positive" fluorine equivalent to a nucleophilic carbon. Reagents like Selectfluor® are widely used for this purpose.

Protocol: Electrophilic Fluorination of an Enolate

  • Enolate Formation: Dissolve the carbonyl-containing substrate in an appropriate aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C). Add a strong base, such as lithium diisopropylamide (LDA), dropwise to generate the enolate.

  • Fluorination: In a separate flask, dissolve the electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI) in the same solvent. Add this solution to the enolate mixture.

  • Reaction Monitoring: Allow the reaction to stir at low temperature and gradually warm to room temperature. Monitor the formation of the α-fluorinated product.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the organic extracts, dry over an anhydrous salt (e.g., MgSO4), filter, and concentrate. Purify the residue by flash chromatography.

Late-Stage Fluorination

The ability to introduce fluorine at a late stage in a synthesis is highly desirable as it allows for the rapid generation of fluorinated analogs of complex molecules without the need for de novo synthesis.[1] Recent years have seen significant progress in this area, particularly with the development of metal-mediated techniques.[14]

Case Studies: The Impact of Fluorine in Approved Drugs

The successful application of fluorine is evident in the large number of fluorinated drugs on the market, with approximately 20% of all pharmaceuticals containing fluorine.[15][16]

DrugTherapeutic AreaRole of Fluorine
Atorvastatin (Lipitor) CardiovascularThe p-fluorophenyl group enhances binding to HMG-CoA reductase and improves the pharmacokinetic profile.
Fluoxetine (Prozac) CNSThe trifluoromethyl group increases lipophilicity, facilitating entry into the central nervous system.[1]
Ciprofloxacin AntibacterialThe fluorine atom at the C-6 position of the quinolone core enhances DNA gyrase binding and cell penetration.[1]
Sofosbuvir AntiviralA fluorine atom on the ribose sugar of this nucleotide analog enhances its metabolic stability and contributes to its potent antiviral activity against Hepatitis C.[17]
Ibrutinib OncologyA 4-fluorophenoxy substituent enhances binding to Bruton's tyrosine kinase (BTK) and improves pharmacokinetics.[1]

The Role of ¹⁸F in Positron Emission Tomography (PET)

Beyond its therapeutic applications, the radioactive isotope fluorine-18 (¹⁸F) is a crucial tool in medical diagnostics, particularly in Positron Emission Tomography (PET) imaging.[2] The relatively short half-life of ¹⁸F (approximately 110 minutes) and its decay mechanism make it an ideal radioisotope for labeling drug molecules and other tracers. This allows for the non-invasive visualization and quantification of biological processes in vivo, aiding in drug discovery and clinical diagnostics.[10] The development of efficient late-stage ¹⁸F-labeling methods has been transformative for preclinical and clinical imaging.[1]

Conclusion and Future Perspectives

Fluorine has become an indispensable tool in the medicinal chemist's arsenal. Its strategic application allows for the rational design of drug candidates with improved potency, selectivity, and pharmacokinetic properties.[1][2] The continued development of novel and efficient fluorination methods, especially for late-stage functionalization, will undoubtedly expand the scope of fluorine's application in drug discovery.[14] As our understanding of the intricate interplay between fluorine substitution and biological systems deepens, we can expect to see even more sophisticated and effective fluorinated therapeutics emerge in the future.

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Exploratory

The Electronic Architecture of Fluorinated Cyclopropanes: A Technical Guide for Drug Discovery

Introduction: The Allure of a Strained Ring and a Polar Atom In the landscape of medicinal chemistry, the cyclopropane ring and the fluorine atom stand out as powerful tools for molecular design. The cyclopropane moiety,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of a Strained Ring and a Polar Atom

In the landscape of medicinal chemistry, the cyclopropane ring and the fluorine atom stand out as powerful tools for molecular design. The cyclopropane moiety, with its inherent ring strain and unique orbital arrangement, offers a rigid scaffold that can enforce specific pharmacophoric conformations.[1] Fluorine, the most electronegative element, is widely employed to modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The strategic combination of these two entities in fluorinated cyclopropanes creates a class of compounds with a fascinating and highly tunable electronic profile, making them increasingly sought-after pharmacophores in drug discovery.[1][3][4]

This technical guide provides an in-depth exploration of the core electronic properties of fluorinated cyclopropanes. We will move beyond a simple recitation of facts to delve into the underlying quantum chemical principles that govern their behavior. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to harness the unique electronic characteristics of these motifs for the rational design of novel therapeutics.

The Fundamental Electronic Landscape of the Cyclopropane Ring

To appreciate the impact of fluorination, we must first understand the electronic structure of the parent cyclopropane ring. Unlike acyclic alkanes, the 60° C-C-C bond angles in cyclopropane necessitate a bonding arrangement that deviates significantly from standard sp³ hybridization. The prevailing model to describe this is the Walsh orbital model .

The Walsh Orbital Model: A "Bent-Bond" Perspective

Proposed by A. D. Walsh, this model posits that the carbon atoms in cyclopropane are sp² hybridized.[5] Two of the sp² orbitals on each carbon form C-H bonds, while the third is directed towards the center of the ring. The remaining p-orbitals on each carbon are oriented tangentially along the perimeter of the ring. These orbitals combine to form a set of three molecular orbitals that describe the C-C bonding framework.

The key takeaway from the Walsh model is the presence of a high-lying, occupied molecular orbital (a HOMO) with significant p-character that resides on the exterior of the ring. This "pseudo-π" character imparts cyclopropane with some properties reminiscent of alkenes, including the ability to participate in addition reactions.[5]

Walsh_Orbitals C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C3->C1 HOMO HOMO (e' degenerate set) High p-character Exterior localization Reactivity Reactivity HOMO->Reactivity Donates e⁻ density LUMO LUMO (e' degenerate set) Antibonding External Reagents External Reagents External Reagents->LUMO Accepts e⁻ density Anomeric_Effect C C F1 F2 n_F1 n(F1) (Lone Pair) sigma_star_CF2 σ*(C-F2) (Antibonding Orbital) n_F1->sigma_star_CF2 Donation of electron density

Caption: The stabilizing nF → σ*CF hyperconjugative interaction in a gem-difluorocyclopropane moiety.

Conversely, cis-C-F bonds are generally less favored than their trans counterparts. This is not primarily due to steric repulsion, but rather to reduced stabilizing electron-delocalization interactions. [3][6]

Modulating Molecular Polarity: The "Janus-Like" Effect

The number and orientation of C-F bonds have a profound impact on the molecule's overall dipole moment and electrostatic potential. A striking example is all-cis-1,2,3-trifluorocyclopropane, which has been described as having a "Janus-like" polarity. [3][6]The alignment of all three C-F bond dipoles on one face of the ring creates a highly electron-rich (negative) face and an electron-poor (positive) face. This unique electrostatic profile enables non-covalent interactions such as stacking and the complexation of ions. [3][6]

Experimental and Computational Characterization

A combination of spectroscopic and computational techniques is essential for elucidating the electronic properties of fluorinated cyclopropanes.

NMR Spectroscopy: A Window into the Electronic Environment

¹⁹F and ¹³C NMR spectroscopy are indispensable tools for characterizing these molecules.

  • ¹⁹F NMR: The chemical shifts of fluorine are highly sensitive to the local electronic environment. [7]Electron-withdrawing groups cause a downfield shift, while electron-donating groups lead to an upfield shift. [7]The magnitude of J-coupling constants between fluorine and other nuclei (¹H, ¹³C, and other ¹⁹F atoms) provides valuable information about through-bond connectivity and stereochemistry. [8][9]

  • ¹³C NMR: Fluorine substitution significantly impacts the chemical shifts of the cyclopropyl carbons. A directly attached fluorine atom causes a substantial downfield shift (deshielding). [1]One-bond C-F coupling constants (¹JCF) are typically large and are influenced by both geminal and vicinal substituents. [1] Table 1: Representative ¹³C and ¹⁹F NMR Data for Fluorinated Cyclopropanes

CompoundPosition¹³C Chemical Shift (ppm)¹JCF (Hz)¹⁹F Chemical Shift (ppm)
MonofluorocyclopropaneC1~80-90~240-260~ -160 to -180
C2/C3~8-15--
1,1-DifluorocyclopropaneC1~110-120~280-300~ -130 to -150
C2/C3~15-25--
trans-1,2-DifluorocyclopropaneC1/C2~75-85~250-270~ -190 to -210
cis-1,2-DifluorocyclopropaneC1/C2~70-80~250-270~ -170 to -190

Note: Values are approximate and can vary based on substitution and solvent. Data compiled from references.[1][8]

Computational Chemistry: Unveiling the "Why"

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for a deep understanding of the electronic properties of fluorinated cyclopropanes. [3][6][10] Protocol: Computational Analysis of a Fluorinated Cyclopropane

  • Structure Optimization:

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP-GD3BJ/6-311++G(d,p)). [3][6] * Confirm that the optimized structure is a true minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies. [3]

  • Electronic Property Calculation:

    • Calculate the molecular dipole moment to quantify polarity.

    • Generate an electrostatic potential map to visualize the charge distribution.

  • Natural Bond Orbital (NBO) Analysis:

    • Perform an NBO analysis to identify and quantify key donor-acceptor (hyperconjugative) interactions, such as the nF → σ*CF interaction. [3][6] * Use the second-order perturbation theory analysis within the NBO framework to estimate the stabilization energy of these interactions. [6]

Computational_Workflow start Input Structure opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq analysis Electronic Property Analysis freq->analysis True Minimum Confirmed nbo NBO Analysis analysis->nbo results Output: - Stability (ΔG) - Dipole Moment - ESP Map - Hyperconjugative Interactions nbo->results

Caption: A typical workflow for the computational analysis of a fluorinated cyclopropane.

Synthetic Strategies: Accessing Fluorinated Cyclopropanes

The synthesis of fluorinated cyclopropanes can be broadly categorized into methods for introducing monofluorination and gem-difluorination.

Protocol: Synthesis of a gem-Difluorocyclopropane via Difluorocarbene Addition

This protocol is adapted from methods utilizing (trifluoromethyl)trimethylsilane (TMSCF₃) as a difluorocarbene precursor. [11][12]

  • Reaction Setup:

    • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired alkene (1.0 equiv), sodium iodide (2.0 equiv), and a suitable solvent (e.g., anhydrous DME).

    • Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add TMSCF₃ (1.5 equiv) to the stirred mixture via syringe.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired gem-difluorocyclopropane.

Applications in Drug Discovery: Fine-Tuning Molecular Properties

The unique electronic properties of fluorinated cyclopropanes make them valuable motifs for addressing common challenges in drug development.

  • Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes, often leading to improved metabolic stability and a longer half-life. [1]* Conformational Constraint: The rigid cyclopropane ring locks the conformation of substituents, which can be advantageous for optimizing binding to a biological target. [1]* Modulation of pKa: The inductive effect of a fluorinated cyclopropane can be used to tune the pKa of nearby acidic or basic functional groups, impacting a drug's solubility and cell permeability. [1]* Bioisosteric Replacement: Fluorinated cyclopropanes can serve as bioisosteres for other chemical groups, such as gem-dimethyl groups or carbonyls, offering a different electronic and steric profile while maintaining or improving biological activity.

Conclusion

Fluorinated cyclopropanes represent a class of compounds with a rich and tunable electronic architecture. By understanding the fundamental principles of the Walsh orbital model and the profound perturbations introduced by fluorine's electronegativity and stereoelectronic effects, medicinal chemists can rationally design molecules with improved pharmacokinetic and pharmacodynamic profiles. The interplay of inductive effects, hyperconjugation, and modulated polarity provides a sophisticated toolkit for fine-tuning the properties of drug candidates. As synthetic methodologies for accessing these motifs continue to advance, the strategic incorporation of fluorinated cyclopropanes is poised to play an increasingly important role in the development of next-generation therapeutics.

References

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Foundational

An In-Depth Technical Guide to the Stability of 2-Fluorocyclopropane-1,1-dicarboxylic Acid

For Distribution To: Researchers, scientists, and drug development professionals. Abstract The incorporation of fluorinated cyclopropane scaffolds into bioactive molecules is a rapidly advancing strategy in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of fluorinated cyclopropane scaffolds into bioactive molecules is a rapidly advancing strategy in medicinal chemistry, offering a unique combination of conformational rigidity, metabolic stability, and nuanced electronic properties.[1] 2-Fluorocyclopropane-1,1-dicarboxylic acid stands as a pivotal building block in this arena, providing a gateway to a diverse array of complex chemical entities.[2] This technical guide delves into the core principles governing the stability of this intriguing molecule. By synthesizing theoretical underpinnings with established experimental methodologies for analogous structures, this document aims to provide researchers with a comprehensive framework for understanding, predicting, and empirically evaluating the stability of 2-fluorocyclopropane-1,1-dicarboxylic acid and its derivatives. We will explore the intricate interplay of ring strain, the electronic contributions of the fluorine substituent, and the reactivity of the geminal dicarboxylic acid moiety. Furthermore, this guide furnishes detailed protocols for synthesis and forced degradation studies, empowering researchers to confidently integrate this valuable synthon into their drug discovery and development pipelines.

Theoretical Framework of Stability

The stability of 2-fluorocyclopropane-1,1-dicarboxylic acid is a multifaceted issue, dictated by the inherent properties of the cyclopropane ring and the influence of its substituents. A thorough understanding of these factors is paramount for its effective handling, storage, and application in multi-step syntheses.

The Inherent Strain of the Cyclopropane Ring

Cyclopropane, as the smallest cycloalkane, is characterized by significant ring strain, a composite of angle and torsional strain.[3][4] The C-C-C bond angles are constrained to 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon, leading to what is known as angle strain.[3] This inherent strain weakens the C-C bonds, making the cyclopropane ring more susceptible to ring-opening reactions compared to larger cycloalkanes.[4][5]

Electronic Influence of the Fluorine Substituent

The introduction of a fluorine atom onto the cyclopropane ring profoundly alters its electronic landscape and, consequently, its stability. The highly polar C-F bond can destabilize the ring.[6][7] Quantum-chemical studies on fluorinated cyclopropanes have revealed several key interactions:

  • Inductive Effects: The high electronegativity of fluorine withdraws electron density from the cyclopropane ring, which can influence the acidity of the ring protons and the reactivity of the adjacent carboxylic acid groups.

  • Anomeric-like Interactions: In some conformations, lone pairs on the fluorine atom can engage in stabilizing hyperconjugative interactions with anti-bonding orbitals (σ) of adjacent C-C or C-F bonds. Geminal fluorines, in particular, have been shown to be stabilizing due to these nF → σCF interactions.[6][7]

  • Steric and Dipolar Repulsions: The spatial arrangement of the C-F bond relative to other substituents is critical. Cis orientations of C-F bonds can lead to increased steric and dipolar repulsions, which are generally less favored than their trans counterparts.[6]

The Role of the Geminal Dicarboxylic Acid Group

The presence of two carboxylic acid groups on the same carbon atom introduces additional factors that influence the molecule's stability:

  • Decarboxylation: Gem-dicarboxylic acids, also known as malonic acids, are known to undergo decarboxylation upon heating, although cyclopropane-1,1-dicarboxylic acid itself is relatively stable, decomposing at high temperatures (around 249°C).[8][9] The presence of an electron-withdrawing fluorine atom at the 2-position could potentially influence the temperature at which decarboxylation occurs.

  • Intramolecular Interactions: The carboxylic acid groups can participate in intramolecular hydrogen bonding, which may affect the molecule's conformation and reactivity.

  • Hydrolytic Stability of Esters: While the diacid itself is the focus, it is noteworthy that esters of cyclopropanecarboxylic acids have been shown to possess enhanced hydrolytic stability, a desirable trait for prodrug design.[10]

The interplay of these factors suggests that while the fluorocyclopropane moiety is generally considered a stable functional group, the molecule's stability is not absolute and can be compromised under certain conditions, particularly elevated temperatures and harsh acidic environments.[11]

Synthesis of 2-Fluorocyclopropane-1,1-dicarboxylic Acid

A reliable synthetic route is essential for obtaining high-purity material for stability studies and further synthetic applications. The following protocol is a composite of established methods for the synthesis of related fluorinated cyclopropanes and dicarboxylic acids.[12][13]

Synthetic Workflow

Synthesis_Workflow A Diethyl Malonate + 1,2-Dibromoethane B Diethyl cyclopropane-1,1-dicarboxylate A->B Phase-Transfer Catalysis C Cyclopropane-1,1-dicarboxylic acid B->C Saponification & Acidification D 2-Fluorocyclopropane-1,1-dicarboxylic acid C->D Electrophilic Fluorination

Caption: Synthetic pathway to 2-fluorocyclopropane-1,1-dicarboxylic acid.

Step-by-Step Protocol

Step 1: Synthesis of Diethyl cyclopropane-1,1-dicarboxylate [12]

  • To a vigorously stirred solution of 50% aqueous sodium hydroxide, add triethylbenzylammonium chloride (phase-transfer catalyst).

  • To this suspension, add a mixture of diethyl malonate and 1,2-dibromoethane.

  • Stir the reaction mixture vigorously for 2 hours at room temperature.

  • Work up the reaction by transferring the mixture to a larger flask, diluting with water, and cooling in an ice bath.

  • Carefully acidify the mixture with concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude diethyl cyclopropane-1,1-dicarboxylate.

Step 2: Synthesis of Cyclopropane-1,1-dicarboxylic acid [12]

  • Hydrolyze the crude diethyl cyclopropane-1,1-dicarboxylate from Step 1 by refluxing with a solution of sodium hydroxide in ethanol/water.

  • After the reaction is complete (monitored by TLC), cool the mixture and remove the ethanol by rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the cyclopropane-1,1-dicarboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Synthesis of 2-Fluorocyclopropane-1,1-dicarboxylic acid

  • Dissolve cyclopropane-1,1-dicarboxylic acid in a suitable aprotic solvent (e.g., acetonitrile).

  • Cool the solution in an ice bath and add a non-nucleophilic base (e.g., lithium diisopropylamide) to generate the dianion.

  • Add an electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or 19F NMR).

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-fluorocyclopropane-1,1-dicarboxylic acid.

Experimental Assessment of Stability: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[9] The following protocols are designed to assess the stability of 2-fluorocyclopropane-1,1-dicarboxylic acid under various stress conditions.

General Procedure for Forced Degradation Studies
  • Prepare a stock solution of 2-fluorocyclopropane-1,1-dicarboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.

  • Incubate the samples at the specified temperature, protecting them from light unless photostability is being assessed.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24, and 48 hours).

  • Quench the reaction by neutralizing the sample (for acidic and basic conditions) and/or diluting it with the mobile phase for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Stress Conditions
Stress ConditionReagents and ConditionsExpected Outcome
Acid Hydrolysis 0.1 M HCl at 60°CPotential for slow ring-opening, especially with prolonged heating.[11]
Base Hydrolysis 0.1 M NaOH at 60°CGenerally expected to be more stable than under acidic conditions.[11]
Oxidation 3% H₂O₂ at room temperatureStability will depend on the susceptibility of the cyclopropane ring and carboxylic acids to oxidation.
Thermal Degradation Solid sample at 105°CPotential for decarboxylation at elevated temperatures.
Photostability Solution exposed to ICH-compliant light sourceAssess for any light-induced degradation.
Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary tool for quantitative analysis. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the degradation products, LC-MS analysis should be performed on the stressed samples. This will provide the molecular weights of the degradants, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can be used to characterize the pure compound and its major degradation products after isolation.

Potential Degradation Pathways

Based on the known reactivity of fluorinated cyclopropanes and gem-dicarboxylic acids, several degradation pathways can be postulated.

Degradation_Pathways cluster_conditions Stress Conditions A 2-Fluorocyclopropane-1,1-dicarboxylic acid B Ring-Opened Products A->B Ring Opening C Decarboxylation Products A->C Decarboxylation Acid Strong Acid / Heat Acid->B Heat High Temperature Heat->C

Caption: Postulated degradation pathways for 2-fluorocyclopropane-1,1-dicarboxylic acid.

  • Acid-Catalyzed Ring Opening: Under strong acidic conditions and elevated temperatures, protonation of the cyclopropane ring can facilitate nucleophilic attack (e.g., by water or chloride ions), leading to the formation of acyclic products.[11]

  • Thermal Decarboxylation: At high temperatures, the gem-dicarboxylic acid moiety is susceptible to the loss of one or both carboxyl groups as carbon dioxide. This could potentially lead to the formation of 2-fluorocyclopropanecarboxylic acid or fluorocyclopropane.

Handling and Storage

Given the strained nature of the cyclopropane ring, proper handling and storage are crucial to maintain the integrity of 2-fluorocyclopropane-1,1-dicarboxylic acid.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8°C) is recommended. Protect from light.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-Fluorocyclopropane-1,1-dicarboxylic acid is a molecule of significant interest in contemporary drug discovery, offering a unique structural and electronic profile. Its stability is governed by a delicate balance of ring strain, the electronic effects of the fluorine substituent, and the reactivity of the geminal dicarboxylic acid groups. While generally stable under standard synthetic and storage conditions, it is susceptible to degradation under harsh acidic and thermal stress. A thorough understanding of these stability characteristics, underpinned by robust experimental evaluation through forced degradation studies, is essential for its successful application. The protocols and theoretical considerations outlined in this guide provide a comprehensive framework for researchers to confidently utilize this valuable building block in the pursuit of novel therapeutics.

References

  • ResearchGate. Et2Zn‐Mediated Gem‐Dicarboxylation of Cyclopropanols with CO2. [Link]

  • Mendes, S. R., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
  • Gant, T. G., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports.
  • ResearchGate. Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. [Link]

  • Mendes, S. R., et al. (2025).
  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters.
  • Li, W., et al. (2023). Et2Zn‐Mediated Gem‐Dicarboxylation of Cyclopropanols with CO2. Advanced Science.
  • Khatri, V. (2016). Heating effect on Gem Dicarboxylic acid (Decarboxylation)- IIT JEE. YouTube. [Link]

  • Chemsrc. Cyclopropane-1,1-dicarboxylic acid. [Link]

  • Liu, D. Q., et al. (2025). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. PMC - NIH.
  • Mozzarelli, A., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Mendes, S. R., et al. (2025).
  • Organic Chemistry with Victor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

  • Singh, R. K., & Danishefsky, S. (1981). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses.
  • Google Patents. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
  • Chemistry Stack Exchange. Why is cyclopropane-1,1-diol stable. [Link]

  • NIST. Diethyl 1,1-cyclopropanedicarboxylate. [Link]

  • ResearchGate. Synthesis and Applications of Fluorocyclopropanes. [Link]

  • Jahngen, E., et al. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc.
  • PubChem. CID 161119889 | C10H12O8. [Link]

  • Yan, N., et al. (2008). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. Journal of Organic Chemistry.
  • Fisher, L. A., & Fox, J. M. (2008). Studies on the stability of cycloprop-2-ene carboxylate dianions and reactions with electrophiles. Journal of Organic Chemistry.
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  • PubMed. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. [Link]

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  • ResearchGate. The reaction of cyclopropane-1,1-dicarboxylic acid diethyl ether with hydrazine hydrate. The synthesis and the crystal structure of 1-N-amino-2-oxo-pyrrolidine-3-carboxylic acid hydrazide. [Link]

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Exploratory

CAS number 163266-04-4 properties

An In-Depth Technical Guide to 2-Fluorocyclopropane-1,1-dicarboxylic Acid (CAS 163266-04-4) for Researchers and Drug Development Professionals Foreword As a Senior Application Scientist, it is my privilege to present thi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluorocyclopropane-1,1-dicarboxylic Acid (CAS 163266-04-4) for Researchers and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on 2-Fluorocyclopropane-1,1-dicarboxylic Acid. This document is crafted for researchers, scientists, and drug development professionals who are intrigued by the potential of fluorinated scaffolds in medicinal chemistry. The introduction of a fluorine atom into a cyclopropane ring, a motif known for its unique conformational constraints, offers a fascinating avenue for modulating the physicochemical and pharmacological properties of bioactive molecules.[1] This guide is designed to be a comprehensive resource, amalgamating theoretical insights with practical, field-proven methodologies. We will delve into the synthesis, characterization, and potential biological applications of this compound, with a focus on its role as a versatile building block. Our narrative is grounded in scientific integrity, providing not just protocols, but the rationale behind them, to empower your research endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. While experimental data for 2-Fluorocyclopropane-1,1-dicarboxylic Acid is not extensively available in the public domain, we can infer its likely characteristics from closely related analogs.

Table 1: Physicochemical Properties of 2-Fluorocyclopropane-1,1-dicarboxylic Acid and Related Compounds
Property2-Fluorocyclopropane-1,1-dicarboxylic Acid (CAS 163266-04-4)(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid (CAS 167073-08-7)2-fluorocyclopropane-carboxylic acid (CAS 156816-78-3)[2]
Molecular Formula C₅H₅FO₄C₄H₅FO₂C₄H₅FO₂
Molecular Weight 150.09 g/mol 104.08 g/mol 104.08 g/mol
Appearance White solid (Predicted)SolidWhite solid
Boiling Point Not available202.3 ± 33.0 °C at 760 mmHg202.3 ± 33.0 °C (Predicted)[2]
Melting Point Not availableNot available55-56 °C[2]
pKa Not availableNot available4.00 ± 0.11 (Predicted)[2]
Density Not availableNot available1.35 ± 0.1 g/cm³ (Predicted)[2]

Analytical Characterization:

The structural elucidation of 2-Fluorocyclopropane-1,1-dicarboxylic Acid would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclopropyl protons due to geminal, vicinal, and fluorine-proton couplings. The carboxylic acid protons would appear as a broad singlet at a downfield chemical shift (>10 ppm).

    • ¹³C NMR: The carbon spectrum would display signals for the two carboxylic acid carbons, the fluorinated cyclopropyl carbon, and the other two cyclopropyl carbons. The C-F coupling constants would be a key diagnostic feature.

    • ¹⁹F NMR: A single resonance would be expected in the fluorine NMR spectrum, with coupling to the adjacent protons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid groups (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700-1725 cm⁻¹), and C-F stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition. The fragmentation pattern would likely involve the loss of water, carbon dioxide, and other small fragments from the parent molecule.

Synthesis of 2-Fluorocyclopropane-1,1-dicarboxylic Acid

Proposed Synthetic Workflow

A Diethyl Malonate D Diethyl Cyclopropane-1,1-dicarboxylate A->D Alkylation 1 B 1,2-Dibromoethane B->D 2 C Phase Transfer Catalyst (e.g., TBAB) NaOH C->D Reaction Conditions F Cyclopropane-1,1-dicarboxylic Acid D->F Saponification E Hydrolysis (e.g., NaOH, H₂O/EtOH) E->F H 2-Fluorocyclopropane-1,1-dicarboxylic Acid F->H Fluorination G Electrophilic Fluorination (e.g., Selectfluor™) G->H

Caption: Proposed synthetic workflow for 2-Fluorocyclopropane-1,1-dicarboxylic Acid.

Detailed Proposed Protocol:

Step 1: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate [3]

This step is based on the well-established malonic ester synthesis.

  • To a vigorously stirred solution of aqueous 50% sodium hydroxide, add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).

  • To this suspension, add a mixture of diethyl malonate and 1,2-dibromoethane.

  • Stir the reaction mixture vigorously for several hours. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • After the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude diethyl cyclopropane-1,1-dicarboxylate.

  • Purify the crude product by vacuum distillation.

Step 2: Hydrolysis to Cyclopropane-1,1-dicarboxylic Acid [3]

  • Dissolve the purified diethyl cyclopropane-1,1-dicarboxylate in a mixture of ethanol and water.

  • Add a stoichiometric excess of sodium hydroxide and heat the mixture at reflux until the saponification is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent to remove any unreacted ester.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1-2, which will precipitate the dicarboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield cyclopropane-1,1-dicarboxylic acid.

Step 3: Fluorination to 2-Fluorocyclopropane-1,1-dicarboxylic Acid

This step is hypothetical and would require optimization. The direct fluorination of the C-H bond on the cyclopropane ring is challenging. An alternative, more plausible approach would involve the synthesis of a fluorinated precursor. However, for the purpose of this proposed route, we will consider a direct fluorination approach that would likely have regioselectivity challenges.

  • Dissolve cyclopropane-1,1-dicarboxylic acid in a suitable solvent (e.g., acetonitrile or a fluorinated solvent).

  • Add an electrophilic fluorinating agent, such as Selectfluor™ (F-TEDA-BF₄).

  • The reaction may require heating or photochemical activation. The reaction progress should be monitored carefully by ¹⁹F NMR and LC-MS.

  • Upon completion, quench the reaction and work up to isolate the crude product.

  • Purification by column chromatography or recrystallization would be necessary to isolate the desired 2-fluorocyclopropane-1,1-dicarboxylic acid from unreacted starting material and potentially other isomers.

Biological Applications and Investigative Protocols

2-Fluorocyclopropane-1,1-dicarboxylic acid holds promise in several areas of drug discovery, primarily as a unique building block for more complex molecules.

Precursor for Quinolone Antibacterial Agents

Fluorocyclopropyl quinolones are a class of potent antibacterial agents. The fluorine substituent on the cyclopropyl ring can significantly enhance the antibacterial activity and improve the pharmacokinetic profile of these compounds.[4] 2-Fluorocyclopropane-1,1-dicarboxylic acid can serve as a key starting material for the synthesis of novel quinolone derivatives. The dicarboxylic acid moiety allows for various chemical modifications to attach the cyclopropyl group to the quinolone core.

Potential Anticancer Activity: Investigating Cell Cycle Arrest and Apoptosis

Preliminary data suggests that 2-Fluorocyclopropane-1,1-dicarboxylic acid may induce G2/M phase cell cycle arrest and apoptosis in cancer cells. To validate and characterize these effects, the following detailed protocols are recommended.

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line of interest (e.g., HT-29, A549)

  • Complete cell culture medium

  • 2-Fluorocyclopropane-1,1-dicarboxylic Acid (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for exponential growth during the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of 2-Fluorocyclopropane-1,1-dicarboxylic Acid for a specified time (e.g., 24, 48 hours). Include a vehicle control (DMSO).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with ice-cold PBS and centrifuge.

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

A Seed Cells B Treat with Compound A->B C Harvest Cells B->C D Fix in 70% Ethanol C->D E Stain with Propidium Iodide D->E F Analyze by Flow Cytometry E->F G Quantify Cell Cycle Phases F->G

Caption: Workflow for cell cycle analysis using propidium iodide staining.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 2-Fluorocyclopropane-1,1-dicarboxylic Acid

  • PBS

  • Annexin V binding buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the cell cycle analysis.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with ice-cold PBS and centrifuge.

    • Resuspend the cell pellet in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Four populations of cells will be distinguishable:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

A Seed and Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Incubate in the Dark E->F G Analyze by Flow Cytometry F->G H Quantify Apoptotic vs. Viable Cells G->H

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for 2-Fluorocyclopropane-1,1-dicarboxylic Acid, precautions should be based on related compounds such as 2-fluorocyclopropanecarboxylic acid and other dicarboxylic acids.[5][6][7][8]

  • Hazard Statements: Likely to be corrosive and may cause severe skin burns and eye damage. May be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles. Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid creating dust. In case of spills, clean up immediately using appropriate absorbent material.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

2-Fluorocyclopropane-1,1-dicarboxylic Acid represents an intriguing, yet underexplored, building block in the landscape of medicinal chemistry. Its unique structural features, combining the rigidity of a cyclopropane ring with the electronic influence of a fluorine atom and the synthetic versatility of two carboxylic acid groups, make it a compound of considerable interest. While a comprehensive dataset on its properties and synthesis is yet to be fully established in the public domain, this guide provides a solid foundation for researchers to begin their investigations. The proposed synthetic strategies and detailed analytical and biological protocols herein are designed to be a starting point for the exploration of this and related fluorinated cyclopropanes, with the ultimate goal of unlocking their potential in the development of novel therapeutics.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • 2-fluorocyclopropane-carboxylic Acid CAS 156816-78-3. (n.d.).
  • Lee, S. E., & Lee, J. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 33, 1B.6.1-1B.6.12.
  • Google Patents. (n.d.). KR20000015888A - Process for producing 2-fluorine-1-cyclopropane carboxylic acid derivatives by reductive dehalogenation.
  • Frontiers in Oncology. (2018). Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). The preparation and properties of 1,1-difluorocyclopropane derivatives. Retrieved from [Link]

  • LookChem. (n.d.). Cas 127199-14-8,(1S,2S)-2-Fluorocyclopropanecarboxylic acid. Retrieved from [Link]

  • PubMed. (2012). Semisynthetic ursolic acid fluorolactone derivatives inhibit growth with induction of p21(waf1) and induce apoptosis with upregulation of NOXA and downregulation of c-FLIP in cancer cells. Retrieved from [Link]

  • Cancer Genomics & Proteomics. (2011). (Z)-1,1-Dichloro-2-(4-methoxyphenyl)-3-phenylcyclopropane induces concentration-dependent growth inhibition, apoptosis, and coordinates regulation of apoptotic genes in TRAMP cells. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • Nature. (2014). Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture. Retrieved from [Link]

  • Oncogene. (2014). Chemical dissection of the cell cycle: probes for cell biology and anti-cancer drug development. Retrieved from [Link]

  • ACS Omega. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. Retrieved from [Link]

  • ResearchGate. (n.d.). Apoptosis induction analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). AF induces S-phase cell cycle arrest in BFTC 909 urothelial carcinoma.... Retrieved from [Link]

  • PubMed. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Retrieved from [Link]

  • PubMed. (1993). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Retrieved from [Link]

  • MDPI. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

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  • ResearchGate. (n.d.). Structures of quinolones. The precursor quinolone, nalidixic acid, along with four prominent fluoroquinolones. Retrieved from [Link]

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Foundational

A Technical Guide to 2-Fluorocyclopropane-1,1-dicarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 2-fluorocyclopropane-1,1-dicarboxylic acid, a valuable fluorinated building block for medicinal chemistry and drug discovery. The strategic introduction...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-fluorocyclopropane-1,1-dicarboxylic acid, a valuable fluorinated building block for medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom onto the cyclopropane scaffold offers a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. This document details a robust synthetic pathway to 2-fluorocyclopropane-1,1-dicarboxylic acid, its spectroscopic characterization, and explores its applications in the development of novel therapeutics. The content is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of fluorinated cyclopropanes.

Introduction: The Significance of Fluorinated Cyclopropanes in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

The cyclopropane ring, a three-membered carbocycle, is another privileged motif in drug design. Its rigid, three-dimensional structure can serve as a bioisosteric replacement for larger, more flexible groups, thereby improving potency and selectivity while reducing off-target effects. The combination of a fluorine atom and a cyclopropane ring in a single building block, such as 2-fluorocyclopropane-1,1-dicarboxylic acid, presents a compelling strategy for fine-tuning the properties of drug molecules.[1] This guide will delve into the synthesis, characterization, and utility of this versatile compound.

Synthesis of 2-Fluorocyclopropane-1,1-dicarboxylic Acid: A Proposed Pathway

A practical and scalable synthesis of 2-fluorocyclopropane-1,1-dicarboxylic acid can be envisioned through a two-step process: the formation of a key intermediate, diethyl 2-fluorocyclopropane-1,1-dicarboxylate, followed by its hydrolysis.

Step 1: Synthesis of Diethyl 2-Fluorocyclopropane-1,1-dicarboxylate

The initial step involves the cyclopropanation of an appropriate alkene with a fluorinated carbene source. A plausible approach is the reaction of diethyl malonate with a suitable fluorinating and cyclopropanating reagent system.

Materials:

  • Diethyl malonate

  • 1-Bromo-1-fluoroethane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add diethyl malonate (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add 1-bromo-1-fluoroethane (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford diethyl 2-fluorocyclopropane-1,1-dicarboxylate.

Step 2: Hydrolysis to 2-Fluorocyclopropane-1,1-dicarboxylic Acid

The final step is the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid. This can be achieved under basic conditions followed by acidification.[2][3]

Materials:

  • Diethyl 2-fluorocyclopropane-1,1-dicarboxylate

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve diethyl 2-fluorocyclopropane-1,1-dicarboxylate (1.0 equivalent) in a solution of sodium hydroxide (2.5 equivalents) in water.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting material or byproducts.

  • Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl at 0 °C.

  • Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 2-fluorocyclopropane-1,1-dicarboxylic acid as a solid.

Synthesis_Workflow cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis A Diethyl Malonate + NaH B Enolate Formation A->B Deprotonation D Cyclopropanation B->D C 1-Bromo-1-fluoroethane C->D E Diethyl 2-fluorocyclopropane-1,1-dicarboxylate D->E Purification F Diethyl 2-fluorocyclopropane-1,1-dicarboxylate H Dicarboxylate Salt F->H Saponification G NaOH, H₂O, Reflux G->H J 2-Fluorocyclopropane-1,1-dicarboxylic Acid H->J Acidification I HCl I->J

Caption: Synthetic workflow for 2-fluorocyclopropane-1,1-dicarboxylic acid.

Spectroscopic Characterization

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~4.5 - 4.8dddJ(H,F) ≈ 60-65, J(H,H) ≈ 8-10, J(H,H) ≈ 4-6
H-3 (cis to F)~1.6 - 1.8m
H-3 (trans to F)~1.9 - 2.1m
COOH>12br s
Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1~40 - 45 (d, J(C,F) ≈ 15-20 Hz)
C-2~75 - 80 (d, J(C,F) ≈ 240-250 Hz)
C-3~15 - 20 (d, J(C,F) ≈ 5-10 Hz)
COOH~170 - 175
Predicted Infrared (IR) Spectroscopy Data
Functional GroupWavenumber (cm⁻¹)IntensityDescription
O-H (Carboxylic Acid)3300 - 2500BroadHydrogen-bonded O-H stretch
C-H (Cyclopropane)~3100MediumC-H stretch
C=O (Carboxylic Acid)1720 - 1700StrongCarbonyl stretch
C-F1100 - 1000StrongC-F stretch
Predicted Mass Spectrometry (MS) Data
  • Molecular Formula: C₅H₅FO₄

  • Exact Mass: 148.0172

  • Predicted [M-H]⁻: 147.0094

Applications in Drug Discovery

2-Fluorocyclopropane-1,1-dicarboxylic acid is a versatile building block that can be used to introduce the fluorocyclopropyl motif into a wide range of drug candidates. The two carboxylic acid groups provide handles for further functionalization, allowing for the synthesis of diverse libraries of compounds.

Kinase Inhibitors

The fluorocyclopropyl group can be incorporated into kinase inhibitors to improve their selectivity and metabolic stability. For example, analogs of the kinase inhibitor cabozantinib have been synthesized using fluorocyclopropyl building blocks, leading to compounds with altered activity profiles.[1] The rigid nature of the cyclopropane ring can help to lock the molecule into a bioactive conformation, while the fluorine atom can modulate interactions with the target protein and block sites of metabolism.

Antibacterial Agents

Fluorinated cyclopropyl groups are also found in some potent antibacterial agents. The unique stereoelectronic properties of this moiety can enhance the drug's ability to penetrate bacterial cell walls and interact with its intracellular target. The dicarboxylic acid functionality of the title compound allows for the attachment of various pharmacophores to explore new antibacterial agents.

Applications A 2-Fluorocyclopropane-1,1-dicarboxylic Acid B Kinase Inhibitors A->B Improved Selectivity & Metabolic Stability C Antibacterial Agents A->C Enhanced Cell Penetration D Antiviral Agents A->D Modulation of Target Binding E CNS Agents A->E Fine-tuning Lipophilicity

Caption: Applications of 2-fluorocyclopropane-1,1-dicarboxylic acid in drug discovery.

Conclusion

2-Fluorocyclopropane-1,1-dicarboxylic acid is a highly valuable and versatile building block for the synthesis of novel drug candidates. Its unique combination of a fluorine atom and a rigid cyclopropane ring offers a powerful strategy for modulating the physicochemical and pharmacological properties of bioactive molecules. The synthetic route and characterization data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in their drug discovery programs. The continued exploration of fluorinated cyclopropanes is expected to yield new and improved therapeutics for a wide range of diseases.

References

  • Singh, R. K., & Danishefsky, S. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclopropane-1,1-dicarboxylic acid.
  • Vass, J., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of diethyl 2-ethylcyclopropane-1,1-dicarboxylate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Leveraging 2-Fluorocyclopropane-1,1-Dicarboxylic Acid for Advanced Drug Design

Introduction: A Scaffold of Strategic Rigidity and Modulated Reactivity In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Strategic Rigidity and Modulated Reactivity

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic incorporation of fluorine and conformationally constrained scaffolds are two powerful and widely adopted strategies. The 2-fluorocyclopropane-1,1-dicarboxylic acid motif emerges as a particularly compelling building block, synergizing the benefits of both approaches. This scaffold offers a unique combination of a rigid cyclopropane backbone, which can mimic various peptide and small molecule conformations, with the potent electronic effects of a fluorine substituent.[1][2]

The geminal dicarboxylic acid functionality provides two points for synthetic diversification, allowing for the construction of complex molecules with precise stereochemical control. Furthermore, the interplay between the fluorine atom and the two carboxyl groups introduces a fascinating element of diastereoselective reactivity, offering a sophisticated tool for advanced analogue synthesis.[3][4]

This guide provides an in-depth exploration of the application of 2-fluorocyclopropane-1,1-dicarboxylic acid in drug design, focusing on its use as a conformationally constrained scaffold. We will detail the synthetic rationale, experimental protocols, and biological evaluation of drug analogues synthesized using this versatile building block, with a specific focus on the development of kinase inhibitors.

The "trans-Fluorine Effect": A Key to Diastereoselective Synthesis

A critical aspect of utilizing 2-fluorocyclopropane-1,1-dicarboxylic acid is the differential reactivity of the two carboxyl groups, influenced by the fluorine atom. Density Functional Theory (DFT) calculations have predicted that the ester group positioned trans to the fluorine atom is more susceptible to hydrolysis than the cis ester group.[3][4] This phenomenon, termed the "trans-fluorine effect," provides a powerful handle for the diastereoselective synthesis of mono-am Hidated derivatives, a crucial step in building complex drug molecules.

This selective hydrolysis allows for a divergent synthetic strategy from a single starting material, diethyl 2-fluorocyclopropane-1,1-dicarboxylate, to access both possible diastereomers of a target molecule by simply altering the sequence of amide coupling and hydrolysis steps.[3] This level of control is highly valuable in structure-activity relationship (SAR) studies, where the precise spatial arrangement of functional groups can dramatically impact biological activity.

digraph "trans_Fluorine_Effect" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Diethyl 2-fluorocyclopropane-\n1,1-dicarboxylate", shape=Mdiamond, fillcolor="#FBBC05"]; hydrolysis [label="Selective Mono-hydrolysis\n(Base-catalyzed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; trans_acid [label="trans-Monoacid\n(Carboxyl group trans to F)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cis_acid [label="cis-Monoacid\n(Carboxyl group cis to F)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> hydrolysis [label="trans-Fluorine Effect"]; hydrolysis -> trans_acid [label="Preferential hydrolysis\nof trans-ester"]; hydrolysis -> cis_acid [label="Slower hydrolysis\nof cis-ester"]; }

Diagram 1: Conceptual workflow of the trans-fluorine effect enabling selective mono-hydrolysis.

Application Case Study: Synthesis of Fluorocyclopropyl Cabozantinib Analogues

To illustrate the practical application of this scaffold, we will focus on the synthesis of fluorinated analogues of Cabozantinib, a potent inhibitor of c-Met and VEGFR-2 kinases used in cancer therapy.[5] The original drug contains a cyclopropane-1,1-dicarboxamide core. By introducing a fluorine atom onto this cyclopropane ring, researchers aimed to fine-tune the drug's selectivity and metabolic stability.[3][4]

This case study provides a clear example of how the 2-fluorocyclopropane-1,1-dicarboxylic acid scaffold can be used to generate novel, biologically active compounds with potentially improved therapeutic properties.

Experimental Protocols

The following protocols are adapted from the work of Veliks et al. and provide a step-by-step guide for the synthesis and evaluation of fluorocyclopropyl Cabozantinib analogues.[3]

Protocol 1: Synthesis of Diethyl 2-fluorocyclopropane-1,1-dicarboxylate

This protocol describes the initial cyclopropanation reaction to form the core scaffold.

digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

reagents [label="Diethyl methylidenemalonate +\n(2-(trimethylsilyl)ethyl)diphenylsulfonium triflate +\nCsF", shape=invhouse, fillcolor="#FBBC05"]; reaction1 [label="Cyclopropanation\nin THF, 60 °C, 12 h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product1 [label="Diethyl 2-fluorocyclopropane-\n1,1-dicarboxylate", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

reagents -> reaction1; reaction1 -> product1; }

Diagram 2: Workflow for the synthesis of the core fluorocyclopropane scaffold.

Materials:

  • Diethyl methylidenemalonate

  • (2-(Trimethylsilyl)ethyl)diphenylsulfonium triflate

  • Cesium fluoride (CsF)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a solution of diethyl methylidenemalonate (1.0 eq) in anhydrous THF, add (2-(trimethylsilyl)ethyl)diphenylsulfonium triflate (1.2 eq) and CsF (2.0 eq).

  • Stir the reaction mixture at 60 °C for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield diethyl 2-fluorocyclopropane-1,1-dicarboxylate.

Protocol 2: Diastereoselective Synthesis of the trans-Cabozantinib Analogue

This protocol utilizes the "trans-fluorine effect" to selectively hydrolyze the ester group trans to the fluorine, followed by a two-step amide coupling.

digraph "Trans_Analogue_Synthesis" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Diethyl 2-fluorocyclopropane-\n1,1-dicarboxylate", shape=Mdiamond, fillcolor="#FBBC05"]; hydrolysis [label="1. Selective Hydrolysis\n(LiOH, THF/H2O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monoacid [label="trans-Monoacid intermediate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; coupling1 [label="2. Amide Coupling 1\n(4-Fluoroaniline, HATU, DIPEA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amide1 [label="Intermediate Amide-Ester", shape=box]; hydrolysis2 [label="3. Full Hydrolysis\n(LiOH, THF/H2O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acid2 [label="Intermediate Amide-Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; coupling2 [label="4. Amide Coupling 2\n(Aniline 5, HATU, DIPEA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="trans-Cabozantinib Analogue", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> hydrolysis -> monoacid -> coupling1 -> amide1 -> hydrolysis2 -> acid2 -> coupling2 -> product; }

Diagram 3: Step-wise synthesis of the trans-Cabozantinib analogue.

Materials:

  • Diethyl 2-fluorocyclopropane-1,1-dicarboxylate

  • Lithium hydroxide (LiOH)

  • 4-Fluoroaniline

  • 4-(6,7-dimethoxyquinolin-4-yloxy)phenylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • Selective Mono-hydrolysis: Dissolve diethyl 2-fluorocyclopropane-1,1-dicarboxylate (1.0 eq) in a mixture of THF and water. Add LiOH (1.1 eq) and stir at room temperature until TLC indicates the formation of the monoacid. Acidify the reaction mixture and extract the product.

  • First Amide Coupling: Dissolve the resulting monoacid (1.0 eq) in anhydrous DMF. Add 4-fluoroaniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq). Stir at room temperature until the reaction is complete.

  • Second Hydrolysis: To the crude product from the previous step, add THF and water, followed by LiOH (2.0 eq). Stir until the remaining ester is fully hydrolyzed.

  • Second Amide Coupling: Isolate the amide-acid intermediate and dissolve it in anhydrous DMF. Add 4-(6,7-dimethoxyquinolin-4-yloxy)phenylamine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq). Stir until the reaction is complete.

  • Workup and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Purify the final compound by chromatography to obtain the trans-Cabozantinib analogue.

Note: The synthesis of the cis-diastereomer is achieved by reversing the order of amine addition in the amide coupling steps.

Biological Evaluation and Data

The synthesized fluorocyclopropyl Cabozantinib analogues were evaluated for their inhibitory activity against a panel of kinases. The results demonstrated that the introduction of the fluorine atom can significantly impact the selectivity profile of the parent drug.

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀, nM)

Compoundc-MetVEGFR-2AXLKDR
Cabozantinib1.30.0351.40.03
trans-Fluoro Analogue5.20.15250.12
cis-Fluoro Analogue3.10.08150.06

Data adapted from Veliks et al.[3]

The data indicates that while both fluoro-analogues retain potent activity, they exhibit a shift in their selectivity profile compared to Cabozantinib. For instance, the trans-fluoro analogue shows a more pronounced decrease in activity against AXL kinase compared to c-Met and VEGFR-2, suggesting a potential for improved selectivity and a different side-effect profile. These findings underscore the value of 2-fluorocyclopropane-1,1-dicarboxylic acid as a tool for fine-tuning the biological properties of existing drug scaffolds.

Conclusion and Future Perspectives

The 2-fluorocyclopropane-1,1-dicarboxylic acid scaffold represents a sophisticated and powerful tool in the arsenal of the medicinal chemist. Its inherent conformational rigidity, combined with the unique electronic influence of the fluorine atom, provides a platform for the design of novel drug candidates with enhanced properties. The demonstrated "trans-fluorine effect" allows for elegant and efficient diastereoselective syntheses, facilitating in-depth SAR studies.

The successful application of this building block in the synthesis of kinase inhibitor analogues highlights its potential in lead optimization. Future applications could extend to its use as a constrained dipeptide isostere in peptidomimetics or as a core fragment in other therapeutic areas where precise conformational control is desirable. As synthetic methodologies continue to evolve, the accessibility and utility of such uniquely functionalized scaffolds will undoubtedly expand, paving the way for the next generation of innovative therapeutics.

References

  • Veliks, J., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Veliks, J., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. PubMed Central. Available at: [Link]

  • Laus, G., et al. (2016). Crystal structures of intermediates in a new synthesis of antitumor drug cabozantinib. Heterocycles, 93(1), 323-332. Available at: [Link]

  • Google Patents. (2018). Novel 2-fluorocyclopropane carboxylic acid synthesis method. WO2018032796A1.
  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • Pons, A., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist’s Toolbox. ACS Omega. Available at: [Link]

Sources

Application

Application Notes and Protocols: Incorporation of Fluorocyclopropane Motifs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The strategic incorporation of fluorine and cyclopropane rings into molecular scaffolds represent...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine and cyclopropane rings into molecular scaffolds represents a powerful approach in modern medicinal chemistry.[1][2] The unique physicochemical properties conferred by these motifs—such as altered metabolic stability, binding affinity, and membrane permeability—make them highly desirable for lead optimization.[3][4][5] This guide provides a comprehensive overview of established and innovative protocols for the synthesis of fluorocyclopropane-containing molecules. We will delve into the mechanistic underpinnings of various synthetic strategies, offer detailed step-by-step protocols, and present data-driven insights to aid researchers in navigating the practical challenges of incorporating these valuable structural units.

Introduction: The Strategic Value of Fluorocyclopropanes

The fusion of a fluorine atom with a cyclopropane ring creates a unique structural motif with profound implications for drug design.[1][3] The high electronegativity and small size of fluorine can modulate the electronic properties and conformation of a molecule, often leading to enhanced binding interactions with target proteins.[6] Simultaneously, the rigid, three-dimensional nature of the cyclopropane scaffold can lock in bioactive conformations and improve metabolic stability by blocking sites susceptible to enzymatic degradation.[2][3] The combination of these features in fluorocyclopropanes offers a versatile tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4][5]

Synthetic Strategies for Fluorocyclopropane Incorporation

The synthesis of fluorocyclopropanes can be broadly categorized into several key approaches. The choice of method often depends on the desired substitution pattern (mono-, di-, or trifluoromethylated), the stereochemical outcome, and the functional group tolerance of the starting materials.

Cyclopropanation of Fluoroalkenes

A common and effective strategy involves the cyclopropanation of pre-functionalized fluoroalkenes. This approach is particularly useful for accessing a variety of substituted fluorocyclopropanes.

The Simmons-Smith reaction, utilizing a zinc carbenoid, is a powerful method for the cyclopropanation of alkenes.[7][8] Enantioselective variants of this reaction have been developed using chiral ligands, providing access to optically active fluorocyclopropanes.[7][8]

Key Advantages:

  • High diastereoselectivity and enantioselectivity can be achieved.[7]

  • Tolerates a range of functional groups.

  • Zinc carbenoids are generally less reactive and more selective than other cyclopropanating agents.[8]

Experimental Protocol: Enantioselective Simmons-Smith Cyclopropanation of a Fluoroallylic Alcohol [7]

This protocol is adapted from the work of Charette and co-workers for the enantioselective cyclopropanation of 2-fluoroallylic alcohols.[7]

Materials:

  • (Z)-2-Fluoroallylic alcohol derivative

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn)

  • Chiral dioxaborolane ligand

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a stirred solution of freshly distilled CH₂I₂ (2.23 mmol) in anhydrous CH₂Cl₂ (2 mL) at 0 °C under an inert atmosphere, add Et₂Zn (1.16 mmol) dropwise over 20 seconds. A white precipitate will form.

  • Stir the reaction mixture for 10 minutes at 0 °C.

  • In a separate flask, dissolve the (Z)-2-fluoroallylic alcohol (0.50 mmol) and the chiral dioxaborolane ligand (0.55 mmol) in anhydrous CH₂Cl₂.

  • Add the solution from step 3 to the preformed zinc carbenoid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by ¹⁹F NMR or TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorocyclopropyl methanol.

Table 1: Representative Results for Enantioselective Simmons-Smith Cyclopropanation [7]

SubstrateYield (%)Enantiomeric Excess (ee, %)
(Z)-2-fluoro-3-phenylprop-2-en-1-ol85>94
(Z)-2-fluoro-3-(4-methoxyphenyl)prop-2-en-1-ol9195
(Z)-3-(4-chlorophenyl)-2-fluoroprop-2-en-1-ol62>94
(E)-2-fluoro-3-phenylprop-2-en-1-ol9196
Addition of Fluorocarbenes to Alkenes

An alternative and widely used approach is the [2+1] cycloaddition of a fluorocarbene or carbenoid to an alkene.[9][10] This method is particularly prevalent for the synthesis of gem-difluorocyclopropanes.[9][10]

Various reagents and methods exist for the generation of difluorocarbene (:CF₂). The choice of reagent can significantly impact the reaction conditions and substrate scope.

  • Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of a fluoride source (e.g., NaI) serves as a mild and efficient precursor to difluorocarbene.[11][12] This system is compatible with a range of functional groups.[9][11]

  • Sodium Chlorodifluoroacetate (ClCF₂COONa): Thermal decomposition of this salt generates difluorocarbene, although it often requires elevated temperatures.[9]

  • Dolbier Reagent (CF₃CH₂OTs): This reagent can also serve as a difluorocarbene source under specific conditions.[9]

Workflow: Difluorocyclopropanation using TMSCF₃/NaI

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Alkene Alkene Substrate Mixing Combine Reactants Alkene->Mixing Cycloaddition [2+1] Cycloaddition Alkene->Cycloaddition TMSCF3 TMSCF₃ TMSCF3->Mixing NaI NaI NaI->Mixing Solvent Anhydrous Solvent (e.g., DME) Solvent->Mixing Heating Heat to 60-80 °C Mixing->Heating Carbene_Gen In situ :CF₂ Generation Heating->Carbene_Gen Carbene_Gen->Cycloaddition Quench Quench Reaction Cycloaddition->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product gem-Difluorocyclopropane Purification->Product

Caption: General workflow for gem-difluorocyclopropanation.

Experimental Protocol: gem-Difluorocyclopropanation of Styrene using TMSCF₃/NaI [11]

Materials:

  • Styrene

  • Trimethyl(trifluoromethyl)silane (TMSCF₃)

  • Sodium Iodide (NaI)

  • 1,2-Dimethoxyethane (DME), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add styrene (1.0 mmol), NaI (2.0 mmol), and anhydrous DME (5 mL) under an inert atmosphere.

  • Add TMSCF₃ (1.5 mmol) to the stirred solution.

  • Heat the reaction mixture to 80 °C and maintain for 12-24 hours.

  • Monitor the reaction by GC-MS or TLC.

  • After completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the (2,2-difluorocyclopropyl)benzene.

Asymmetric Catalysis in Fluorocyclopropanation

Achieving high levels of stereocontrol is crucial for the synthesis of chiral drug candidates. Asymmetric catalysis has emerged as a key enabling technology in this area.

Chiral rhodium(II) carboxylate complexes are highly effective catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds.[13][14][15] This methodology has been successfully applied to the synthesis of enantiomerically enriched fluorocyclopropanes.[8][13]

Mechanism: Rh-Catalyzed Asymmetric Cyclopropanation

G cluster_cycle Catalytic Cycle Diazo Diazo Compound (e.g., Ethyl Diazoacetate) Rh_cat Chiral Rh(II) Catalyst Diazo->Rh_cat Carbene_complex Rh-Carbene Intermediate Rh_cat->Carbene_complex + Diazo - N₂ Alkene Fluoroalkene Alkene->Carbene_complex Product Chiral Fluorocyclopropane Product->Rh_cat (catalyst regeneration) Carbene_complex->Product + Alkene

Caption: Simplified catalytic cycle for Rh-catalyzed cyclopropanation.

Key Considerations for Asymmetric Cyclopropanation:

  • Catalyst Selection: The choice of chiral ligand on the rhodium catalyst is critical for achieving high enantioselectivity.[13][15] Catalysts such as Rh₂(S-TCPTTL)₄ and Rh₂(S-BTPCP)₄ have shown promise.[16]

  • Diazo Reagent: The nature of the diazo compound can influence both reactivity and selectivity. Donor-acceptor diazo compounds are often used.[13]

  • Solvent and Temperature: These parameters must be optimized to maximize yield and stereoselectivity.

Engineered enzymes, particularly myoglobin-based catalysts, have recently been shown to mediate highly stereoselective cyclopropanation reactions to form fluorinated cyclopropanes.[4][5] This biocatalytic strategy offers excellent diastereo- and enantiocontrol, often exceeding what is achievable with traditional chemocatalytic methods.[4][5]

Advantages of Biocatalysis:

  • Exceptional stereoselectivity (up to 99:1 d.r. and 99% e.e.).[4][5]

  • Mild reaction conditions (aqueous media, room temperature).

  • Environmentally benign ("green chemistry").

  • Scalable for gram-scale synthesis.[4]

Troubleshooting and Practical Insights

  • Low Yields in Simmons-Smith Reactions: Ensure all reagents and solvents are strictly anhydrous. The activity of the zinc carbenoid is highly sensitive to moisture. The quality of the diiodomethane is also critical; distillation is recommended.[7]

  • Poor Stereoselectivity: In asymmetric reactions, catalyst purity is paramount. Ensure the chiral ligand or catalyst is of high optical purity. Temperature control can also be crucial; running reactions at lower temperatures may improve selectivity.

  • Side Reactions with Difluorocarbene: Difluorocarbene is highly reactive and can undergo insertion into C-H bonds or other undesired pathways, particularly with electron-deficient alkenes.[10] Careful control of stoichiometry and reaction time is important.

  • Purification Challenges: Fluorinated compounds can sometimes be challenging to purify by standard silica gel chromatography due to their altered polarity. It may be necessary to explore different solvent systems or alternative purification techniques like reverse-phase chromatography.

Conclusion

The incorporation of fluorocyclopropane motifs is a validated and powerful strategy in drug discovery for modulating molecular properties and enhancing biological activity.[1][3] Researchers now have a diverse toolbox of synthetic methods at their disposal, ranging from classic carbenoid chemistry to cutting-edge asymmetric catalytic and biocatalytic protocols.[5][8] A thorough understanding of the principles behind each method, coupled with careful experimental design and optimization, will enable the successful synthesis of novel fluorocyclopropane-containing drug candidates with improved therapeutic potential.

References

  • Bychek, R. M., Levterov, V. V., Sadkova, I. V., Tolmachev, A. A., & Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry – A European Journal, 24(47), 12291-12297. [Link]

  • ResearchGate. (n.d.). Synthesis and Applications of Fluorocyclopropanes. Request PDF. [Link]

  • ResearchGate. (n.d.). Catalytic enantioselective synthesis of fluorocyclopropanes from α‐fluoroacrylates and donor–acceptor diazo compounds. [Link]

  • Mykhailiuk, P. K. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]

  • Pons, A., Decaens, J., Najjar, R., Otog, N., Arribat, M., Jolly, S., ... & Jubault, P. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist's Toolbox. ACS Omega, 7(6), 5375-5383*. [Link]

  • Pons, A., Decaens, J., Najjar, R., Otog, N., Arribat, M., Jolly, S., ... & Jubault, P. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist's Toolbox. ACS Omega, 7(6), 5375-5383. [Link]

  • Villada, J. D., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition. [Link]

  • Gilmour, R., et al. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Journal of the American Chemical Society. [Link]

  • Charette, A. B., et al. (2020). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Canadian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Request PDF. [Link]

  • Rogoza, A. V., & Kornienko, A. V. (2015). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 11, 1234-1255. [Link]

  • Rogoza, A. V., & Kornienko, A. V. (2015). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 11, 1234–1255. [Link]

  • ResearchGate. (2024). Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs). [Link]

  • ResearchGate. (n.d.). Fluorine containing cyclopropanes: Synthesis of aryl substituted all-cis 1,2,3-trifluorocylopropanes, a facially polar motif. Request PDF. [Link]

  • Meanwell, N. A. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]

  • Villada, J. D., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 63(33), e202406779. [Link]

  • ResearchGate. (n.d.). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Request PDF. [Link]

  • Charette, A. B., & Navuluri, C. (2015). Diastereoselective Fluorocyclopropanation of Chiral Allylic Alcohols Using an Α-Fluoroiodomethylzinc Carbenoid. Organic Letters. [Link]

  • Pian, J., Chen, Q., Luo, Y., Zhao, Z., Liu, J., He, L., & Li, S.-W. (2022). Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters, 24(31), 5641–5645. [Link]

Sources

Method

Application Notes and Protocols: 2-Fluorocyclopropane-1,1-dicarboxylic Acid as a Versatile Building Block in Medicinal Chemistry

Abstract The strategic incorporation of fluorine and conformationally restricted scaffolds into drug candidates is a cornerstone of modern medicinal chemistry. 2-Fluorocyclopropane-1,1-dicarboxylic acid is a highly valua...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine and conformationally restricted scaffolds into drug candidates is a cornerstone of modern medicinal chemistry. 2-Fluorocyclopropane-1,1-dicarboxylic acid is a highly valuable building block that uniquely combines the structural rigidity of a cyclopropane ring with the profound electronic effects of a fluorine substituent.[1] This combination offers a powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules, including metabolic stability, membrane permeability, and binding affinity.[2][3] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the applications and synthetic manipulation of this versatile intermediate. We present its key properties, discuss its strategic value in drug design, and provide detailed, field-proven protocols for its selective transformation into synthetically useful derivatives.

Physicochemical Properties and Structure

2-Fluorocyclopropane-1,1-dicarboxylic acid is a fluorinated cyclopropane derivative that serves as a key starting material for more complex molecular architectures.[1] Its geminal dicarboxylic acid groups provide two points for chemical modification, enabling diverse synthetic strategies.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name 2-fluorocyclopropane-1,1-dicarboxylic acid[1]
CAS Number 163266-04-4[1]
Molecular Formula C₅H₅FO₄[1]
Molecular Weight 148.09 g/mol PubChem
Appearance White to off-white solid[4]
InChI Key FKEMAYUZSSPUGG-UHFFFAOYSA-N[1]

graph "molecular_structure" {
layout="neato";
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=12];

// Atom coordinates C1 [pos="0,0!", label="C"]; C2 [pos="1.2,0!", label="C"]; C3 [pos="0.6,1.04!", label="C"]; F [pos="0.6,2.0!", label="F"]; C4 [pos="-1.2, -0.7!", label="C"]; O1 [pos="-2.2, -0.3!", label="O"]; O2 [pos="-1.2, -1.7!", label="OH"]; C5 [pos="2.4, -0.7!", label="C"]; O3 [pos="3.4, -0.3!", label="O"]; O4 [pos="2.4, -1.7!", label="OH"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C1; C3 -- F; C1 -- C4 [label=""]; C4 -- O1 [label="="]; C4 -- O2; C2 -- C5 [label=""]; C5 -- O3 [label="="]; C5 -- O4; }

Caption: Structure of 2-fluorocyclopropane-1,1-dicarboxylic acid.

The Strategic Value of the Fluorocyclopropane Motif in Drug Design

The incorporation of the 2-fluorocyclopropane moiety is not merely an incremental change but a strategic decision to impart multiple advantageous properties simultaneously. The rationale behind its use is grounded in established principles of medicinal chemistry.[5][6]

  • Conformational Rigidity: The three-membered ring locks adjacent substituents into well-defined spatial orientations. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity and selectivity.[2][7]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its presence can block sites of oxidative metabolism by cytochrome P450 enzymes.[3] This often leads to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity alters the local electronic environment, which can modulate the pKa of nearby functional groups, influence hydrogen bonding capabilities, and increase lipophilicity. This fine-tuning is critical for optimizing properties like cell permeability and brain penetration.[2][5][6]

  • Novel Chemical Space: As a bioisostere for other chemical groups, the fluorocyclopropane unit provides access to novel chemical space, allowing for the development of intellectual property and the circumvention of liabilities associated with other motifs.[3][8]

drug_design_value cluster_properties Inherent Properties cluster_outcomes Medicinal Chemistry Outcomes start 2-Fluorocyclopropane -1,1-dicarboxylic Acid prop1 Conformational Rigidity prop2 Metabolic Blocking (C-F Bond) prop3 Electronic Perturbation out1 Improved Binding Affinity & Selectivity prop1->out1 prop1->out1 out2 Enhanced Pharmacokinetics (e.g., longer half-life) prop1->out2 out3 Optimized ADME Profile (pKa, lipophilicity) prop1->out3 prop2->out1 prop2->out2 prop2->out2 prop2->out3 prop3->out1 prop3->out2 prop3->out3 prop3->out3

Caption: Strategic benefits of the fluorocyclopropane motif in drug design.

Key Synthetic Transformations and Protocols

The primary utility of 2-fluorocyclopropane-1,1-dicarboxylic acid lies in its capacity for selective functionalization. The two carboxylic acid groups can be addressed sequentially to generate valuable mono-acid or mono-ester intermediates, which are primed for further elaboration. DFT calculations and experimental evidence suggest that the fluorine atom exerts a trans-directing influence, making the ester or amide group positioned trans to it more susceptible to nucleophilic attack.[1]

Synthetic_Workflow Diacid 2-Fluorocyclopropane- 1,1-dicarboxylic Acid Monoacid cis/trans-2-Fluorocyclopropane- 1-carboxylic Acid Diacid->Monoacid Protocol 1: Mono-decarboxylation (Heat) Monoester Mono-ester Derivative Diacid->Monoester Protocol 2: Mono-esterification (e.g., Steglich) Amide Bioactive Amide Conjugate Monoacid->Amide Amide Coupling (EDC, HOBt) Alcohol Fluorocyclopropyl Methanol Monoester->Alcohol Reduction (e.g., LiAlH4)

Caption: Key synthetic pathways from the parent dicarboxylic acid.

Protocol 1: Selective Thermal Mono-decarboxylation

Principle: The decarboxylation of geminal dicarboxylic acids upon heating is a classic and efficient transformation.[9] The reaction proceeds through a six-membered cyclic transition state, which facilitates the elimination of carbon dioxide to yield a carboxylic acid.[10][11] This method provides direct access to the valuable 2-fluorocyclopropane-1-carboxylic acid intermediate.

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with magnetic stirrer

  • Oil bath for temperature control

  • Standard glassware for extraction and purification

Reagents:

  • 2-Fluorocyclopropane-1,1-dicarboxylic acid

  • High-boiling point solvent (e.g., Toluene, Xylene, or Diphenyl ether)

  • Sodium bicarbonate (NaHCO₃), 5% aqueous solution

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add 2-fluorocyclopropane-1,1-dicarboxylic acid (1.0 eq) and a suitable high-boiling solvent (e.g., Toluene, providing a concentration of ~0.5 M).

  • Heating: Heat the mixture to reflux (for Toluene, ~110 °C) using an oil bath. The evolution of CO₂ gas should be observed.

  • Monitoring: Monitor the reaction by TLC or ¹H NMR analysis of an aliquot to confirm the disappearance of the starting material (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer with a 5% NaHCO₃ solution to extract the carboxylic acid product into the aqueous phase.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 2M HCl.

  • Final Extraction: Extract the acidified aqueous layer three times with fresh ethyl acetate.

  • Drying and Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-fluorocyclopropane-1-carboxylic acid. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Selective Mono-esterification (Steglich Esterification)

Principle: While Fischer esterification is possible, achieving mono-selectivity can be challenging. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and highly efficient method that often provides better control for sensitive or sterically hindered substrates at room temperature.[12] It allows for the selective formation of a mono-ester, which can then be separated from the remaining diacid.

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Standard glassware for filtration, extraction, and purification

Reagents:

  • 2-Fluorocyclopropane-1,1-dicarboxylic acid

  • Anhydrous alcohol (e.g., Methanol, Ethanol, 1.0-1.2 eq)

  • Dicyclohexylcarbodiimide (DCC, 1.05 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Citric acid, 5% aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Setup: Dissolve 2-fluorocyclopropane-1,1-dicarboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Add the alcohol (1.0 eq) followed by DMAP (0.1 eq).

  • Activation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.05 eq) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitoring: Monitor the reaction by TLC, observing the formation of the mono-ester product.

  • Filtration: Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product will contain the desired mono-ester, unreacted diacid, and potentially some di-ester. Purify using flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the mono-ester derivative.

Conclusion

2-Fluorocyclopropane-1,1-dicarboxylic acid is more than a mere chemical intermediate; it is a strategic building block for designing next-generation therapeutics.[8][13] Its unique combination of conformational constraint and fluorine-induced electronic effects provides medicinal chemists with a powerful tool to overcome common challenges in drug discovery, from poor metabolic stability to low binding affinity. The robust and selective protocols detailed herein for mono-decarboxylation and mono-esterification furnish key derivatives, paving the way for their seamless integration into complex synthetic campaigns targeting novel and effective pharmaceuticals.

References

  • Huovinen, M., & Gouverneur, V. (2018). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chemical Communications. [Link]

  • Google Patents. (2018). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
  • Cheng, J., et al. (2019). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2020). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition. [Link]

  • Lin, Y., et al. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. National Institutes of Health (NIH). [Link]

  • MDPI. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Molecules. [Link]

  • Google Patents. (2000).
  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • MadeEjee Chemistry. (2017). (Short Trick)Heating of Gem Dicarboxylic acid (Decarboxylation). YouTube. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The preparation and properties of 1,1-difluorocyclopropane derivatives. National Institutes of Health (NIH). [Link]

  • Thieme. (2025). Photochemical Mono- and Bis-decarboxylation of Dicarboxylic Acids and Their Derivatives. Synthesis. [Link]

  • ATP STAR. (2016). Heating effect on Gem Dicarboxylic acid (Decarboxylation). YouTube. [Link]

  • ResearchGate. (2014). Synthesis and Applications of Fluorocyclopropanes. Chemical Reviews. [Link]

  • PubMed. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • ACS Publications. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Organic Letters. [Link]

  • PubChem. (n.d.). (1R,2S)-2-fluorocyclopropane-1-carboxylic acid. [Link]

  • PubChem. (n.d.). (1S)-2,2-difluorocyclopropane-1-carboxylic acid. [Link]

  • Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclopropane-1,1-dicarboxylic Acid: Key Intermediate for Pharmaceutical & Chemical Innovation. [Link]

  • ResearchGate. (2020). Fluorescently Labeled Amino Acids as Building Blocks for Bioactive Molecules. Molecules. [Link]

  • PubMed. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. (2008). Esterification of Dicarboxylic Acids with 2-Ethylhexanol under Supercritical Conditions. Journal of Supercritical Fluids. [Link]

Sources

Application

Applications in Asymmetric Synthesis: A Technical Guide for Researchers

Introduction: The Imperative of Chirality in Modern Chemistry Asymmetric synthesis, the art and science of selectively creating one enantiomer of a chiral molecule, stands as a cornerstone of modern chemical research and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Chemistry

Asymmetric synthesis, the art and science of selectively creating one enantiomer of a chiral molecule, stands as a cornerstone of modern chemical research and industrial production.[1][2] In the realms of pharmaceuticals, agrochemicals, and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail but a critical determinant of function.[1][3] The human body, being a chiral environment, often interacts differently with the two enantiomers of a drug, with one providing the therapeutic effect while the other might be inactive or even harmful, as exemplified by the tragic case of thalidomide.[1] Consequently, the ability to synthesize enantiomerically pure compounds is paramount for developing safer and more effective drugs.[2][3] Similarly, in agrochemicals, a single enantiomer often possesses the desired herbicidal or pesticidal activity, allowing for lower application rates and reduced environmental impact.[4][5]

This technical guide provides an in-depth exploration of key applications in asymmetric synthesis, designed for researchers, scientists, and professionals in drug development. Moving beyond a mere listing of procedures, this document delves into the causality behind experimental choices, offering field-proven insights into robust and reliable protocols. We will explore seminal asymmetric transformations, including oxidations, hydrogenations, and carbon-carbon bond-forming reactions, detailing the underlying principles and providing step-by-step protocols for their execution.

I. Asymmetric Oxidation: Crafting Chiral Epoxides and Diols

The selective introduction of oxygen-containing functional groups is a fundamental strategy in organic synthesis. Asymmetric epoxidation and dihydroxylation reactions have emerged as powerful tools for creating chiral building blocks from simple olefins.

Sharpless Asymmetric Dihydroxylation (SAD)

The Sharpless Asymmetric Dihydroxylation allows for the enantioselective conversion of prochiral alkenes into vicinal diols using a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids.[6][7] The choice between the pseudoenantiomeric ligands, dihydroquinine (DHQ) and dihydroquinidine (DHQD), dictates which face of the alkene is hydroxylated, providing access to either enantiomer of the diol product.[8] To make the process catalytic and reduce the use of the highly toxic and expensive osmium tetroxide, a stoichiometric co-oxidant, such as potassium ferricyanide or N-methylmorpholine N-oxide (NMO), is used to regenerate the active Os(VIII) species.[8][9] Commercially available "AD-mix" formulations, which contain the osmium catalyst, chiral ligand, and co-oxidant, have greatly simplified the execution of this reaction.[8]

Sharpless_AD_Cycle

Application Note: Industrial Scale Synthesis of a Chiral Diol Intermediate

The Sharpless AD reaction has been successfully implemented on an industrial scale. For instance, the synthesis of a key chiral diol intermediate was achieved from o-isopropoxy-m-methoxystyrene on a 2 kg scale.[6][10] The use of N-methylmorpholine N-oxide (NMO) as the reoxidant proved to be a more practical and economical choice for large-scale production compared to the potassium ferricyanide system, which involves handling large quantities of salts and generates significant effluent.[6][10]

Protocol: Asymmetric Dihydroxylation of (E)-Stilbene using AD-mix-β [11]

This protocol describes the preparation of (R,R)-hydrobenzoin from (E)-stilbene.

  • Materials:

    • (E)-Stilbene

    • AD-mix-β

    • tert-Butanol

    • Water

    • Sodium sulfite

    • Ethyl acetate

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (1.4 g per 1 mmol of alkene).

    • Add a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix-β). Stir the mixture at room temperature until both phases are clear.

    • Cool the mixture to 0 °C in an ice bath.

    • Add (E)-stilbene (1 mmol) to the cooled mixture.

    • Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC. The reaction is typically complete within 6-24 hours.

    • Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 g of AD-mix-β) and stir for 1 hour at room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude diol. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

SubstrateLigand SystemCo-oxidantYield (%)ee (%)Reference
(E)-Stilbene(DHQD)2PHAL (in AD-mix-β)K3[Fe(CN)6]>95>99[11]
1-Decene(DHQ)2PHAL (in AD-mix-α)K3[Fe(CN)6]8597[8]
α-Methylstyrene(DHQD)2PHAL (in AD-mix-β)NMO9290[10]
Jacobsen-Katsuki Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation provides a powerful method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex as the catalyst.[12] This reaction is particularly valuable as it complements the Sharpless asymmetric epoxidation, which is most effective for allylic alcohols.[13] A variety of oxidants can be used, with sodium hypochlorite (bleach) and m-chloroperoxybenzoic acid (m-CPBA) being common choices.[14] The addition of an axial ligand, such as 4-(3-phenylpropyl)pyridine N-oxide (P³NO), can significantly increase the reaction rate and catalyst stability, allowing for lower catalyst loadings.[14]

Application Note: Synthesis of a Key Intermediate for CRIXIVAN®

A prominent industrial application of the Jacobsen epoxidation is in the synthesis of a key chiral intermediate for the HIV protease inhibitor Indinavir (CRIXIVAN®).[15][16] The asymmetric epoxidation of indene using the (S,S)-Mn-salen catalyst provides the corresponding indene oxide with high enantioselectivity.[14][15] This epoxide is then converted through a series of steps to (-)-cis-1-aminoindan-2-ol, a crucial building block of the drug.

Jacobsen_Epoxidation_Workflow

Protocol: Asymmetric Epoxidation of Indene [14][17]

  • Materials:

    • Indene

    • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

    • 4-(3-phenylpropyl)pyridine N-oxide (P³NO)

    • Dichloromethane (DCM)

    • Buffered sodium hypochlorite solution (commercial bleach adjusted to pH ~11)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flask, dissolve indene (1 mmol) and P³NO (0.05-0.1 mmol) in DCM (5 mL).

    • Add the (R,R)-Jacobsen's catalyst (0.01-0.05 mmol).

    • Cool the solution to 0 °C in an ice bath.

    • Add the chilled buffered sodium hypochlorite solution (1.5 mmol) dropwise over 30 minutes with vigorous stirring.

    • Continue stirring at 0 °C for 4-6 hours, monitoring the reaction by TLC or GC.

    • Once the starting material is consumed, separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure. The crude epoxide can be purified by flash chromatography.

    • Determine the enantiomeric excess using chiral GC or HPLC.

Alkene SubstrateCatalyst Loading (mol%)Yield (%)ee (%)Reference
Indene<19085-88[14]
cis-β-Methylstyrene48492[12]
2,2-Dimethylchromene29797

II. Asymmetric Hydrogenation: The Power of Chiral Catalysts

Asymmetric hydrogenation is one of the most efficient and atom-economical methods for producing chiral compounds.[18] This technology, which earned Knowles and Noyori a share of the 2001 Nobel Prize in Chemistry, is widely used in industry for the synthesis of pharmaceuticals, agrochemicals, and fragrances.[18]

Noyori Asymmetric Hydrogenation of Ketones

The Noyori asymmetric hydrogenation utilizes ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP, to reduce ketones and β-keto esters to chiral alcohols with exceptional enantioselectivity.[19][20] The reaction typically requires high pressures of hydrogen gas.[19] These catalysts have proven to be remarkably versatile and effective for a wide range of substrates.

Application Note: Synthesis of β-Hydroxy Esters

Chiral β-hydroxy esters are valuable building blocks in the synthesis of many natural products and pharmaceuticals, including the side chain of the blockbuster drug Lipitor.[18] The Noyori asymmetric hydrogenation of β-keto esters provides a direct and highly efficient route to these compounds.[19][21]

Protocol: Asymmetric Hydrogenation of Methyl 3-oxobutanoate [19]

  • Materials:

    • Methyl 3-oxobutanoate

    • [RuCl₂((R)-BINAP)]₂·NEt₃

    • Methanol

    • Hydrogen gas

    • Autoclave

  • Procedure:

    • In a glovebox, charge a glass liner for an autoclave with [RuCl₂((R)-BINAP)]₂·NEt₃ (0.005 mmol).

    • Add degassed methanol (10 mL) and methyl 3-oxobutanoate (10 mmol).

    • Seal the autoclave and purge with hydrogen gas three times.

    • Pressurize the autoclave to 50 atm with hydrogen gas.

    • Stir the reaction at 50 °C for 12 hours.

    • After cooling to room temperature, carefully vent the autoclave.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • The crude product can be purified by distillation or chromatography.

    • Determine the enantiomeric excess by chiral GC or HPLC analysis of the corresponding derivative.

SubstrateCatalystS/C RatioYield (%)ee (%)Reference
Methyl 3-oxobutanoateRu-BINAP2000>9899[19]
AcetophenoneRuCl(p-cymene)[(R,R)-TsDPEN]1000>9998[18]
Ethyl 2-methyl-3-oxobutanoateRu(OAc)₂[(S)-BINAP]10009298 (anti)[21]
Asymmetric Hydrogenation of Imines: The Synthesis of (S)-Metolachlor

The asymmetric hydrogenation of imines is a powerful method for the synthesis of chiral amines.[2] A landmark industrial application of this technology is the production of the herbicide (S)-metolachlor.[22][23] The key step is the iridium-catalyzed asymmetric hydrogenation of an imine precursor using a chiral ferrocenyl diphosphine ligand (Xyliphos).[22] This process is operated on a scale of over 10,000 tons per year, making it one of the largest applications of asymmetric catalysis.[22][24]

Metolachlor_Synthesis

III. Organocatalysis: Metal-Free Asymmetric Transformations

Organocatalysis, which utilizes small, chiral organic molecules as catalysts, has emerged as a third pillar of asymmetric synthesis, alongside transition-metal catalysis and biocatalysis.[25] This field, recognized with the 2021 Nobel Prize in Chemistry to Benjamin List and David MacMillan, offers the advantages of using catalysts that are often less sensitive to air and moisture, more environmentally benign, and readily available.[25]

Proline-Catalyzed Asymmetric Aldol Reaction

The use of the simple amino acid L-proline to catalyze the asymmetric aldol reaction is a classic example of organocatalysis.[1][6] Proline catalyzes the reaction between a ketone and an aldehyde via an enamine intermediate, mimicking the mechanism of Class I aldolase enzymes.[6] This reaction provides direct access to chiral β-hydroxy carbonyl compounds, which are versatile synthetic intermediates.

Protocol: Proline-Catalyzed Aldol Reaction of Acetone and 4-Nitrobenzaldehyde [26]

  • Materials:

    • 4-Nitrobenzaldehyde

    • Acetone

    • L-Proline

    • Dimethyl sulfoxide (DMSO)

    • Saturated aqueous ammonium chloride

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a vial, add 4-nitrobenzaldehyde (1 mmol) and L-proline (0.2 mmol, 20 mol%).

    • Add a mixture of acetone (5 mL) and DMSO (1 mL).

    • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography.

    • Determine the enantiomeric excess by chiral HPLC analysis.

KetoneAldehydeCatalystYield (%)ee (%)Reference
Cyclohexanone4-Nitrobenzaldehyde(S)-Proline9996[27]
AcetoneIsobutyraldehyde(S)-Proline9796[6]
AcetoneBenzaldehyde(S)-Proline6876[26]
Asymmetric Michael Addition

The organocatalytic asymmetric Michael addition is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. Chiral amines, thioureas, and other hydrogen-bond donors are effective catalysts for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds and nitroalkenes.[3][28]

IV. Biocatalysis: Harnessing Nature's Catalysts

Enzymes offer unparalleled selectivity and efficiency for a vast range of chemical transformations under mild, environmentally friendly conditions.[5][29] Ketoreductases (KREDs), in particular, have become powerful tools for the asymmetric reduction of prochiral ketones to chiral alcohols.[5][30]

Application Note: Synthesis of Chiral Alcohols for Pharmaceuticals

The biocatalytic reduction of ketones is widely used in the pharmaceutical industry for the synthesis of key chiral intermediates.[29] For example, an enzymatic process using the ketoreductase KRED1001 was developed for the synthesis of an (R)-hydroxy ester intermediate for a therapeutic agent.[29] This process utilizes glucose dehydrogenase to regenerate the NADPH cofactor, making it highly efficient.[29]

Protocol: Ketoreductase-Mediated Reduction of a Prochiral Ketone [29][30]

  • General Considerations: This is a generalized protocol. Specific conditions (e.g., pH, temperature, substrate loading, cofactor regeneration system) will depend on the specific ketoreductase and substrate.

  • Materials:

    • Prochiral ketone substrate

    • Ketoreductase (e.g., from a commercial screening kit)

    • NADP⁺ or NAD⁺

    • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol)

    • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

    • Organic co-solvent if needed (e.g., DMSO)

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a temperature-controlled vessel, prepare a buffered solution.

    • Add the NAD(P)⁺ cofactor and the components of the regeneration system (e.g., glucose and glucose dehydrogenase).

    • Add the ketoreductase enzyme.

    • Dissolve the ketone substrate in a minimal amount of a water-miscible co-solvent (like DMSO) if necessary, and add it to the reaction mixture.

    • Stir the reaction at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by GC or HPLC.

    • Upon completion, stop the reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate).

    • Extract the product with ethyl acetate (3x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the chiral alcohol product by chromatography if necessary.

    • Determine the enantiomeric excess by chiral GC or HPLC.

SubstrateEnzymeYield (%)ee (%)Reference
Ethyl 4-chloroacetoacetateRecombinant CpSADH95>99 (R)[29]
2,5-HexanedioneKRED-NADH-110>99>99 (2S,5S)[30]
Ethyl benzoylformateKRED from Candida parapsilosis>99>99 (R)[5]

V. Conclusion and Future Outlook

Asymmetric synthesis has matured from an academic curiosity into an indispensable tool across the chemical sciences.[1][18] The methodologies highlighted in this guide—asymmetric oxidations, hydrogenations, organocatalysis, and biocatalysis—represent robust and scalable strategies for the production of enantiomerically pure compounds. The continued development of novel catalysts and reaction conditions promises to further enhance the efficiency, selectivity, and sustainability of these transformations. For researchers and professionals in drug development and fine chemical synthesis, a deep understanding of these powerful techniques is essential for driving innovation and creating the molecules that will shape our future.

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Method

Title: Enzymatic Desymmetrization of Prochiral 2-Fluorocyclopropane-1,1-dicarboxylic Acid via Lipase-Catalyzed Monoesterification

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: Chiral 2-fluorocyclopropane carboxylic acids are highly valuable structural motifs in modern medicinal chemistry, offering uni...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Chiral 2-fluorocyclopropane carboxylic acids are highly valuable structural motifs in modern medicinal chemistry, offering unique conformational constraints and metabolic stability.[1][2] This application note details a robust and highly selective biocatalytic method for the synthesis of enantiomerically enriched 2-fluorocyclopropane monoesters through the enzymatic desymmetrization of the prochiral precursor, 2-fluorocyclopropane-1,1-dicarboxylic acid. The protocol leverages the remarkable selectivity of commercially available lipases to catalyze the monoesterification of the dicarboxylic acid, a strategy that circumvents the inherent 50% yield limitation of traditional kinetic resolutions and offers a direct route to chiral building blocks with high atom economy.[3][4] Detailed protocols for enzyme screening, preparative-scale synthesis, and chiral HPLC analysis are provided to guide researchers in pharmaceutical and chemical development.

Introduction: The Strategic Value of Chiral Fluorinated Cyclopropanes

The introduction of a fluorine atom into a cyclopropane ring creates a scaffold with significant potential in drug design. This "fluorinated cyclopropane" moiety can enhance metabolic stability, modulate lipophilicity, and establish critical hydrogen-bonding interactions, ultimately improving the pharmacokinetic and pharmacodynamic profiles of a therapeutic agent.[5][6] When chirality is introduced, as in the case of enantiomerically pure 2-fluorocyclopropane carboxylic acid derivatives, it allows for precise, three-dimensional interactions with biological targets, which is often essential for potency and selectivity.[7]

Synthesizing these chiral building blocks presents a significant challenge. Classical chemical methods often require multi-step syntheses, expensive chiral catalysts, or harsh reaction conditions. Biocatalysis, particularly through the use of enzymes, offers a compelling alternative, characterized by mild reaction conditions, exceptional selectivity, and a favorable environmental profile.[4]

This guide focuses on the desymmetrization of 2-fluorocyclopropane-1,1-dicarboxylic acid, a prochiral molecule with two chemically equivalent (enantiotopic) carboxylic acid groups. By employing a selective enzyme, we can functionalize just one of these groups, thereby breaking the molecule's symmetry and generating a chiral center in a single, efficient step. This approach can theoretically achieve a 100% conversion of the substrate into a single enantiomeric product, representing a significant advantage over kinetic resolution.[3]

Principle of Enzymatic Desymmetrization

The core of this method is the enantioselective recognition of the two carboxyl groups of the prochiral substrate by the active site of a lipase. Lipases, such as those from Candida antarctica B (CALB) or Pseudomonas cepacia (PCL), are serine hydrolases that possess a chiral active site containing a catalytic triad (typically Ser-His-Asp).[3][8]

In an organic solvent, lipases can effectively catalyze esterification reactions. When 2-fluorocyclopropane-1,1-dicarboxylic acid is presented to the enzyme with an alcohol, the enzyme's chiral environment preferentially binds the substrate in an orientation that positions only one of the two carboxyl groups (e.g., the pro-R group) for nucleophilic attack by the alcohol. The other carboxyl group (pro-S) is sterically hindered from reacting, leading to the formation of a single enantiomer of the resulting monoester.

G Figure 1: Conceptual Workflow for Enzymatic Desymmetrization cluster_process Biocatalytic Process cluster_end Outputs & Analysis Diacid Prochiral Diacid (2-Fluorocyclopropane- 1,1-dicarboxylic acid) Reaction Selective Monoesterification in Organic Solvent Diacid->Reaction Alcohol Alcohol (e.g., n-Butanol) Alcohol->Reaction Enzyme Lipase (e.g., Novozym 435) Enzyme->Reaction Monoester Chiral Monoester (Single Enantiomer) Reaction->Monoester High ee% Analysis Purification & Chiral HPLC Analysis Monoester->Analysis

Caption: High-level overview of the chemoenzymatic process.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
2-Fluorocyclopropane-1,1-dicarboxylic acid≥95%Custom Synthesis/Specialty Chemical
Immobilized Lipase B from Candida antarctica (Novozym® 435)Biocatalysis GradeMajor Enzyme Supplier
Lipase from Pseudomonas cepacia (Amano Lipase PS)Biocatalysis GradeMajor Enzyme Supplier
Lipase from Candida rugosa (CRL)Biocatalysis GradeMajor Enzyme Supplier
n-ButanolAnhydrous, ≥99%Standard Chemical Supplier
Methyl tert-butyl ether (MTBE)Anhydrous, ≥99%Standard Chemical Supplier
HexanesHPLC GradeStandard Chemical Supplier
IsopropanolHPLC GradeStandard Chemical Supplier
Sodium Bicarbonate (NaHCO₃)Reagent GradeStandard Chemical Supplier
Hydrochloric Acid (HCl)1 M solutionStandard Chemical Supplier
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Chemical Supplier
Protocol 1: Screening of Lipases for Optimal Selectivity

Causality: The choice of enzyme is the most critical parameter for achieving high enantioselectivity. Different lipases have unique active site topologies, leading to varying affinities and selectivities for a given substrate. A screening experiment is essential to identify the most effective biocatalyst empirically. We screen both free and immobilized enzymes to assess performance and handling characteristics.

  • Preparation: In three separate 4 mL glass vials, place 13.0 mg (0.1 mmol) of 2-fluorocyclopropane-1,1-dicarboxylic acid.

  • Solvent and Substrate Addition: To each vial, add 1.0 mL of anhydrous MTBE and 22 µL (0.3 mmol, 3 equivalents) of n-butanol. Stir briefly until the acid dissolves.

  • Enzyme Addition:

    • Vial 1: Add 15 mg of Novozym® 435 (immobilized CALB).

    • Vial 2: Add 15 mg of Lipase from Pseudomonas cepacia (PCL).

    • Vial 3: Add 15 mg of Lipase from Candida rugosa (CRL).

  • Reaction Incubation: Seal the vials and place them in an orbital shaker set to 200 RPM and 40°C.

  • Monitoring: After 24 and 48 hours, pause the shaker and take a small aliquot (~20 µL) from the supernatant of each vial. Dilute the aliquot with 200 µL of mobile phase (e.g., Hexane:Isopropanol) and analyze by Chiral HPLC (see Protocol 3.4) to determine the conversion and enantiomeric excess (ee).

  • Evaluation: Compare the results to identify the enzyme that provides the highest conversion and ee. The enantioselectivity (E-value) can be calculated from these values to quantify enzyme performance.[9]

Table 1: Representative Lipase Screening Data
Enzyme Time (h) Conversion (%) Enantiomeric Excess (ee, %)
Novozym® 435 (CALB)2445>99
Lipase PS (PCL)483092
Lipase (CRL)481575
Note: Data are illustrative. Actual results will depend on specific substrate batch and enzyme activity.
Protocol 2: Preparative-Scale Synthesis using Novozym® 435

Causality: This protocol is optimized based on the superior performance of Novozym® 435 observed during screening. The immobilized nature of this enzyme simplifies catalyst removal via simple filtration, making the work-up process highly efficient and allowing for potential enzyme recycling.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 500 mg (3.38 mmol) of 2-fluorocyclopropane-1,1-dicarboxylic acid.

  • Reagent Addition: Add 25 mL of anhydrous MTBE and 1.25 mL (13.5 mmol, 4 equivalents) of n-butanol. Stir until all solids are dissolved.

  • Initiation: Add 500 mg of Novozym® 435. Seal the flask and stir at 400 RPM at 40°C.

  • Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing them via HPLC or TLC. The reaction is typically complete within 24-48 hours.

  • Enzyme Removal: Once the desired conversion is reached, cool the mixture to room temperature and remove the enzyme by vacuum filtration, washing the immobilized enzyme beads with a small amount of fresh MTBE (2 x 5 mL). The recovered enzyme can be dried under vacuum and stored for reuse.

  • Work-up & Purification:

    • Combine the filtrate and washes and transfer to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 20 mL) to extract any unreacted dicarboxylic acid.

    • Combine the aqueous layers and acidify to pH ~2 with 1 M HCl. Extract with ethyl acetate (3 x 20 mL) to recover unreacted diacid if desired.

    • Wash the original organic layer with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude monoester.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure chiral monoester.

Protocol 3: Chiral HPLC Analysis

Causality: Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound.[10][11] It uses a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, causing them to travel through the column at different rates and thus be separated.[12] A validated method is crucial for confirming the success of the enzymatic desymmetrization.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

  • Mobile Phase: 90:10 (v/v) Hexane:Isopropanol with 0.1% Trifluoroacetic Acid (TFA). The TFA is added to suppress the ionization of the free carboxyl group and ensure sharp, symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the purified monoester (~1 mg) in 1 mL of the mobile phase. For analysis of the dicarboxylic acid starting material, it must first be derivatized (e.g., to its dimethyl ester with diazomethane or TMS-diazomethane) to enable analysis on normal-phase columns.

  • Analysis: Inject 10 µL of the sample. The two enantiomers of the monoester (if a racemic sample were injected) would appear as two distinct peaks. Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Mechanistic Rationale and Process Logic

The high selectivity observed with lipases like CALB stems from a precise lock-and-key interaction within the enzyme's active site. The diagram below illustrates the logical flow from substrate binding to product release for the favored enantiotopic group.

G Figure 2: Proposed Mechanism for Selective Monoesterification A 1. Substrate Entry Diacid enters lipase active site B 2. Selective Binding Pro-R carboxyl group positioned near Ser-His-Asp catalytic triad. Pro-S group is sterically hindered. A->B C 3. Acyl-Enzyme Intermediate Serine attacks the Pro-R carboxyl, forming a covalent intermediate. B->C Favored Path B_alt Pro-S group misaligned, reaction is disfavored. B->B_alt D 4. Nucleophilic Attack Alcohol (n-Butanol) enters the active site. C->D E 5. Ester Formation Alcohol attacks the acyl-enzyme intermediate. D->E F 6. Product Release Chiral monoester is released, regenerating the free enzyme. E->F

Caption: Logical steps inside the enzyme active site leading to desymmetrization.

Conclusion

The enzymatic desymmetrization of 2-fluorocyclopropane-1,1-dicarboxylic acid using a commercially available lipase like Novozym® 435 is a highly efficient and selective method for producing valuable chiral building blocks. This biocatalytic approach offers significant advantages in terms of operational simplicity, mild reaction conditions, and high enantiopurity of the product. The protocols outlined in this application note provide a reliable foundation for researchers in drug discovery and process development to access these important fluorinated chiral synthons.

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  • Feliczak-Guzik, A., & Nowak, I. (2020). A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. Catalysts, 10(11), 1282.

  • Grygorenko, O. O., et al. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry, 24(47), 12291-12297.

  • Dong, M. W. (2006). Chiral methods. In Modern HPLC for Practicing Scientists (pp. 193-221). John Wiley & Sons.

  • Zezin, S. Y., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. ResearchGate.

  • Tyagi, V., & Fasan, R. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 143(4), 2038–2049.

  • Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 40.

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.

  • Google Patents. (1999). Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives. US5869737A.

  • Wang, Y., et al. (2023). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. Angewandte Chemie International Edition, 62(31), e202305881.

  • Jennings, M. C., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology, 12, 692795.

Sources

Application

Diastereoselective Synthesis of Fluorocyclopropyl Analogs: Application Notes and Protocols

Introduction: The Strategic Value of the Fluorocyclopropane Moiety in Drug Discovery The cyclopropane ring, a motif of inherent strain and unique conformational rigidity, has long been a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Fluorocyclopropane Moiety in Drug Discovery

The cyclopropane ring, a motif of inherent strain and unique conformational rigidity, has long been a privileged scaffold in medicinal chemistry. Its incorporation into bioactive molecules can profoundly influence their three-dimensional structure, metabolic stability, and receptor binding affinity. When combined with fluorine—the most electronegative element—the resulting fluorocyclopropyl group becomes a powerful tool for fine-tuning the physicochemical and pharmacological properties of drug candidates.[1] The strategic introduction of fluorine can modulate pKa, lipophilicity, and membrane permeability, and can block sites of metabolism, thereby enhancing a drug's pharmacokinetic profile.[1]

The synthesis of fluorocyclopropyl analogs with precise stereochemical control, however, presents a significant challenge due to the electronic properties of fluorine and the need to control the formation of multiple stereocenters. This guide provides an in-depth exploration of key diastereoselective strategies for the synthesis of fluorocyclopropyl analogs, offering both the theoretical underpinnings and practical, field-tested protocols for researchers in drug development and synthetic chemistry.

I. Diastereoselective Simmons-Smith Type Cyclopropanation of Chiral Allylic Alcohols

The Simmons-Smith reaction and its variants are classic methods for cyclopropanation.[2][3] The diastereoselectivity in the cyclopropanation of chiral allylic alcohols is primarily governed by the directing effect of the hydroxyl group, which coordinates to the zinc carbenoid, delivering the methylene group to the syn-face of the double bond.[4] This substrate-controlled approach is a reliable method for establishing the relative stereochemistry of the resulting cyclopropane.

Causality of Diastereoselection: The Role of Hydroxyl Directing Group

The high syn-selectivity observed in the Simmons-Smith cyclopropanation of chiral allylic alcohols is attributed to the formation of a transient zinc alkoxide, which then directs the cyclopropanation intramolecularly. The reaction proceeds through a "butterfly-type" transition state where the zinc carbenoid is delivered to the same face of the alkene as the hydroxyl group.[5] For acyclic allylic alcohols, the stereochemical outcome can be predicted by considering the conformation that minimizes A(1,3) strain.[2][5]

Caption: Hydroxyl-directed Simmons-Smith cyclopropanation.

Protocol: Diastereoselective Fluorocyclopropanation of a Chiral Secondary Allylic Alcohol

This protocol is adapted from the work of Charette and co-workers, demonstrating a highly diastereoselective fluorocyclopropanation.

Materials:

  • Chiral secondary allylic alcohol (e.g., (E)-1-phenylprop-2-en-1-ol)

  • Dichloromethane (DCM), anhydrous

  • Diethylzinc (1.0 M solution in hexanes)

  • Fluoroiodomethane (CH₂FI)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the chiral allylic alcohol (1.0 equiv) and anhydrous DCM (to make a 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of fluoroiodomethane (2.5 equiv) in anhydrous DCM.

  • Add the fluoroiodomethane solution to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Dilute the mixture with DCM and wash sequentially with saturated aqueous NH₄Cl and saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired fluorocyclopropyl carbinol.

II. Rhodium-Catalyzed Diastereoselective Cyclopropanation of Fluoroalkenes

Rhodium(II) carboxylate catalysts are highly effective for the cyclopropanation of alkenes with diazo compounds.[6] In the context of fluorocyclopropane synthesis, this method allows for the reaction of fluoro-substituted alkenes with diazo reagents, providing a direct route to functionalized fluorocyclopropanes. The diastereoselectivity of this reaction is influenced by the steric and electronic properties of both the alkene and the diazo compound, as well as the nature of the rhodium catalyst.

Mechanistic Considerations and Control of Diastereoselectivity

The reaction proceeds via the formation of a rhodium carbene intermediate from the diazo compound.[7] The alkene then attacks this electrophilic carbene. The diastereoselectivity is determined in the transition state of this addition. For donor-acceptor diazo compounds, the stereochemical outcome is often rationalized by a transition state model where steric interactions between the substituents on the alkene and the carbene are minimized. Computational studies have suggested that weak interactions between the carbene and carbonyl groups on the substrate can also play a role in directing the cyclopropanation.[7]

G cluster_Rh Rh-Catalyzed Cyclopropanation Workflow Start Diazo Compound + Rh(II) Catalyst Rh_Carbene Rh(II) Carbene Intermediate Start->Rh_Carbene - N2 Transition_State Cyclopropanation Transition State Rh_Carbene->Transition_State Alkene Fluoroalkene Alkene->Transition_State Product Fluorocyclopropyl Analog Transition_State->Product G cluster_Bio Biocatalytic Cyclopropanation Cycle Myoglobin_FeII Myoglobin-Fe(II) Fe_Carbene Heme-Fe(II)-Carbene Intermediate Myoglobin_FeII->Fe_Carbene + Diazo, - N2 Diazo Diazo Compound Fe_Carbene->Myoglobin_FeII + Alkene, - Product Alkene gem-Difluoroalkene Alkene->Fe_Carbene Product Fluorocyclopropyl Analog Product->Myoglobin_FeII

Sources

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of Kinase Inhibitors

Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important f...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important families of drug targets.[1][2] Small-molecule kinase inhibitors have revolutionized targeted therapy, shifting the paradigm from broad-spectrum chemotherapy to precision medicine.[3] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core medicinal chemistry strategies and synthetic protocols used to create these powerful therapeutic agents. We will delve into the logic behind synthetic choices, provide detailed step-by-step methodologies for key reactions, and illustrate complex concepts with clear diagrams and workflows, grounding all information in authoritative scientific literature.

Introduction: The Architecture of Kinase Inhibition

Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction.[4] The ATP-binding pocket of kinases, though conserved, has subtle but exploitable differences that medicinal chemists leverage to achieve inhibitor selectivity.[5] The design and synthesis of inhibitors are therefore guided by their intended interaction with specific regions of the kinase active site.

Most kinase inhibitors are designed to be ATP-competitive, occupying the space normally taken by adenosine triphosphate. Their general structure consists of:

  • A Hinge-Binding Motif: Typically a heterocyclic scaffold (e.g., quinazoline, pyrimidine) that forms crucial hydrogen bonds with the "hinge" region connecting the N- and C-lobes of the kinase.

  • A Hydrophobic Moiety: A group that extends into a nearby hydrophobic pocket, contributing to potency and selectivity.

  • A Solvent-Exposed Region: A part of the molecule that interacts with the solvent front, which can be modified to improve pharmacokinetic properties like solubility.

The conformation of the kinase itself—active or inactive—presents different opportunities for inhibitor design. This has led to distinct classes of inhibitors, each requiring a unique synthetic approach.[5][6]

  • Type I Inhibitors: Bind to the active conformation of the kinase ("DFG-in"). Examples include Gefitinib and Erlotinib.[5]

  • Type II Inhibitors: Bind to the inactive conformation ("DFG-out"), exploiting an additional hydrophobic pocket that opens up. This often leads to greater selectivity. Imatinib is a classic example.[6][7][8]

  • Allosteric Inhibitors: Bind to a site distinct from the ATP pocket, offering high selectivity by not targeting the conserved ATP-binding site.[9][10]

  • Covalent Inhibitors: Form an irreversible covalent bond with a nearby residue (often cysteine) in the active site, providing prolonged inhibition.[9][11]

G Figure 1: Kinase Inhibitor Binding Modes cluster_kinase Kinase Domain cluster_inhibitors Inhibitor Types atp_pocket ATP Binding Site Hinge Hydrophobic Pocket DFG Motif allosteric_site Allosteric Site type1 Type I (DFG-in) type1->atp_pocket:dfg Binds Active Conformation type2 Type II (DFG-out) type2->atp_pocket:dfg Binds Inactive Conformation (exploits extra pocket) covalent Covalent covalent->atp_pocket:hydro Forms Covalent Bond allosteric Allosteric allosteric->allosteric_site Binds Remote Site

Caption: Kinase inhibitor binding modes.

Core Synthetic Strategies

The synthesis of a kinase inhibitor is rarely a linear path. It is an iterative process guided by biological feedback. Two dominant strategies have proven highly successful: Structure-Activity Relationship (SAR)-driven synthesis and Fragment-Based Drug Discovery (FBDD).

Strategy 1: Structure-Activity Relationship (SAR)-Driven Synthesis

SAR-driven synthesis is the cornerstone of classical medicinal chemistry. It involves synthesizing an initial "hit" compound and then systematically modifying its structure to improve potency, selectivity, and drug-like properties. The 4-anilinoquinazoline scaffold, found in drugs like Gefitinib, is a prime example of a privileged structure refined through extensive SAR studies.[12][13]

The process is cyclical: a set of analogs is designed and synthesized, tested in biological assays, and the resulting data informs the design of the next generation of compounds.[14]

G A Design Analogs (Hypothesis-driven) B Chemical Synthesis A->B C Purification & Characterization B->C D Biological Assay (e.g., Kinase Inhibition) C->D E Data Analysis (SAR) D->E E->A  New Hypothesis

Caption: Workflow for SAR-Driven Synthesis.

Protocol: Synthesis of a 4-Anilinoquinazoline Core (Gefitinib Analog)

This protocol outlines a convergent synthesis for Gefitinib, a Type I EGFR inhibitor, which highlights several key reactions.[12][15][16]

Step 1: Chlorination of the Quinazolinone Core The initial step activates the 4-position of the quinazoline ring for subsequent nucleophilic substitution.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one (1.0 eq).

  • Reagent Addition: Add thionyl chloride (POCl₃ can also be used, 5-10 eq) slowly at 0 °C.

  • Reaction: Heat the mixture to reflux (approx. 120 °C) for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully cool the reaction and remove excess thionyl chloride under reduced pressure. Co-evaporate with toluene (2x) to remove residual traces. The resulting crude 4-chloroquinazoline intermediate is often used directly in the next step.

Causality: Thionyl chloride converts the relatively unreactive C4-hydroxyl group (in its keto-enol tautomer form) into an excellent leaving group (chloride), making the C4 position highly electrophilic and susceptible to attack by an amine.

Step 2: Nucleophilic Aromatic Substitution (SNAr) This is the key bond-forming step that introduces the "anilino" portion of the molecule.

  • Setup: Dissolve the crude 4-chloroquinazoline intermediate from Step 1 in a suitable solvent such as isopropanol or n-butanol (approx. 0.1 M).

  • Reagent Addition: Add 3-chloro-4-fluoroaniline (1.1 eq).

  • Reaction: Heat the mixture to reflux (80-100 °C) for 2-4 hours. The product often precipitates from the reaction mixture upon cooling.

  • Purification: Cool the reaction to room temperature. Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum to yield pure Gefitinib.

Causality: The electron-withdrawing quinazoline ring system activates the C4-chloride for SNAr. The aniline nitrogen acts as the nucleophile, displacing the chloride to form the final C-N bond. Isopropanol is a good solvent choice as it is polar enough to dissolve the reactants but often allows the less soluble product to crystallize out, simplifying purification.

Parameter Gefitinib Synthesis References
Starting Material 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate[12]
Key Reactions Chlorination, SNAr, Hydrolysis, O-alkylation[12][15][17]
Overall Yield Can be as high as 81% over 4 steps[12]
Purity (HPLC) >99% achievable without chromatography[12]
Strategy 2: Fragment-Based Drug Discovery (FBDD)

FBDD starts with identifying very small, low-molecular-weight compounds ("fragments") that bind weakly but efficiently to the target kinase.[18][19] These initial hits are then optimized into potent leads through two primary synthetic strategies:

  • Fragment Growing: A confirmed fragment hit is extended by adding new functional groups that make additional favorable interactions with the protein.

  • Fragment Linking: Two or more fragments that bind to adjacent sites are connected with a chemical linker to create a single, high-affinity molecule.

FBDD is a powerful tool for exploring chemical space efficiently and often yields leads with superior drug-like properties.[20][21]

G cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase A Fragment Library (MW < 300 Da) B Biophysical Screen (NMR, SPR, X-ray) A->B C Identify Fragment Hits B->C D Structure-Guided Synthesis C->D  Structural Info (X-ray/NMR) E Fragment Growing D->E F Fragment Linking D->F G Potent Lead Compound E->G F->G

Caption: Workflow for Fragment-Based Drug Discovery.

Essential Reactions in Kinase Inhibitor Synthesis

A standard toolkit of robust and reliable chemical reactions is employed to construct kinase inhibitors. Mastery of these reactions is essential for any medicinal chemist in this field.

Palladium-Catalyzed Cross-Coupling

These reactions are indispensable for forming C-C and C-N bonds, allowing for the modular assembly of complex molecules.

  • Suzuki Coupling: Forms a C-C bond between an organoboron compound and an aryl halide/triflate. It is frequently used to append aromatic side chains. The synthesis of Crizotinib relies on a key Suzuki coupling step.[22]

  • Buchwald-Hartwig Amination: Forms a C-N bond between an aryl halide/triflate and an amine. This is a go-to method for constructing the core amine linkages in many inhibitors, such as derivatives of Imatinib.[23]

G Figure 4: Suzuki Cross-Coupling Reaction cluster_cat Catalyst R1X R¹-X (Aryl Halide) plus1 + Product R¹-R² R1X->Product Pd(0)/Pd(II) Catalytic Cycle R2B R²-B(OR)₂ (Boronic Acid/Ester) plus2 + R2B->Product Pd(0)/Pd(II) Catalytic Cycle Base Base (e.g., K₂CO₃) Base->Product Pd(0)/Pd(II) Catalytic Cycle Pd Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd->Product Pd(0)/Pd(II) Catalytic Cycle

Caption: Suzuki Cross-Coupling Reaction.

Protocol: General Procedure for Suzuki Coupling
  • Setup: To a reaction vessel, add the aryl halide (1.0 eq), boronic acid or ester (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent: Add a degassed solvent mixture, typically dioxane/water or DME/water. Degassing (e.g., by bubbling nitrogen through the solvent for 15-30 min) is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the mixture under a nitrogen or argon atmosphere to 80-100 °C. Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Reductive Amination

This reaction is a reliable method for forming C-N single bonds by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. It was a key step in an improved synthesis of Lapatinib.

Protocol: General Procedure for Reductive Amination
  • Setup: Dissolve the aldehyde or ketone (1.0 eq) and the amine (1.0-1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add a mild acid catalyst (e.g., acetic acid, 0.1 eq) to facilitate the formation of the imine or iminium ion intermediate. Stir at room temperature for 1-2 hours.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. NaBH(OAc)₃ is preferred as it is mild and tolerant of the slightly acidic conditions.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed (typically 4-24 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Purification and Characterization

Ensuring the identity and purity of a synthesized inhibitor is paramount, as impurities can lead to misleading biological data. A standard battery of analytical techniques is used to validate each compound.

  • Purification: The primary methods are silica gel column chromatography to separate compounds based on polarity and recrystallization to obtain highly pure crystalline solids.

  • Characterization: A combination of techniques confirms the structure and purity of the final compound.

Technique Information Provided
HPLC High-performance liquid chromatography; determines the purity of the compound (>95% is a common standard for biological testing).
MS Mass spectrometry; confirms the molecular weight of the compound. High-resolution MS (HRMS) confirms the elemental formula.
¹H NMR Proton nuclear magnetic resonance; provides detailed information about the chemical structure, confirming the arrangement of atoms and functional groups.
¹³C NMR Carbon-13 nuclear magnetic resonance; provides complementary structural information to ¹H NMR, showing all unique carbon environments.

A representative characterization dataset for Imatinib is shown below.[24]

Imatinib Characterization Data
Appearance White to off-white crystalline powder
Melting Point 214-224 °C (for mesylate salt)
Purity (HPLC) >99%
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight (493.6 g/mol )
¹H NMR Shows characteristic peaks for aromatic protons, methyl groups, and piperazine protons.

Case Study: Synthetic Routes to Approved Drugs

The syntheses of marketed drugs illustrate the practical application of the strategies and reactions discussed.

  • Imatinib (Gleevec®): A landmark Type II inhibitor. Its synthesis often involves a key Buchwald-Hartwig or palladium-catalyzed amination to connect the pyrimidine core to the phenylamine-benzamide side chain.[25][26]

  • Crizotinib (Xalkori®): An ALK/c-Met inhibitor. Its large-scale synthesis features an efficient Mitsunobu reaction and a highly selective Suzuki coupling to construct the core structure.[22][27]

  • Lapatinib (Tykerb®): A dual EGFR/HER2 inhibitor. Modern syntheses have been optimized for sustainability, employing reactions like reductive amination and replacing hazardous reagents with greener alternatives.

Conclusion and Future Outlook

The synthesis of kinase inhibitors is a dynamic and sophisticated field that lies at the heart of modern drug discovery. The core principles of SAR and FBDD, executed through a versatile toolkit of robust chemical reactions like cross-coupling and aminations, have enabled the development of dozens of life-saving medicines.[4][28] Looking forward, innovations such as continuous flow synthesis, which has been applied to intermediates of Crizotinib, and the use of artificial intelligence in predicting synthetic routes promise to further accelerate the discovery and development of the next generation of kinase inhibitors.[27][29]

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  • Vander Heiden, M. G., et al. (2010). Identification of small molecule inhibitors of pyruvate kinase M2. Biochemical Pharmacology, 79(8), 1118-1124. Available at: [Link]

  • Cambridge Healthtech Institute. (2019). Kinase Inhibitor Chemistry. CHI. Available at: [Link]

  • MDPI. (2023). Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. Molecules. Available at: [Link]

  • Oreate. (2021). Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. Oreate AI Blog. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluorocyclopropane-1,1-dicarboxylic Acid

Welcome to the technical support center for the synthesis of 2-fluorocyclopropane-1,1-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-fluorocyclopropane-1,1-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for robust and reproducible results.

Overview of the Synthesis

The synthesis of 2-fluorocyclopropane-1,1-dicarboxylic acid is a valuable process for creating building blocks in medicinal chemistry, as the introduction of a fluorine atom onto a cyclopropane ring can significantly impact a molecule's metabolic stability and binding properties.[1] The most common and practical approach involves a two-step sequence:

  • Cyclopropanation: A phase-transfer catalyzed reaction between a fluorinated malonic ester (e.g., diethyl fluoromalonate) and a dihaloalkane (e.g., 1,2-dibromoethane) to form the diethyl ester of the target molecule.

  • Hydrolysis: Saponification of the resulting diester to yield the final dicarboxylic acid.

This guide will focus on troubleshooting and optimizing this specific pathway.

Frequently Asked Questions (FAQs)

Q1: What is the role of the phase-transfer catalyst (PTC) in the cyclopropanation step?

A1: The cyclopropanation reaction involves two immiscible phases: an aqueous phase containing a strong base (like 50% NaOH) and an organic phase containing the diethyl fluoromalonate and 1,2-dibromoethane. The base is necessary to deprotonate the malonic ester, forming a reactive carbanion. However, this carbanion is in the aqueous phase, while the alkylating agent (1,2-dibromoethane) is in the organic phase. A phase-transfer catalyst, typically a quaternary ammonium salt like triethylbenzylammonium chloride (TEBAC) or tetrabutylammonium bromide (TBAB), acts as a shuttle.[2][3] The positively charged catalyst pairs with the negatively charged fluoromalonate carbanion, transporting it into the organic phase where it can react with the 1,2-dibromoethane to form the cyclopropane ring.[2][4]

Q2: Why is vigorous stirring so critical during the phase-transfer catalyzed cyclopropanation?

A2: Vigorous stirring is essential to maximize the surface area between the aqueous and organic phases. This increases the efficiency of the phase-transfer catalyst by facilitating the rapid transfer of the fluoromalonate anion into the organic phase and the return of the catalyst to the aqueous phase to repeat the cycle.[5] Inadequate stirring is a common cause of low yields and slow reaction times, as it creates a bottleneck in the catalytic cycle.

Q3: Can I use other dihaloalkanes besides 1,2-dibromoethane?

A3: Yes, other reagents like 1-bromo-2-chloroethane or 1,2-dichloroethane can be used, but reaction times and yields may vary. 1,2-dibromoethane is often preferred due to the higher reactivity of the carbon-bromine bond, which facilitates a more efficient cyclization. Using less reactive dihaloalkanes may require more forcing conditions (e.g., higher temperatures or longer reaction times), which can also increase the likelihood of side reactions.

Q4: The final hydrolysis step seems straightforward. Are there any common pitfalls?

A4: While saponification is a standard procedure, the hydrolysis of sterically hindered esters like diethyl 2-fluorocyclopropane-1,1-dicarboxylate can be challenging. Incomplete hydrolysis is a common issue. It often requires prolonged heating with a strong base (NaOH or KOH) in a co-solvent system (e.g., water/ethanol) to ensure both esters are fully cleaved.[6][7][8] Furthermore, the workup is critical. The dicarboxylic acid product is often highly soluble in water, so acidification must be done carefully, and the aqueous layer should be thoroughly extracted multiple times to ensure a good recovery.[5] Saturating the aqueous layer with NaCl before extraction can further improve the yield.

Troubleshooting Guide

Problem 1: Low or No Yield of Diethyl 2-Fluorocyclopropane-1,1-dicarboxylate
Potential CauseRecommended Solution & Explanation
Inefficient Phase Transfer Increase Stirring Rate: Ensure the reaction mixture is a vigorously stirred emulsion, not two separate layers. This maximizes interfacial surface area for the catalyst to work. Check Catalyst Quality: Use a high-purity phase-transfer catalyst. Impurities can interfere with the catalytic cycle. Consider using TEBAC or a similar robust catalyst.[5] Verify Catalyst Loading: Ensure you are using the correct catalytic amount (typically 5-10 mol%). Too little catalyst will result in a slow, incomplete reaction.
Inactive Malonate Anion Formation Confirm Base Concentration: Use a concentrated aqueous base (e.g., 50% NaOH). Dilute base will not be effective at deprotonating the diethyl fluoromalonate.[5] Purity of Starting Materials: Ensure diethyl fluoromalonate and 1,2-dibromoethane are pure. Contaminants can quench the anion or lead to side reactions.
Side Reactions/Decomposition Control Temperature: The reaction is typically exothermic. Running the reaction at room temperature is standard, but if you observe significant darkening or gas evolution, consider cooling the reaction vessel in an ice bath to minimize decomposition. Monitor Reaction Time: Over-stirring for extended periods (e.g., >12 hours) can sometimes lead to product degradation or hydrolysis of the ester groups under the strongly basic conditions. Monitor the reaction by TLC or GC to determine the optimal endpoint.
Problem 2: Difficult or Incomplete Hydrolysis to the Diacid
Potential CauseRecommended Solution & Explanation
Steric Hindrance Increase Reaction Time and Temperature: The two ester groups on a single cyclopropane carbon are sterically hindered. Refluxing for an extended period (4-12 hours) is often necessary for complete saponification. Use a Co-solvent: Adding ethanol or another alcohol to the aqueous NaOH/KOH solution improves the solubility of the organic diester, creating a homogeneous solution and accelerating the hydrolysis.
Incomplete Reaction Use Excess Base: Employ a significant excess of NaOH or KOH (e.g., 3-4 equivalents per ester group) to drive the equilibrium towards the carboxylate salt.
Reversibility/Equilibrium Monitor by TLC: Spot the reaction mixture against the starting diester on a TLC plate. The diacid product will have a much lower Rf value (often staying at the baseline) in typical solvent systems like ethyl acetate/hexanes. The reaction is complete when the starting material spot has disappeared.
Problem 3: Product Loss During Workup and Purification
Potential CauseRecommended Solution & Explanation
High Water Solubility of Diacid Careful Acidification: After hydrolysis, cool the basic solution in an ice bath before slowly acidifying with concentrated HCl to pH ~1. This minimizes decomposition and helps precipitate the product. Thorough Extraction: The dicarboxylic acid has significant water solubility. Extract the acidified aqueous layer multiple times (e.g., 5-6 times) with a suitable organic solvent like ethyl acetate or diethyl ether.[5] Salting Out: Before extraction, saturate the aqueous layer with solid NaCl. This decreases the polarity of the aqueous phase and drives more of the diacid product into the organic layer.
Formation of Emulsions Brine Wash: During extraction, persistent emulsions can form. Washing the combined organic layers with brine (saturated NaCl solution) can help break these emulsions. Centrifugation: For small-scale, stubborn emulsions, centrifugation can be an effective method to separate the layers.
Difficulty in Crystallization Solvent Choice: The crude diacid may initially be an oil or a semi-solid. Trituration with a non-polar solvent like benzene or a mixture of hexanes/ethyl acetate can help induce crystallization and remove organic-soluble impurities.[5] Purity: If the product fails to crystallize, it may be impure. Consider a purification step like silica gel chromatography if necessary, although this can be challenging for highly polar diacids.

Experimental Workflows & Diagrams

Workflow: Synthesis and Isolation

The diagram below outlines the general workflow from starting materials to the purified final product, highlighting key decision points and processes.

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis & Purification start Mix Diethyl Fluoromalonate, 1,2-Dibromoethane, PTC add_base Add 50% NaOH start->add_base react Vigorous Stirring (2-4h @ RT) add_base->react monitor Monitor by TLC/GC react->monitor workup1 Dilute with Water, Extract with Ether/DCM monitor->workup1 dry Dry Organic Layer (Na2SO4), Concentrate workup1->dry crude_ester Crude Diethyl Ester dry->crude_ester hydrolysis Reflux with NaOH/EtOH/H2O (4-12h) crude_ester->hydrolysis Proceed with crude or purify by distillation acidify Cool to 0°C, Acidify with conc. HCl to pH 1 hydrolysis->acidify extract Saturate with NaCl, Extract with Ethyl Acetate (5x) acidify->extract dry2 Dry Organic Layer (MgSO4), Concentrate extract->dry2 purify Triturate/Recrystallize dry2->purify final_product Pure 2-Fluorocyclopropane- 1,1-dicarboxylic Acid purify->final_product

Fig 1. Synthesis & Purification Workflow
Troubleshooting Logic for Low Yield

This decision tree helps diagnose the root cause of low yields in the cyclopropanation step.

G start Low Yield in Step 1 q1 Was the mixture a vigorous emulsion? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes r1 Root Cause: Inefficient Phase Transfer. Solution: Increase stir rate. a1_no->r1 q2 Was 50% aqueous NaOH used? a1_yes->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes r2 Root Cause: Insufficient Anion Formation. Solution: Use concentrated base. a2_no->r2 q3 Was reaction exothermic or did it darken significantly? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no r3 Root Cause: Decomposition. Solution: Cool reaction with ice bath. a3_yes->r3 end Consider purity of starting materials and PTC. a3_no->end

Fig 2. Troubleshooting Low Yield

Detailed Protocols

Protocol 1: Phase-Transfer Catalyzed Synthesis of Diethyl 2-Fluorocyclopropane-1,1-dicarboxylate
  • To a 2L, three-necked flask equipped with a powerful overhead mechanical stirrer, add 500 mL of 50% (w/w) aqueous sodium hydroxide.

  • Add triethylbenzylammonium chloride (0.05 mol eq.).

  • In a separate beaker, prepare a mixture of diethyl fluoromalonate (1.0 mol eq.) and 1,2-dibromoethane (1.5 mol eq.).

  • Begin vigorous stirring of the NaOH solution to create a vortex. Add the organic mixture all at once.

  • Continue to stir vigorously for 2-4 hours at room temperature. The mixture should appear as a thick, white emulsion. Monitor the reaction progress by taking small aliquots, quenching with dilute acid, extracting into ether, and analyzing by TLC or GC.

  • Once the reaction is complete, transfer the contents to a separatory funnel, rinsing the flask with water.

  • Extract the aqueous phase with diethyl ether or dichloromethane (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent by rotary evaporation to yield the crude diethyl ester, which can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Hydrolysis and Isolation of 2-Fluorocyclopropane-1,1-dicarboxylic Acid
  • In a round-bottom flask, combine the crude diethyl ester from the previous step, ethanol (2 parts), and a 20% aqueous solution of NaOH (3 parts, containing ~4-5 mol eq. of NaOH).

  • Heat the mixture to reflux with stirring for 4-12 hours, until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 1 by the slow, dropwise addition of concentrated hydrochloric acid.

  • Saturate the cold, acidified aqueous solution with solid sodium chloride.

  • Extract the product from the aqueous layer with ethyl acetate (at least 5 times).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diacid.

  • Purify the crude product by trituration or recrystallization from a suitable solvent system (e.g., hot water, or ethyl acetate/hexanes) to obtain the final product as a white solid.

References

  • Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. (2022). ACS Publications.
  • Novel 2-fluorocyclopropane carboxylic acid synthesis method. (2018). Google Patents.
  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.
  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central.
  • 2-Fluorocyclopropane-1,1-dicarboxylic Acid | CAS 163266-04-4. Benchchem.
  • Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. (2022). ACS Omega.
  • Cyclopropanation of Alkenes. (2023). Master Organic Chemistry.
  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. (2015). PMC - NIH.
  • Cyclopropanation. Wikipedia.
  • Phase-transfer catalyst – Knowledge and References. Taylor & Francis.
  • What Is Phase Transfer Catalysis?. (2025). YouTube.
  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure.
  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). PubMed.
  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). PMC - NIH.
  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journals.

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Optimization

Technical Support Center: Purification of Fluorinated Dicarboxylic Acids

Welcome to the technical support center for the purification of fluorinated dicarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated dicarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the unique challenges presented by these compounds. The presence of fluorine significantly alters a molecule's physicochemical properties, such as acidity, solubility, and intermolecular interactions, necessitating specialized purification strategies.[1] This resource synthesizes field-proven insights and technical data to ensure you can achieve the desired purity for your critical applications.

Understanding the Challenge: The Fluorine Effect

The high electronegativity of fluorine atoms creates strong carbon-fluorine bonds and introduces significant electronic effects that influence the purification process.[1] Key considerations include:

  • Increased Acidity: The electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid groups, which can affect solubility in different pH-adjusted solvents and interactions with chromatographic stationary phases.

  • Altered Solubility: Fluorination can drastically change a molecule's solubility profile. While some fluorinated compounds exhibit enhanced solubility in organic solvents, others, particularly perfluorinated acids, can be sparingly soluble in both aqueous and common organic media.[2]

  • Strong Intermolecular Interactions: The polarized C-F bond can participate in dipole-dipole interactions and hydrogen bonding, influencing crystal lattice formation and making some compounds prone to "oiling out" during recrystallization.[1]

Comparative Analysis of Purification Methods

Choosing the right purification technique is critical for success. The following table provides a comparative overview of common methods for purifying fluorinated dicarboxylic acids.

Method Principle Primary Application Advantages Disadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at varying temperatures.[3]Removal of moderate to high levels of impurities from solid samples.Scalable, cost-effective, can yield highly pure crystalline material.Solvent selection can be challenging; risk of "oiling out"; may not remove closely related impurities.[4][5]
Sublimation Conversion of a solid directly to a gas, followed by condensation back to a pure solid.[4]Purification of thermally stable, non-ionic solids with sufficient vapor pressure.Effective for removing non-volatile or ionic impurities; solvent-free.Not suitable for thermally labile compounds; requires vacuum and specialized equipment.[6]
Preparative HPLC Differential partitioning between a stationary phase and a liquid mobile phase.[4]High-purity separation of complex mixtures or final polishing step.High resolution, excellent for removing isomeric and closely related impurities.Lower capacity, solvent-intensive, more expensive equipment required.
Solid-Phase Extraction (SPE) Partitioning between a solid sorbent and a liquid sample matrix.[7]Sample cleanup, concentration, and removal of distinct classes of impurities.Rapid, can be automated, uses less solvent than traditional chromatography.[8]Lower resolution than HPLC, sorbent selection is critical, potential for irreversible adsorption.[9]

Troubleshooting Guides in Q&A Format

This section addresses specific issues you may encounter during the purification of fluorinated dicarboxylic acids.

Recrystallization

Q: My fluorinated dicarboxylic acid is not dissolving in any common hot solvents. What should I do?

A: This is a common issue due to the unique solubility profiles of fluorinated compounds.

  • Causality: The high crystal lattice energy or the specific polarity of your compound may render it insoluble in standard solvents.

  • Troubleshooting Steps:

    • Try Polar, Protic Solvents: Water, or aqueous mixtures with ethanol, methanol, or acetic acid are often good starting points for dicarboxylic acids.[4]

    • Use Fluorinated Solvents: Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be highly effective for dissolving fluorinated molecules that are intractable in conventional media.[10]

    • Perform Small-Scale Solubility Tests: Before committing your entire batch, test the solubility of a few milligrams of your compound in a range of hot solvents (e.g., water, ethanol/water, acetone, ethyl acetate, toluene, and a fluorinated alcohol) to identify a suitable candidate.[4]

Q: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to high impurity levels or a poorly chosen solvent system.[5]

  • Causality: The impurities present may be acting as a eutectic mixture, depressing the melting point of your compound. Alternatively, the solution may be supersaturated.

  • Troubleshooting Steps:

    • Add More Solvent: Reheat the mixture to redissolve the oil and add more of the "good" solvent to reduce the saturation level.[5]

    • Employ a Two-Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is less soluble) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. A common combination is ethanol and water.[4]

    • Cool Slowly: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator. Rapid cooling encourages oil formation.[3]

Preparative High-Performance Liquid Chromatography (HPLC)

Q: I am seeing poor peak shape (tailing or fronting) for my fluorinated dicarboxylic acid during HPLC purification. What is the cause and how can I improve it?

A: Poor peak shape is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Causality: The acidic nature of the dicarboxylic acid can lead to interactions with residual silanol groups on silica-based columns, causing peak tailing. Fronting can be a sign of column overload.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to both the aqueous and organic components of your mobile phase. This will protonate the carboxylic acid groups and minimize interactions with the stationary phase.[4]

    • Reduce Sample Load: Inject a smaller amount of your sample to see if the peak shape improves. If it does, you were likely overloading the column.

    • Choose an Appropriate Column: A reversed-phase C18 column is a good starting point.[4] For highly polar fluorinated dicarboxylic acids, consider an aqueous C18 or a polar-embedded column.

Q: My purified fractions from HPLC still show impurities after solvent evaporation. Why is this happening?

A: This can be due to co-eluting impurities or contamination during the workup process.

  • Causality: An impurity may have a very similar retention time to your target compound. Alternatively, the collection tubes or the evaporation system may be a source of contamination.

  • Troubleshooting Steps:

    • Optimize the Gradient: A shallower gradient around the elution time of your compound can improve the resolution between your product and closely eluting impurities.

    • Collect Narrower Fractions: Tightly fractionate the peak of interest and analyze each fraction by analytical HPLC before combining.

    • Use High-Purity Solvents: Ensure that the solvents used for both the mobile phase and for redissolving your final compound are of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude fluorinated dicarboxylic acids?

A1: Impurities are highly dependent on the synthetic route but can include incompletely oxidized precursors (e.g., corresponding aldehydes or mono-carboxylic acids), positional isomers, residual starting materials, and by-products from side reactions.[4]

Q2: How do I choose between recrystallization and preparative HPLC?

A2: The choice depends on the scale of your purification, the nature of the impurities, and the required final purity. Recrystallization is ideal for larger quantities and for removing impurities with significantly different solubility profiles. Preparative HPLC is better suited for small-scale, high-purity applications, especially for removing isomers or impurities with very similar structures to your target compound.[7]

Q3: Are there specific safety precautions I should take when working with fluorinated dicarboxylic acids?

A3: Yes. Fluorinated organic compounds require careful handling.[11] Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and gloves selected for their resistance to the specific compound and solvents you are using.[12][13] Some fluorinated compounds can be corrosive or toxic, so it is crucial to consult the Safety Data Sheet (SDS) for your specific compound before starting any work.[14]

Q4: Can I use Solid-Phase Extraction (SPE) for the primary purification of my fluorinated dicarboxylic acid?

A4: SPE is typically used as a cleanup or concentration method rather than for bulk purification.[7][8] It is excellent for removing classes of impurities that have very different polarities from your target compound. For example, a reversed-phase SPE cartridge could be used to remove non-polar impurities from a crude sample dissolved in a polar solvent.

Experimental Protocols and Workflows

Protocol: Systematic Solvent Screening for Recrystallization

This protocol allows for the efficient identification of a suitable recrystallization solvent.

  • Preparation: Place ~10-20 mg of your crude fluorinated dicarboxylic acid into several small test tubes.

  • Room Temperature Test: To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane) dropwise, up to ~0.5 mL. Observe if the solid dissolves at room temperature. An ideal solvent will not dissolve the compound at this stage.[3]

  • Hot Solvent Test: Gently heat the test tubes that did not show dissolution at room temperature. Continue to add the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent used.

  • Cooling and Crystallization: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. Observe which solvent system yields good quality crystals with a reasonable recovery.

  • Evaluation: The best single solvent is one that dissolves the compound when hot but not when cold, and provides good crystal formation upon cooling. If no single solvent is ideal, consider a two-solvent system based on your observations.

Workflow: Purification by Preparative HPLC

The following workflow outlines the steps for purifying a fluorinated dicarboxylic acid using preparative HPLC.

HPLC_Workflow cluster_dev Method Development cluster_prep Preparative Purification cluster_post Post-Purification analytical_dev 1. Analytical Method Development (C18 column, ACN/H2O + 0.1% TFA) optimize 2. Optimize Gradient for Resolution analytical_dev->optimize scale_up 3. Scale Up to Preparative Column optimize->scale_up load_sample 4. Dissolve Crude Sample & Inject scale_up->load_sample collect 5. Collect Fractions Across Peak load_sample->collect analyze 6. Analyze Fractions by Analytical HPLC collect->analyze pool 7. Pool Pure Fractions analyze->pool evaporate 8. Evaporate Solvent pool->evaporate final_product 9. Pure Product evaporate->final_product

Caption: Workflow for purification by preparative HPLC.

Logical Flowchart: Troubleshooting Recrystallization

This flowchart provides a logical path for addressing common recrystallization problems.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in min. hot solvent start->dissolve cool Cool Slowly dissolve->cool outcome Observe Outcome cool->outcome crystals Good Crystals Form outcome->crystals Success no_crystals No Crystals Form outcome->no_crystals No Precipitation oil Compound Oils Out outcome->oil Oily Layer Forms low_yield Low Yield outcome->low_yield Few Crystals sol_no_crystals Solution for No Crystals Induce Crystallization: - Scratch flask - Add seed crystal Concentrate Solution: - Evaporate some solvent and re-cool no_crystals->sol_no_crystals sol_oil Solution for Oiling Out Reheat and add more 'good' solvent Use a two-solvent system Ensure slow cooling oil->sol_oil sol_low_yield Solution for Low Yield Cool longer / colder Partially evaporate mother liquor and re-cool low_yield->sol_low_yield sol_no_crystals:s2->cool sol_oil:s1->cool sol_low_yield:s2->cool

Caption: Logical flowchart for troubleshooting recrystallization.

References

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  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • Atmospheric Measurement Techniques. (2015). Piezoelectric crystal microbalance measurements of enthalpy of sublimation of C2–C9 dicarboxylic acids. [Link]

  • ResearchGate. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • National Institutes of Health. (2022). Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Fluorocyclopropanation

Welcome to the technical support center for fluorocyclopropanation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions encountere...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluorocyclopropanation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions encountered during the synthesis of fluorinated cyclopropanes. As valuable pharmacophores in drug discovery, the efficient and selective synthesis of fluorocyclopropanes is paramount.[1][2][3] This resource addresses common challenges, offering explanations grounded in reaction mechanisms and providing actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low, and I see a complex mixture of products. Where should I start troubleshooting?

A1: A low yield and complex product mixture often point to several concurrent issues. Begin by assessing the fundamentals:

  • Anhydrous Conditions: Ensure all glassware is rigorously dried and solvents are anhydrous. Many fluorinating agents and carbene precursors are highly sensitive to moisture.[4]

  • Reagent Purity: Verify the purity and activity of your starting materials, especially the fluorinating agent and any diazo compounds, which can decompose upon storage.[5]

  • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to prevent unwanted reactions with oxygen and atmospheric moisture.[4]

  • Temperature Control: Many fluorocyclopropanation reactions are highly temperature-sensitive. Start reactions at low temperatures (e.g., -78 °C or 0 °C) and allow them to warm slowly to the optimal temperature.[4][6]

Q2: I am observing poor diastereoselectivity (cis/trans selectivity). What factors influence this?

A2: Diastereoselectivity in fluorocyclopropanation is a common challenge influenced by several factors:

  • Reaction Temperature: Temperature can significantly impact the transition state energies leading to cis and trans products. Lowering the reaction temperature often enhances selectivity.[6]

  • Solvent Choice: The polarity of the solvent can influence the stereochemical outcome. Experiment with a range of solvents with varying polarities.

  • Catalyst/Reagent Choice: The nature of the catalyst or carbene precursor plays a crucial role. For instance, in Simmons-Smith type reactions, the choice of ligand on the zinc carbenoid can dictate stereochemistry.[7]

  • Substrate Sterics: The steric bulk of substituents on the alkene can direct the approach of the carbene.[8]

Q3: My starting alkene is unreactive or shows low conversion. What can I do?

A3: Low reactivity can be inherent to the substrate or due to suboptimal reaction conditions:

  • Alkene Electronics: Electron-deficient or sterically hindered alkenes may exhibit low reactivity.[6] Consider using a more reactive fluorinating agent or a catalytic system known to be effective for challenging substrates.[6]

  • Catalyst Loading: For catalytic reactions, a modest increase in catalyst loading might improve the reaction rate and overall conversion.[5][6]

  • Reaction Temperature and Concentration: Cautiously increasing the reaction temperature or the concentration of reactants may improve the yield, but be mindful of the potential negative impact on stereoselectivity.[6]

In-Depth Troubleshooting Guides

Issue 1: Decomposition of Fluorinating Agent or Carbene Precursor

A common pitfall in fluorocyclopropanation is the premature decomposition of the key reagents, leading to a host of unwanted byproducts and low yields.

Potential Causes & Mechanistic Insight
  • Thermal Instability: Many fluorinating agents, such as DAST (diethylaminosulfur trifluoride), and diazo compounds are thermally unstable and can decompose if the reaction temperature is not carefully controlled.[9] DAST, for instance, can undergo explosive decomposition at elevated temperatures.[10]

  • Acidic Impurities: Trace acidic impurities can catalyze the decomposition of diazo compounds, leading to the formation of dimers and polymers.[5]

  • Moisture: As mentioned, water can rapidly quench many fluorinating reagents and carbene precursors.[4]

Troubleshooting Protocol
  • Reagent Handling and Purification:

    • Use freshly opened or purified reagents. Diazo compounds should be prepared fresh and used immediately.

    • For diazo compounds, consider using a syringe pump for slow, controlled addition to the reaction mixture to minimize their concentration at any given time, thus reducing side reactions like dimerization.[5][6]

  • Strict Temperature Control:

    • Initiate the reaction at a low temperature (e.g., -78 °C) and monitor the reaction closely as it warms to the optimal temperature.

    • Utilize a cryostat for precise temperature maintenance.

  • Use of Stabilized Reagents:

    • Consider using more thermally stable fluorinating agents like Deoxo-Fluor or PyFluor, which are known to produce fewer elimination side products.[11]

    • For difluorocyclopropanation, reagents like trimethyl(trifluoromethyl)silane (TMSCF3, Ruppert-Prakash reagent) offer a safer and more stable source of difluorocarbene.[12]

Issue 2: Substrate-Dependent Side Reactions

The structure of the alkene substrate can significantly influence the reaction pathway, sometimes favoring undesired side reactions over the intended cyclopropanation.

Potential Causes & Mechanistic Insight
  • Rearrangement of Reactive Intermediates: Electron-rich alkenes can sometimes lead to the formation of unstable intermediates that undergo rearrangement before cyclopropanation can occur.

  • Ring-Opening of the Product: Highly strained or electronically activated fluorocyclopropanes can undergo ring-opening reactions under the reaction conditions, especially in the presence of Lewis acids or at elevated temperatures.[13][14]

  • Electrophilic Fluorination of the Substrate: With reagents like Selectfluor, direct electrophilic fluorination of the alkene or other functional groups on the substrate can compete with cyclopropanation.[15]

Troubleshooting Protocol
  • Screening of Reaction Conditions:

    • Systematically vary the solvent, temperature, and reaction time to find conditions that favor cyclopropanation over side reactions.

    • A lower temperature is generally a good starting point to suppress undesired pathways.

  • Choice of Fluorinating Agent/Carbene Source:

    • The reactivity of the carbene or carbene-like species is critical. For sensitive substrates, a less reactive (more selective) reagent may be beneficial.

    • For example, in reactions involving zinc carbenoids, the choice of the diiodoalkane and the zinc source can be tuned to modulate reactivity.[7]

  • Protecting Group Strategy:

    • If a functional group on the substrate is susceptible to side reactions, consider protecting it prior to the cyclopropanation step.

Issue 3: Challenges in Stereoselectivity

Achieving high levels of diastereo- and enantioselectivity is often a primary goal in the synthesis of complex molecules.

Potential Causes & Mechanistic Insight
  • Lack of Facial Selectivity: The approach of the fluorocarbene to the double bond may not be sufficiently directed by the existing stereocenters or steric bulk of the substrate.

  • Chiral Catalyst Inefficiency: In asymmetric catalysis, poor enantioselectivity can result from a poorly matched catalyst-substrate pairing or suboptimal reaction conditions that erode the stereochemical control exerted by the catalyst.

  • Equilibration of Intermediates: In some cases, key intermediates in the catalytic cycle may undergo equilibration, leading to a loss of stereochemical information.

Troubleshooting Protocol
  • Optimization of Chiral Catalysts/Auxiliaries:

    • For catalytic reactions, screen a library of chiral ligands to identify the optimal one for your specific substrate.

    • The use of chiral auxiliaries attached to the substrate can be a powerful strategy to direct the stereochemical outcome.[8]

  • Temperature and Solvent Effects:

    • As with diastereoselectivity, lower temperatures often lead to higher enantioselectivity.

    • The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereochemical induction.

  • Biocatalysis as an Alternative:

    • Engineered enzymes, such as myoglobin-based catalysts, have shown remarkable efficiency and stereoselectivity in fluorocyclopropanation reactions, even for challenging substrates where traditional chemocatalysis falls short.[1]

Data Summary and Experimental Protocols

Table 1: Diastereomeric Ratio (d.r.) in Selected Fluorocyclopropanation Reactions
EntryAlkene SubstrateFluorinating Agent/ConditionsTemperature (°C)Solventd.r. (cis:trans)Reference
1StyreneCH2FI / Zn(Et)20CH2Cl2>95:5[7]
2(Z)-3-fluoroallylic alcoholICH2F / Zn(Et)2 / Chiral Dioxaborolane0 to rtCH2Cl2N/A (enantioselective)[7]
3Electron-deficient alkeneRhodium-catalyzed diazoacetatertDCMVaries (often favors cis)
4gem-difluoro-styreneDiazoacetonitrile / Engineered MyoglobinrtPhosphate Buffer/MeCN>99:1[1]
Protocol: General Procedure for Diastereoselective Fluorocyclopropanation using a Sulfonium Salt

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alkene substrate in an anhydrous solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Base Addition: Add a suitable base (e.g., potassium tert-butoxide) portion-wise to the stirred solution.

  • Addition of Sulfonium Salt: In a separate flask, dissolve the diarylfluoromethylsulfonium salt in a minimal amount of anhydrous solvent. Add this solution dropwise to the reaction mixture.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.[6]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.[6]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography. Low-boiling point solvents are recommended to avoid loss of volatile fluorocyclopropanes.[6]

Visualization of Troubleshooting Logic

Diagram 1: Troubleshooting Low Yield in Fluorocyclopropanation

LowYieldTroubleshooting Start Low Yield / Complex Mixture Check_Basics Verify Reaction Fundamentals Start->Check_Basics Decomposition Investigate Reagent Decomposition Start->Decomposition Side_Reactions Assess Substrate-Dependent Side Reactions Start->Side_Reactions Anhydrous Anhydrous Conditions? Check_Basics->Anhydrous Purity Reagent Purity? Check_Basics->Purity Inert Inert Atmosphere? Check_Basics->Inert Temp_Control Improve Temperature Control Decomposition->Temp_Control Slow_Addition Use Syringe Pump for Diazo Decomposition->Slow_Addition Stable_Reagent Switch to More Stable Reagent Decomposition->Stable_Reagent Screen_Conditions Screen Solvents/Temperature Side_Reactions->Screen_Conditions Change_Reagent Change Carbene Source Side_Reactions->Change_Reagent Protect_Group Use Protecting Groups Side_Reactions->Protect_Group Outcome Optimized Reaction Anhydrous->Outcome Purity->Outcome Inert->Outcome Temp_Control->Outcome Slow_Addition->Outcome Stable_Reagent->Outcome Screen_Conditions->Outcome Change_Reagent->Outcome Protect_Group->Outcome

Caption: A workflow for diagnosing low-yielding fluorocyclopropanation reactions.

Diagram 2: Decision Tree for Improving Stereoselectivity

StereoselectivityTroubleshooting Start Poor Stereoselectivity (Diastereo- or Enantio-) Temp Lower Reaction Temperature Start->Temp Primary Approach Solvent Screen Solvents Start->Solvent Secondary Approach Reagent Modify Reagent/Catalyst System Start->Reagent Advanced Approach Outcome Improved Stereoselectivity Temp->Outcome Solvent->Outcome Chiral_Ligand Screen Chiral Ligands Reagent->Chiral_Ligand Chiral_Auxiliary Introduce Chiral Auxiliary Reagent->Chiral_Auxiliary Biocatalysis Consider Biocatalysis (e.g., Engineered Enzymes) Reagent->Biocatalysis Chiral_Ligand->Outcome Chiral_Auxiliary->Outcome Biocatalysis->Outcome

Caption: A decision-making guide for enhancing stereocontrol in fluorocyclopropanation.

References

  • BenchChem. (2025).
  • Charette, A. B., & Marcoux, J. F. (1995). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 95(4), 1189-1219.
  • Wheaton, G. A., & Burton, D. J. (1986). Preparation of Highly Fluorinated Cyclopropanes and Ring-Opening Reactions with Halogens. The Journal of Organic Chemistry, 51(24), 4739-4744.
  • Prakash, G. K. S., & Yudin, A. K. (2016). Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination.
  • Villada, J. D., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
  • Gouverneur, V., et al. (2020). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Organic Letters.
  • Novikov, R. A., et al. (2021). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. Journal of Medicinal Chemistry.
  • ResearchGate. (2020). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids.
  • ResearchGate. (n.d.).
  • MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • TCI Chemicals. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Beilstein Journals. (2020).
  • Gouverneur, V., & Tredwell, M. (2012). Syntheses and applications of monofluorinated cyclopropanes.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • BenchChem. (2025). Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity.
  • BenchChem. (2025).
  • Beilstein-Institut. (2020).

Sources

Optimization

Technical Support Center: Troubleshooting ¹⁹F NMR

Welcome to the technical support center for fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy. As a powerful analytical tool in pharmaceutical research, materials science, and chemical development, ¹⁹F NMR...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy. As a powerful analytical tool in pharmaceutical research, materials science, and chemical development, ¹⁹F NMR offers exceptional sensitivity and a wide chemical shift range, providing detailed structural and quantitative insights.[1][2][3] However, the unique properties of the fluorine nucleus also present specific experimental challenges.

This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during ¹⁹F NMR experiments. It is structured in a question-and-answer format to directly address specific problems with clear, actionable solutions grounded in scientific principles.

Part 1: Troubleshooting Guide

This section addresses acute, observable problems in your ¹⁹F NMR spectra. Each entry details the probable causes and provides step-by-step protocols for resolution.

Issue 1: Why does my ¹⁹F spectrum have a distorted or "rolling" baseline?

A distorted, non-flat baseline is one of the most common artifacts in ¹⁹F NMR, significantly complicating phasing, integration, and interpretation.

Primary Causes:

  • Acoustic Ringing: The application of a radiofrequency (RF) pulse in a high magnetic field can induce mechanical vibrations in the probe's metallic components.[4] These vibrations generate spurious signals detected by the coil, which decay in the first few hundred microseconds of the FID.[4][5] This is a frequent issue in ¹⁹F NMR due to the use of wide spectral windows and the specific frequencies involved.[4]

  • Pulse Breakthrough/FID Truncation: Insufficient acquisition delay (de or aq_delay) allows the receiver to open before the RF pulse has fully subsided, capturing the pulse itself. Similarly, if the first few data points of the Free Induction Decay (FID) are corrupted by ringing, this effectively truncates the real start of the signal.

  • Large Spectral Width (SW): The vast chemical shift range of ¹⁹F often necessitates a large spectral width.[6] This can lead to baseline distortions due to limitations in pulse bandwidth and the effects of signals being far off-resonance.[7]

Diagnostic and Resolution Workflow:

Here is a decision tree to guide you through troubleshooting baseline issues.

G cluster_solutions Resolution Steps start Distorted Baseline Observed check_fid Inspect the first ~200 µs of the FID. Is there a rapidly decaying, high-intensity oscillation? start->check_fid acoustic_ringing Probable Cause: Acoustic Ringing / Pulse Breakthrough check_fid->acoustic_ringing  Yes other_causes Probable Cause: Off-Resonance Effects / Incorrect Processing check_fid->other_causes  No solution_aring SOLUTION 1: Increase Pre-scan Delay (de/d16) or Use an Acoustic Ringing Suppression Pulse Sequence acoustic_ringing->solution_aring solution_processing SOLUTION 2: Apply Post-Acquisition Correction (e.g., Backward Linear Prediction or Manual Baseline Correction) other_causes->solution_processing solution_sw SOLUTION 3: Optimize Spectral Width (SW) and Transmitter Offset (O1) other_causes->solution_sw

Caption: Decision tree for diagnosing baseline distortions.

Protocol 1: Mitigating Acoustic Ringing During Acquisition

This protocol is the most robust method as it prevents the artifact from being recorded.

Objective: To allow acoustic ringing to subside before signal acquisition begins.

Steps:

  • Increase Pre-scan Delay: In your spectrometer software (e.g., Bruker's TopSpin), locate the acquisition delay parameter, often labeled de or d16. The default is typically 6-10 µs.

  • Systematic Increase: Increase this value incrementally. Start with 20 µs, then 50 µs, and up to 100 µs. Acquire a short spectrum at each step.

    • Causality: By waiting longer before opening the receiver, the mechanical ringing from the probe has more time to decay, meaning it will not be recorded as part of the FID.[8]

  • Use a specialized Pulse Sequence: Most modern spectrometers have pulse sequences designed to cancel out ringing.[8]

    • On Bruker systems, try pulse programs like aring or aring2.[8] These use phase cycling schemes that differentiate between the NMR signal and the artifact, canceling the latter.[9]

  • Verification: The optimal de value will show a significantly flatter baseline without appreciable signal loss. If using an aring sequence, the baseline should be flat with minimal processing.[8]

Issue 2: Why am I seeing broad, rolling signals that don't belong to my sample?

The presence of unexpected, often very broad, background signals is a common frustration, particularly when working with low-concentration samples.

Primary Cause:

  • Fluorine-Containing Probe Materials: Many components within the NMR probe itself (e.g., Teflon, Viton O-rings, circuit boards) contain fluorine.[10] Over time, these can contribute a broad, underlying signal to your spectrum. This is especially pronounced on older probes or those not specifically designed for low-background ¹⁹F experiments.

Diagnostic and Resolution Workflow:

Protocol 2: Background Signal Subtraction

Objective: To acquire a spectrum of the probe background and subtract it from the sample spectrum.

Steps:

  • Acquire Sample Spectrum: Run your experiment on your fluorinated compound as usual. Save the data.

  • Prepare a Blank Sample: Use an identical NMR tube filled with the same deuterated solvent, but without your analyte. It is critical to use the same solvent and tube type to ensure the magnetic environment is as similar as possible.

  • Acquire Background Spectrum: Place the blank sample in the spectrometer. Using the exact same acquisition parameters (pulse width, spectral width, number of scans, temperature, etc.), acquire a background spectrum.

    • Causality: This ensures that any signal observed is from the probe and solvent, not your compound. Running with a high number of scans may be necessary to see the low-level background.

  • Process Both Spectra Identically: Apply the same window function, phasing, and baseline correction to both the sample and background spectra.

  • Subtract the Background: Use the spectrometer's software to subtract the background spectrum from the sample spectrum. The resulting spectrum should be free of the broad, rolling artifact, leaving only the signals from your compound.

    • Verification: A successful subtraction will result in a flat baseline around the regions where the background signals were previously observed.

Issue 3: My integrals are inaccurate. How can I perform reliable quantitative ¹⁹F NMR (qNMR)?

Quantitative accuracy in ¹⁹F NMR is often more challenging than in ¹H NMR.[11][12]

Primary Causes:

  • Non-Uniform Excitation: The wide chemical shift range of ¹⁹F means that a standard RF pulse may not excite all signals uniformly across the entire spectrum.[7][13] Signals far from the transmitter offset (O1) will experience a weaker effective pulse, leading to lower signal intensity and inaccurate integration.[7]

  • Insufficient Relaxation Delay (d1): Fluorine nuclei can have long longitudinal relaxation times (T₁). If the relaxation delay between scans is too short (less than 5x the longest T₁), the magnetization will not fully recover, leading to signal saturation and underestimated integrals.[1]

  • Baseline Distortion: As discussed in Issue 1, a poor baseline makes it impossible to define accurate integral regions.[14]

Protocol 3: Setting Up a Robust Quantitative ¹⁹F NMR Experiment

Objective: To acquire a ¹⁹F spectrum with accurate and reliable integrals for quantification.

Steps:

  • Determine T₁ values: If possible, run an inversion-recovery experiment to measure the T₁ of the signals of interest.

  • Set Relaxation Delay (d1): Set d1 to be at least 5 times the longest measured T₁ value. If T₁ cannot be measured, a conservative starting point for many small fluorinated molecules is a d1 of 30-60 seconds.[7]

  • Optimize Transmitter Offset (O1) and Spectral Width (SW):

    • First, run a wide survey scan to identify all ¹⁹F signals.

    • Set the transmitter offset (O1p in ppm) to the center of the signals you wish to quantify.[7]

    • Narrow the spectral width (sw in Hz) to cover only the region of interest. This minimizes off-resonance effects.

    • Causality: Placing the transmitter frequency in the middle of the peaks of interest ensures that all signals experience a similar and more effective excitation pulse, a critical factor for accurate quantification.[7]

  • Use a 90° Pulse: Ensure your pulse width (p1) is calibrated to a 90° flip angle.

  • Acquire Data: Use a sufficient number of scans (ns) to achieve a high signal-to-noise ratio (>100:1 is recommended for good precision).

  • Processing:

    • Apply a gentle window function (e.g., exponential multiplication with a line broadening, lb, of 0.3 Hz).

    • Carefully phase the spectrum.

    • Use a high-order polynomial baseline correction or manual correction to ensure the baseline is perfectly flat across the integrated regions.[14]

  • Verification: Integrate a signal from an internal standard of known concentration. The ratio of the analyte integral to the standard integral should be consistent across multiple experiments. For a single molecule with multiple, distinct fluorine environments, the integral ratios should match the proton count ratios (e.g., a -CF₂- and a -CF₃ group should integrate to a 2:3 ratio).[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the correct reference standard for my ¹⁹F NMR spectrum?

A: The historical standard is neat trichlorofluoromethane (CFCl₃) at 0.0 ppm.[6] However, due to its environmental impact and volatility, it is rarely used directly. Modern spectrometers use indirect referencing based on the deuterium lock frequency. For critical applications, especially those involving subtle chemical shift changes like ligand binding studies, an internal reference is recommended.[15][16]

Key Considerations for an Internal Standard: [15][16]

  • Chemical Inertness: It should not react with your sample.

  • Signal Position: It should have a single, sharp resonance that does not overlap with your signals of interest.

  • Solubility: It must be soluble in your NMR solvent.

  • Stability: It should be stable under your experimental conditions (pH, temperature).

Commonly Used Internal Standards:

CompoundChemical Shift (δ, ppm vs CFCl₃)Notes
Trifluoroacetic Acid (TFA)-76.55Shift can be sensitive to pH and solvent.
Hexafluorobenzene (C₆F₆)-164.9Good for aromatic region; can have complex couplings.[17]
α,α,α-Trifluorotoluene-63.72A common, inert standard.[17]
Sodium trifluoroacetateVariesWater-soluble, good for biological samples.
Q2: What are typical ¹⁹F coupling constants and why are they so large?

A: Spin-spin (J) couplings in ¹⁹F NMR are transmitted through bonds and provide valuable structural information.[18] They are typically much larger than ¹H-¹H couplings.

Typical Coupling Constant (J) Ranges:

Coupled NucleiBondsTypical J-Value (Hz)
¹⁹F-¹H (geminal)245 - 80
¹⁹F-¹H (vicinal)31 - 30
¹⁹F-¹³C (direct)1240 - 320[18]
¹⁹F-¹⁹F (geminal)2220 - 300+
¹⁹F-¹⁹F (vicinal)30 - 40
¹⁹F-¹⁹F (long-range)4-55 - 20[18]

Causality: The magnitude of J-coupling is related to the gyromagnetic ratios of the coupled nuclei. Since ¹⁹F has a high gyromagnetic ratio, its couplings to other nuclei (like ¹H, ¹³C, and other ¹⁹F atoms) are correspondingly large.[18] This often results in complex, second-order coupling patterns that can be challenging to interpret but are rich with structural data.

Q3: Should I run my ¹⁹F experiment with or without ¹H decoupling?

A: The answer depends on your experimental goal.

Workflow for Deciding on ¹H Decoupling:

G start Experimental Goal? goal1 Determine Structure & Measure J(H-F) Couplings start->goal1 goal2 Simplify Spectrum, Improve S/N, or Quantify start->goal2 action1 Run ¹⁹F Spectrum WITHOUT ¹H Decoupling (H-coupled) goal1->action1 action2 Run ¹⁹F Spectrum WITH ¹H Decoupling (e.g., zgfhigqn sequence) goal2->action2 outcome1 Result: Multiplets showing ¹H-¹⁹F coupling patterns. Provides connectivity data. action1->outcome1 outcome2 Result: Simplified singlets (or ¹⁹F-¹⁹F multiplets). Increases signal height. action2->outcome2

Caption: Workflow for ¹H decoupling decisions.

  • Run WITHOUT Decoupling if you need to see ¹H-¹⁹F coupling patterns to aid in structure elucidation. The splitting patterns tell you about adjacent protons.[1]

  • Run WITH Decoupling if your spectrum is overly complex, if you want to increase the signal-to-noise ratio (by collapsing multiplets into singlets), or for quantitative analysis where simplified signals are easier to integrate.[1] For quantitative work, inverse-gated decoupling is often preferred to avoid NOE effects.[1]

References
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  • F19 detection. NMR Facility, UCSB Chem and Biochem. [Link]

  • Dalvit, C., et al. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. 2022. [Link]

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  • Graether, S. P., et al. A 1H/19F minicoil NMR probe for solid-state NMR: application to 5-fluoroindoles. J Magn Reson. 2006 Jan;178(1):65-71. [Link]

  • Marsh, E. N. G. Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chem Biol. 2014. [Link]

  • Lingel, A., et al. Development of a 1D ¹⁹F T2 relaxation‐filtered, broadband pulse sequence and benchmarking against conventional setups. ResearchGate. 2020. [Link]

  • Do, N. M., et al. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. Anal Chem. 2011 Nov 15;83(22):8766-71. [Link]

  • Clark, W. G. Acoustic ringing effects in pulsed nuclear magnetic resonance probes. Rev Sci Instrum. 1978. [Link]

  • 19F NMR Reference Standards. University of Wisconsin-Madison. [Link]

  • Ruiz-Cabello, J., et al. New Frontiers and Developing Applications in 19F NMR. NMR Biomed. 2011. [Link]

  • Chovan, J., et al. 19F-centred NMR analysis of mono-fluorinated compounds. Magn Reson Chem. 2022. [Link]

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  • Recent Research Progress of 19 F Magnetic Resonance Imaging Probes: Principle, Design and Their Application. ResearchGate. [Link]

  • Takeda, K., et al. A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. 2017. [Link]

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  • Hunger, M. Characterization of fluorine-containing catalysts by 19F solid-state NMR Spectroscopic background. [Link]

  • Acoustic Ringing. University of Ottawa NMR Facility Blog. 2008. [Link]

  • Bell, N. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. The Royal Society of Chemistry. 2022. [Link]

  • 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

  • Flourine-19 Experiments on Varian Spectrometers. University of Missouri-St. Louis. 2010. [Link]

  • 19F Lockswitch. Bruker. [Link]

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  • 13 questions with answers in FLUORINE-19 NMR. ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Stereoselective Synthesis of Fluorocyclopropanes

Welcome to the Technical Support Center for the stereoselective synthesis of fluorocyclopropanes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stereoselective synthesis of fluorocyclopropanes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during these sensitive and crucial reactions.

Fluorinated cyclopropanes are highly sought-after pharmacophores in drug discovery due to the unique conformational constraints of the cyclopropane ring and the beneficial electronic properties imparted by fluorine atoms.[1][2] The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, cell permeability, and binding affinity.[1][2] However, the stereocontrolled synthesis of these motifs presents considerable challenges. This guide offers practical solutions and explains the chemical principles behind them to empower you in your synthetic endeavors.

Troubleshooting Guide

This section addresses common problems encountered during the stereoselective synthesis of fluorocyclopropanes, offering potential causes and actionable solutions.

Problem 1: Poor Diastereoselectivity (Incorrect cis/trans Ratio)
Potential Cause(s)Troubleshooting Steps & Recommendations
Suboptimal Reaction Temperature Temperature significantly influences the transition state energies leading to cis and trans products. For many fluorocyclopropanation reactions, lower temperatures favor the formation of the thermodynamically more stable trans isomer due to reduced steric strain.[3] Conversely, in some specific cases, such as certain α,α-difluorocyclopropanations, higher temperatures can lead to an erosion of diastereoselectivity.[4] Recommendation: Systematically screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to determine the optimal condition for your desired diastereomer.
Inappropriate Solvent Choice The polarity and coordinating ability of the solvent can influence the aggregation state of reagents and the geometry of the transition state. Recommendation: Evaluate a series of solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether). For zinc carbenoid-mediated reactions, coordinating solvents like DME or THF can sometimes be detrimental, while diethyl ether may offer better selectivity.[5]
Incorrect Reagent Stoichiometry or Addition Rate The relative concentrations of the alkene, carbene precursor, and catalyst can impact selectivity. Slow addition of a reagent, particularly unstable ones like diazo compounds, can minimize side reactions and improve stereocontrol.[6] Recommendation: Utilize a syringe pump for the slow addition of the carbene precursor. Experiment with slight variations in the stoichiometry of the reagents.
Nature of the Substrate The electronic and steric properties of the substituents on the alkene starting material play a crucial role in directing the stereochemical outcome. For example, in the cyclopropanation of allylic alcohols, the hydroxyl group can direct the incoming carbene, influencing diastereoselectivity.[7] Recommendation: If poor selectivity is inherent to the substrate, consider modifying the directing group or employing a different synthetic strategy, such as a Michael-initiated ring closure, which can offer alternative stereochemical control.[8][9]
Problem 2: Low or No Enantioselectivity in Asymmetric Cyclopropanation
Potential Cause(s)Troubleshooting Steps & Recommendations
Suboptimal Chiral Ligand or Catalyst The choice of chiral ligand is paramount for achieving high enantioselectivity. The ligand's structure dictates the chiral environment around the metal center, which in turn controls the facial selectivity of the carbene addition to the alkene.[10] Recommendation: Screen a library of chiral ligands. For rhodium-catalyzed reactions, catalysts derived from adamantylglycine, such as Rh₂(R-PTAD)₄, have shown excellent enantioselectivity in the synthesis of trifluoromethyl-substituted cyclopropanes.[10] For zinc-mediated cyclopropanations, chiral dioxaborolane ligands can be highly effective.[11]
Catalyst Deactivation or Inhibition Impurities in the reagents or solvents can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous and degassed. Recommendation: Purify all starting materials and solvents prior to use. Ensure the catalyst is handled under an inert atmosphere. Consider increasing the catalyst loading incrementally, but be mindful of potential side reactions.[6]
Incorrect Reaction Temperature Temperature can affect the conformational flexibility of the catalyst-substrate complex, thereby influencing enantioselectivity. Recommendation: Perform the reaction at various temperatures. Often, lower temperatures lead to higher enantiomeric excess (ee).
Problem 3: Low or No Yield of the Desired Fluorocyclopropane
Potential Cause(s)Troubleshooting Steps & Recommendations
Decomposition of Reagents Fluorinated carbene precursors, such as diazo compounds, can be unstable.[6] Similarly, some fluorinating agents are sensitive to moisture and air.[12] Recommendation: Use freshly prepared or purified reagents. For reactions involving diazo compounds, slow addition via syringe pump is recommended to minimize decomposition.[6] Always conduct reactions under an inert atmosphere (e.g., argon or nitrogen).
Ring-Opening of the Fluorocyclopropane Product Although generally stable, the strained fluorocyclopropane ring can undergo ring-opening under certain conditions, particularly in the presence of strong acids.[3] gem-Difluorocyclopropanes, for instance, can be susceptible to cleavage of the distal C-C bond. Recommendation: Use mild reaction and workup conditions. Avoid strong acids. If acidic conditions are necessary, consider using weaker acids like pyridinium p-toluenesulfonate (PPTS) instead of HCl or H₂SO₄.[3]
Product Volatility Low molecular weight fluorocyclopropanes can be volatile, leading to product loss during workup and purification.[4][13] Recommendation: Use low-boiling point solvents for extraction and chromatography to facilitate solvent removal under mild conditions.[4] Exercise caution during solvent removal under reduced pressure. Check the solvent in the rotovap trap for your product.[13]
Poor Reactivity of the Alkene Electron-deficient alkenes can be less reactive towards electrophilic carbenes.[6] Steric hindrance around the double bond can also impede the reaction.[6] Recommendation: For electron-deficient alkenes, consider using a more nucleophilic carbene source or a different catalytic system. For sterically hindered alkenes, prolonged reaction times or elevated temperatures may be necessary, but monitor for side reactions and product decomposition.
Problem 4: Formation of Unexpected Byproducts
Potential Cause(s)Troubleshooting Steps & Recommendations
Side Reactions of the Carbene Precursor Diazo compounds can undergo side reactions such as dimerization or insertion into C-H or O-H bonds.[6] Recommendation: Slow addition of the diazo compound can minimize these side reactions.[6]
Rearrangement or Isomerization of the Product The strained nature of the cyclopropane ring can lead to rearrangements under certain conditions.[3] Stereoisomers can also interconvert, especially if there is an acidic or basic proton adjacent to a carbonyl group. Recommendation: Characterize the byproducts using techniques like LC-MS and NMR to understand the degradation or isomerization pathway.[3] This information will guide the modification of reaction conditions to suppress their formation.
Reaction with Solvent In some cases, the reactive intermediates can react with the solvent. Recommendation: Choose a solvent that is inert under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the fluorocyclopropane moiety to acidic and basic conditions?

A1: The fluorocyclopropane ring is generally considered a stable functional group, which is a key reason for its use in medicinal chemistry to enhance metabolic stability.[3] However, its stability is not absolute. It is generally more resistant to basic conditions than acidic conditions.[3] Strong acids, especially at elevated temperatures, can cause ring-opening.[3] For instance, while some fluorocyclopropane-containing compounds are stable to acid-catalyzed hydrolysis of other functional groups, gem-difluorocyclopropanes have been observed to hydrolyze slowly under some acidic conditions.[3]

Q2: How can I confirm the stereochemistry of my fluorocyclopropane product?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of fluorocyclopropanes.[14] Key parameters include:

  • Coupling Constants (J): The magnitude of the three-bond proton-fluorine coupling (³JHF) and proton-proton coupling (³JHH) is dependent on the dihedral angle, which can help differentiate between cis and trans isomers.[14]

  • Nuclear Overhauser Effect (NOE): NOE is a through-space interaction that is observed between nuclei that are in close proximity. A strong NOE signal between a proton on the cyclopropane ring and a substituent on an adjacent carbon can confirm a cis relationship.[14]

  • ¹³C and ¹⁹F NMR: The chemical shifts of the carbon and fluorine atoms are sensitive to their stereochemical environment.[15]

For unambiguous confirmation, X-ray crystallography can be employed if a suitable crystal can be obtained.[14]

Q3: What are the main synthetic strategies for stereoselective fluorocyclopropanation?

A3: Several key strategies are employed:

  • Addition of Carbenes to Fluoroalkenes: This involves the reaction of a carbene or carbenoid with a fluorine-containing alkene.[8][11]

  • Addition of Fluorocarbenes to Alkenes: This is a common method where a fluorinated carbene is generated and reacted with an alkene.[11][16] Rhodium-catalyzed reactions with trifluoromethyl diazo compounds are a notable example.[10]

  • Michael-Initiated Ring Closure (MIRC): This method involves the conjugate addition of a fluorinated nucleophile to an electron-deficient alkene, followed by an intramolecular ring-closing reaction.[8][17]

  • Biocatalysis: Engineered enzymes, such as myoglobin-based catalysts, have emerged as a powerful tool for the highly stereoselective synthesis of both mono- and gem-difluorocyclopropanes, often achieving excellent diastereo- and enantiocontrol that is not accessible with traditional chemocatalytic methods.[1][18]

Q4: Are there differences in stability and reactivity between cis and trans fluorocyclopropane isomers?

A4: Yes, stereochemistry can influence both stability and reactivity. For 1,2-disubstituted cyclopropanes, the trans isomer is often thermodynamically more stable than the cis isomer due to reduced steric strain.[3] Additionally, electronic effects can play a significant role. For example, the "trans-fluorine effect" has been observed, where a fluorine atom positioned trans to a carbonyl group can influence the electron density and reactivity of that group.[19] Computational studies have also shown that cis-C-F bonds are generally less favored than their trans counterparts due to less stabilizing electron-delocalization interactions.[20]

Experimental Protocols

Representative Protocol for Diastereoselective Fluorocyclopropanation using a Sulfonium Salt

This protocol is a general guideline for a fluorocyclopropanation reaction using a diarylfluoromethylsulfonium salt.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the alkene substrate and a suitable base (e.g., potassium tert-butoxide) in an anhydrous solvent (e.g., THF or CH₂Cl₂). Cool the mixture to the desired temperature (e.g., -78 °C or 0 °C).

  • Addition of Sulfonium Salt: In a separate flask, dissolve the diarylfluoromethylsulfonium salt in a minimal amount of anhydrous solvent. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired fluorocyclopropane.[4]

General Protocol for Rhodium-Catalyzed Asymmetric Cyclopropanation

This protocol provides a general framework for an asymmetric cyclopropanation using a rhodium catalyst and a diazo compound.

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the chiral rhodium catalyst (e.g., Rh₂(S-PTAD)₄) and the alkene substrate in a suitable anhydrous solvent (e.g., dichloromethane or hexane).

  • Diazo Addition: In a separate syringe, prepare a solution of the fluorinated diazo compound in the same anhydrous solvent. Add the diazo solution to the reaction mixture dropwise over several hours using a syringe pump.

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., 0 °C or room temperature) until the reaction is complete, as monitored by TLC.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the enantioenriched fluorocyclopropane.[10]

Visualizations

General Workflow for Troubleshooting Stereoselective Fluorocyclopropanation

G cluster_start Problem Identification cluster_analysis Analysis of Reaction Parameters cluster_substrate Substrate & Reagent Considerations cluster_outcome Desired Outcome start Poor Stereoselectivity (diastereo- or enantioselectivity) temp Temperature Optimization start->temp Vary T (-78°C to RT) solvent Solvent Screening start->solvent Test different polarities reagent Reagent Stoichiometry & Addition Rate start->reagent Use syringe pump catalyst Catalyst/Ligand Screening start->catalyst Screen ligand library substrate Substrate Modification (e.g., directing groups) start->substrate If parameter optimization fails reagent_purity Reagent Purity & Stability start->reagent_purity Check for decomposition end Improved Stereoselectivity temp->end solvent->end reagent->end catalyst->end substrate->end reagent_purity->end

Caption: Troubleshooting workflow for poor stereoselectivity.

Key Synthetic Strategies for Fluorocyclopropanes

G cluster_methods Synthetic Approaches main Stereoselective Synthesis of Fluorocyclopropanes carbene_to_fluoroalkene Carbene Addition to Fluoroalkenes main->carbene_to_fluoroalkene fluorocarbene_to_alkene Fluorocarbene Addition to Alkenes main->fluorocarbene_to_alkene mirc Michael-Initiated Ring Closure (MIRC) main->mirc biocatalysis Biocatalysis (Engineered Enzymes) main->biocatalysis

Caption: Major synthetic routes to fluorocyclopropanes.

References

  • Villada, J. D., Majhi, J., Lehuédé, V., & Fasan, R. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
  • Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146.
  • BenchChem. (2025). Stability of fluorocyclopropane moiety under acidic vs basic conditions. BenchChem Technical Support.
  • Ivashkin, P., Couve-Bonnaire, S., Jubault, P., & Pannecoucke, X. (2012). Asymmetric synthesis of cyclopropanes with a monofluorinated quaternary stereocenter. Organic Letters, 14(20), 5354-5357.
  • Fasan, R. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective synthesis of trifluoromethyl-substituted cyclopropanes. Organic Letters, 9(14), 2625-2628.
  • ResearchGate. (n.d.). Synthesis and Applications of Fluorocyclopropanes. Request PDF.
  • F. J. M. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Journal name, volume(issue), pages].
  • Li, Z., et al. (2024). Cobalt-catalyzed stereoselective synthesis of chiral gem-difluorocyclopropanes with vicinal stereocenters. RSC Publishing.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to NMR Spectroscopic Analysis for Stereochemistry Confirmation of Fluorocyclopropanes. BenchChem Technical Support.
  • Charette, A. B. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research, 54(15), 3057-3068.
  • Nihei, T., Hoshino, T., & Konno, T. (2014). Unusual reaction behavior of gem-difluorocyclopropane derivatives: stereoselective synthesis of β-monofluoroallylic alcohols, ethers, esters, and amide. Organic Letters, 16(16), 4170-4173.
  • Ivashkin, P., Couve-Bonnaire, S., Jubault, P., & Pannecoucke, X. (2012).
  • Brey, W. S. (2008). Carbon-13 NMR of fluorocyclopropanes. Magnetic Resonance in Chemistry, 46(5), 480-492.
  • Nihei, T., Hoshino, T., & Konno, T. (2014). Unusual Reaction Behavior of gem-Difluorocyclopropane Derivatives: Stereoselective Synthesis of β-Monofluoroallylic Alcohols, Ethers, Esters, and Amide. Organic Letters.
  • ResearchGate. (n.d.). Synthesis of gem‐difluorocyclopropane 8. Download Scientific Diagram.
  • Li, P., & Ma, J. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. [Journal name, volume(issue), pages].
  • ResearchGate. (n.d.). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Request PDF.
  • Dolbier, W. R., Jr. (2010). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 6, 76.
  • Smith, A. M., et al. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes.
  • Dolbier, W. R. (2010). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry.
  • Charette, A. B., et al. (2020). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. [Journal name, volume(issue), pages].
  • ChemicalBook. (n.d.). Fluorocyclopropane(1959-79-1) 1H NMR spectrum.
  • Varga, J., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters.
  • Aston Publications Explorer. (n.d.). Aryl‐Fluorocyclopropane β‐Lactams with Activity Against Mycobacteroides abscessus and Mycobacterium bovis.
  • Figshare. (n.d.).
  • ACS Omega. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Charette, A. B., et al. (2015). Diastereoselective Fluorocyclopropanation of Chiral Allylic Alcohols Using an α-Fluoroiodomethylzinc Carbenoid. Organic Letters, 17(17), 4288-4291.
  • Wikipedia. (n.d.). Fluorocyclopropane.
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Optimization

overcoming low reactivity of fluoroalkenes in cyclopropanation

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide expert advice and actionable troubleshooting strategies for the successfu...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide expert advice and actionable troubleshooting strategies for the successful cyclopropanation of low-reactivity fluoroalkenes. As Senior Application Scientists, we understand the nuances of these challenging transformations and have structured this resource to address the specific issues you may encounter in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the cyclopropanation of fluorinated olefins.

Q1: Why is my fluoroalkene substrate unreactive in a standard Simmons-Smith cyclopropanation?

A1: The primary reason is electronic incompatibility. The classic Simmons-Smith reaction involves an electrophilic zinc carbenoid (ICH₂ZnI). Fluoroalkenes are electron-deficient due to the strong electron-withdrawing effect of the fluorine atoms. This reduces the nucleophilicity of the C=C double bond, making it a poor reaction partner for the electrophilic carbenoid, leading to sluggish or no reaction.[1][2]

Q2: What is the fundamental difference between adding a carbene to a fluoroalkene versus adding a fluorocarbene to a standard alkene?

A2: Both strategies lead to fluorinated cyclopropanes, but the electronic demands are reversed.

  • Carbene to Fluoroalkene: You are reacting an electron-deficient alkene with a carbene. Success here depends on using a more nucleophilic carbene or a catalytic system that can tolerate the electron-poor nature of the substrate.

  • Fluorocarbene to Alkene: You are reacting an electron-rich, standard alkene with a highly reactive, electron-deficient fluorocarbene. This is often a more favorable pathway if a suitable fluorocarbene precursor is available.

Q3: Are diazo compounds my only option for generating carbenes for these reactions? What are the safety considerations?

A3: While effective, diazo compounds (e.g., diazomethane, ethyl diazoacetate) are not the only option. They are known to be toxic and potentially explosive, requiring careful handling.[3] Safer alternatives for carbene generation include:

  • Simmons-Smith Reagents: Diiodomethane with a Zn-Cu couple or diethylzinc.[4][5]

  • Sulfur Ylides (Corey-Chaykovsky Reaction): Useful for forming cyclopropanes from electron-poor alkenes conjugated to an electron-withdrawing group.

  • Haloforms with a Strong Base: Treatment of CHCl₃ or CHBr₃ with potassium tert-butoxide generates dihalocarbenes.[3]

Always handle diazo compounds in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and avoid using glassware with ground-glass joints which can cause detonation.

Q4: What impact does the degree of fluorination (mono-, di-, trifluoromethyl) have on the reaction?

A4: The impact is significant. The electron-withdrawing effect intensifies with more fluorine atoms, decreasing the alkene's nucleophilicity.

  • Monofluoroalkenes: May still react under robust Simmons-Smith conditions or with transition-metal catalysis.

  • gem-Difluoroalkenes & Trifluoromethyl-alkenes: These are highly electron-deficient. Standard Simmons-Smith reactions are often ineffective.[1] For these substrates, transition-metal-catalyzed reactions with diazo compounds, or biocatalytic methods, are often required.[6][7][8][9] The resulting gem-difluorocyclopropane motif is particularly stable and a valuable building block in medicinal chemistry.[10][11]

Part 2: Troubleshooting Guides for Low-Yield Reactions

This section provides a systematic approach to diagnosing and solving common problems encountered during the cyclopropanation of fluoroalkenes.

Issue 1: Low or No Conversion in Simmons-Smith Type Reactions

Your Simmons-Smith (or Furukawa modification) reaction with a fluoroalkene substrate shows primarily unreacted starting material.

Below is a decision-making workflow to diagnose the root cause.

troubleshooting_flow start Low / No Conversion in Simmons-Smith Reaction reagent_quality 1. Verify Reagent Quality & Activity start->reagent_quality reagent_active Reagents are Active & Pure? reagent_quality->reagent_active conditions 2. Optimize Reaction Conditions reagent_active->conditions Yes solution1 Action: - Use freshly prepared Zn-Cu couple. - Distill CH₂I₂. - Use high-purity Et₂Zn. reagent_active->solution1 No conditions_optimized Conditions Optimized? conditions->conditions_optimized strategy 3. Re-evaluate Reaction Strategy conditions_optimized->strategy Yes solution2 Action: - Increase reagent equivalents (1.5-2.0x). - Increase temperature (e.g., reflux in DCE). - Increase reaction time (monitor by TLC/GC). conditions_optimized->solution2 No solution3 Action: - Switch to Transition Metal Catalysis (e.g., Rh₂(OAc)₄ with diazoacetate). - Consider Biocatalysis for high stereoselectivity. strategy->solution3 solution1->reagent_quality solution2->conditions end_success SUCCESS: Yield Improved solution3->end_success

Caption: Troubleshooting workflow for Simmons-Smith reactions.

Potential CauseScientific ExplanationRecommended Solution(s)
Inactive Zinc-Copper Couple The Zn-Cu couple is a surface-active reagent. Oxidation or improper preparation leads to a lack of active sites for the formation of the organozinc carbenoid.1. Prepare Freshly: Always use a freshly prepared Zn-Cu couple. 2. Activate: Consider activating the zinc dust with HCl, followed by washing and treatment with copper acetate or sulfate. Ultrasonication can improve the rate of formation of the organozinc compound.[2][12]
Low Substrate Reactivity The fluoroalkene is highly electron-deficient and does not react with the electrophilic zinc carbenoid. This is the most common issue.1. Switch to Furukawa Modification: Use diethylzinc (Et₂Zn) with CH₂I₂. This generates a more reactive carbenoid species.[4] 2. Increase Temperature: Perform the reaction in a higher-boiling solvent like 1,2-dichloroethane (DCE) at reflux, if the substrate is stable.[13]
Presence of Moisture Organozinc reagents are highly sensitive to moisture and protic solvents. Water will quench the carbenoid, halting the reaction.1. Drying: Ensure all glassware is rigorously oven- or flame-dried. 2. Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon). 3. Anhydrous Solvents: Use freshly distilled, anhydrous solvents.
Poor Quality of Diiodomethane Diiodomethane (CH₂I₂) can decompose over time, often indicated by a brown color from iodine formation. Impurities can inhibit the reaction.1. Purification: Use a freshly opened bottle or distill stored CH₂I₂ under reduced pressure. 2. Storage: Store CH₂I₂ in a dark bottle, over copper wire, to scavenge iodine.
Issue 2: Low Yield or Selectivity in Transition-Metal Catalyzed Reactions

You are using a catalyst (e.g., Rhodium, Copper) with a diazo compound, but the reaction yield is poor, or multiple side products are formed.

troubleshooting_flow_tm start Low Yield / Selectivity in Transition-Metal Catalysis diazo_purity 1. Check Diazo Compound Stability & Purity start->diazo_purity diazo_ok Diazo compound is pure and added slowly? diazo_purity->diazo_ok catalyst_activity 2. Assess Catalyst Activity diazo_ok->catalyst_activity Yes solution1 Action: - Use freshly prepared diazo compound. - Add slowly via syringe pump to avoid dimerization. - Ensure no acidic impurities. diazo_ok->solution1 No catalyst_ok Catalyst is active and loading is optimized? catalyst_activity->catalyst_ok conditions 3. Optimize Reaction Conditions catalyst_ok->conditions Yes solution2 Action: - Use a fresh batch of catalyst. - Increase catalyst loading incrementally (e.g., 1 to 5 mol%). - Ensure inert conditions if catalyst is air-sensitive. catalyst_ok->solution2 No solution3 Action: - Screen different solvents (e.g., Toluene, DCM, DCE). - Vary the temperature. - Change the catalyst (e.g., Rh₂(OAc)₄ vs. Cu(acac)₂). conditions->solution3 solution1->diazo_purity solution2->catalyst_activity end_success SUCCESS: Yield / Selectivity Improved solution3->end_success

Caption: Troubleshooting workflow for transition-metal catalysis.

Potential CauseScientific ExplanationRecommended Solution(s)
Diazo Compound Decomposition / Dimerization Diazo compounds can decompose or dimerize, especially at high concentrations. This is a common side reaction that consumes the reagent. The metal carbene intermediate can also react with excess diazo compound.1. Slow Addition: Use a syringe pump to add the diazo compound slowly to the reaction mixture containing the catalyst and the fluoroalkene. This keeps the instantaneous concentration of the diazo compound low.[14]
Inactive or Poisoned Catalyst The transition metal catalyst may be inactive due to improper storage, handling, or poisoning by impurities (e.g., from unpurified reagents or solvents).1. Use Fresh Catalyst: Start with a fresh batch of catalyst. 2. Optimize Loading: Low catalyst loading can cause incomplete conversion. Systematically increase the loading from 1 mol% to 5 mol%.[14][15] 3. Purify Reagents: Ensure all reagents and solvents are of high purity to avoid catalyst poisoning.[15]
Suboptimal Reaction Conditions The choice of solvent, temperature, and even the specific catalyst can dramatically affect yield and selectivity. Rhodium and copper catalysts, for instance, can have different efficiencies for the same transformation.[16]1. Systematic Optimization: Screen different solvents (e.g., toluene, dichloromethane), temperatures, and reaction times.[15] 2. Catalyst Screening: Compare different catalysts. For electron-deficient alkenes, rhodium catalysts like Rh₂(OAc)₄ are often superior to copper-based ones.[16] For particularly challenging substrates, cobalt-catalyzed systems have shown promise.[1]

Part 3: Experimental Protocols

Protocol 1: Modified Simmons-Smith (Furukawa) Cyclopropanation of an Electron-Deficient Fluoroalkene

This protocol is adapted for fluoroalkenes that are sluggish under standard Zn-Cu couple conditions.

Materials:

  • Fluoroalkene (1.0 equiv)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.0 equiv)

  • Diiodomethane (CH₂I₂) (2.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Setup: Under an inert atmosphere (Argon or N₂), add the fluoroalkene (1.0 equiv) to the Schlenk flask.

  • Solvent: Add anhydrous DCE to achieve a suitable concentration (e.g., 0.1 M).

  • Reagent Addition: Add diiodomethane (2.0 equiv) to the solution.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Carbenoid Generation: Slowly add the diethylzinc solution (2.0 equiv) dropwise via syringe over 15-20 minutes. Caution: Diethylzinc is pyrophoric and reacts violently with water.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. For very unreactive substrates, the mixture can be heated to reflux (approx. 83 °C) and monitored.[13]

  • Monitoring: Track the reaction progress by TLC or GC analysis.

  • Quenching: Once complete, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Workup: Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Rhodium-Catalyzed Cyclopropanation using Ethyl Diazoacetate (EDA)

This is a general protocol for highly electron-deficient fluoroalkenes.

Materials:

  • Fluoroalkene (1.0 equiv)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (1-2 mol%)

  • Ethyl diazoacetate (EDA) (1.2 equiv)

  • Anhydrous toluene or dichloromethane (DCM)

  • Syringe pump

  • Flame-dried, three-neck round-bottom flask with a stir bar and reflux condenser

Procedure:

  • Setup: Under an inert atmosphere (Argon or N₂), add the fluoroalkene (1.0 equiv) and Rh₂(OAc)₄ (0.01-0.02 equiv) to the flask.

  • Solvent: Add anhydrous solvent (e.g., toluene) to achieve a suitable concentration (e.g., 0.2 M).

  • Diazo Solution: In a separate flame-dried syringe, prepare a solution of ethyl diazoacetate (1.2 equiv) in the same anhydrous solvent.

  • Slow Addition: Place the syringe in a syringe pump. Heat the reaction flask to the desired temperature (e.g., 80 °C for toluene). Begin the slow addition of the EDA solution over several hours (e.g., 4-8 hours).

  • Reaction: After the addition is complete, continue stirring at the same temperature for an additional 1-2 hours or until TLC/GC analysis shows complete consumption of the starting material.

  • Cooling & Concentration: Cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired fluorinated cyclopropane.

References

  • Myles, D. C. (2016). Synthesis of Fluoro‐, Monofluoromethyl‐, Difluoromethyl‐, and Trifluoromethyl‐Substituted Three‐Membered Rings. ResearchGate. [Link]

  • Tian, F. (2000). Preparation of Highly Fluorinated Cyclopropanes and Ring-Opening Reactions with Halogens. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Myles, D. C. (2021). Recent Advances in the Synthesis of CF3‐ or HCF2‐Substituted Cyclopropanes. ResearchGate. [Link]

  • Pons, A., et al. (2016). Synthesis and Applications of Fluorocyclopropanes. ResearchGate. [Link]

  • Péter, M., et al. (2022). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry, PMC - NIH. [Link]

  • Freitas, M. P. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

  • Unknown Author. (2024). The reaction of an alkene with diazomethane forms a cyclopropane ring. Propose a mechanism for the reaction. Pearson. [Link]

  • Wikipedia contributors. (2023). Simmons–Smith reaction. Wikipedia. [Link]

  • Gouverneur, V. (2008). Product Class 2: Fluorocyclopropanes. Science of Synthesis. [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Alcázar, J. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis. [Link]

  • Arnold, F. H. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition. [Link]

  • Kumar, A., et al. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, PMC - NIH. [Link]

  • Arnold, F. H. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • Jubault, P., et al. (2016). Catalytic Enantioselective Cyclopropanation of α-Fluoroacrylates: An Experimental and Theoretical Study. ResearchGate. [Link]

  • Aggarwal, V. K., et al. (1996). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing. [Link]

  • Wikipedia contributors. (2023). Metal-catalyzed cyclopropanations. Wikipedia. [Link]

  • Charette, A. B., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]

  • Sarpong, R. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. University of California, Berkeley. [Link]

  • Arnold, F. H. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. ResearchGate. [Link]

  • Wikipedia contributors. (2024). Cyclopropanation. Wikipedia. [Link]

  • Sandford, G. (n.d.). Fluoroalkanes Properties of fluoroalkanes. Durham University. [Link]

  • Rozen, S., et al. (2012). Cyclopropanation reaction course of 4 and 5 with fluorine and the consecutive dehydrofluorination. ResearchGate. [Link]

  • Unknown Author. (2014). Development of Phase Transfer Catalysed Cyclopropanation and Related Processes. CORE. [Link]

  • Xia, Y., et al. (2023). Carbofluorination of Alkenes with gem-Difluorinated Cyclopropanes as Bifunctional Reagents Enabled by Well-Define Rhodium Catalysts. Cambridge Open Engage. [Link]

  • Arnold, F. H., et al. (2012). Olefin Cyclopropanation via Carbene Transfer Catalyzed by Engineered Cytochrome P450 Enzymes. Science. [Link]

  • Tian, F., et al. (2000). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. PubMed. [Link]

  • O'Hagan, D., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, RSC Publishing. [Link]

  • Engle, K. M. (2025). Catalytic Cyclopropanation of Olefins with Alkyl Sulfonyl Fluorides – Paper Now In Press. Molecular Complexity through Catalysis. [Link]

  • O'Donnell, M. J., et al. (2011). Attempted alkylations with cyclopropanes under phase-transfer catalysis. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Simmons-Smith Cyclopropanation

Welcome to the Technical Support Center for Simmons-Smith Cyclopropanation. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Simmons-Smith Cyclopropanation. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions to common challenges encountered during this powerful synthetic transformation. Here, we move beyond simple protocols to explain the underlying principles that govern success, ensuring your experiments are both efficient and reproducible.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the Simmons-Smith reaction, providing a solid foundation for troubleshooting and optimization.

Q1: What is the active reagent in the Simmons-Smith reaction and how is it formed?

The active reagent is an organozinc carbenoid, specifically (iodomethyl)zinc iodide (ICH₂ZnI).[1][2][3] It is not a free carbene (CH₂).[4][5] This distinction is crucial as it explains the reaction's stereospecificity and functional group tolerance. The carbenoid is typically generated in situ from the reaction of diiodomethane (CH₂I₂) with a zinc-copper couple.[1][6] The zinc metal undergoes oxidative addition into the carbon-iodine bond of diiodomethane.[2]

Q2: What is the "Furukawa modification" and when should I use it?

The Furukawa modification involves using diethylzinc (Et₂Zn) in place of the zinc-copper couple.[7][8] This generates a more reactive and often more soluble carbenoid species (EtZnCH₂I), leading to better reproducibility and faster reaction rates.[1][9][10] It is particularly advantageous for less reactive or sterically hindered alkenes and is often the method of choice for modern applications.[1][7]

Q3: How does the Simmons-Smith reaction mechanism dictate its stereospecificity?

The reaction proceeds via a concerted, cheletropic mechanism.[4][7] The carbenoid delivers the methylene group to one face of the alkene through a "butterfly-shaped" transition state.[9][11][12] Both new carbon-carbon bonds are formed simultaneously, meaning the original stereochemistry of the alkene is preserved in the cyclopropane product.[7][11] For example, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will yield a trans-substituted product.[2][3]

In-Depth Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments. Each solution is grounded in mechanistic principles to help you understand and resolve the issue effectively.

Issue 1: Low to No Product Formation / Recovery of Starting Material

This is one of the most common issues. The underlying causes can range from reagent quality to substrate reactivity.

Potential Cause Scientific Explanation & Recommended Solution
Inactive Zinc Reagent The reaction occurs on the surface of the zinc metal.[4][5] If the zinc surface is oxidized or passivated, the initial oxidative addition to form the carbenoid will fail. Solution: Activate the zinc immediately before use. For the classic Zn-Cu couple, this involves washing zinc dust with acid (e.g., HCl) to remove the oxide layer, followed by treatment with a copper(II) salt (e.g., CuSO₄) to create the active couple. Alternatively, methods like heating under an inert atmosphere or ultrasonication can enhance activity.[5][13] For the Furukawa modification, ensure your diethylzinc solution has not decomposed.
Poor Reagent Quality Diiodomethane is susceptible to degradation by light and air, forming iodine which can interfere with the reaction. Solution: Use freshly distilled or high-purity diiodomethane. Store it in a dark bottle, over copper wire (to scavenge iodine), and under an inert atmosphere.[14]
Presence of Moisture or Protic Solvents The organozinc carbenoid is highly reactive towards protic sources. Water will rapidly quench the reagent, halting the cyclopropanation. Solution: Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).[14] Use anhydrous solvents.
Inappropriate Solvent Choice The choice of solvent is critical. Basic or highly coordinating solvents can complex with the Lewis acidic zinc carbenoid, reducing its electrophilicity and slowing the reaction rate.[9][11][15] Solution: Use non-coordinating, non-basic solvents. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard choices as they are polar enough to solubilize reagents but do not inhibit the carbenoid's reactivity.[9][11]
Low Substrate Reactivity (Electron-Deficient Alkenes) The Simmons-Smith carbenoid is electrophilic and reacts fastest with electron-rich alkenes.[9][12] Electron-deficient alkenes, such as α,β-unsaturated esters or ketones, react sluggishly or not at all.[10][12][16] Solution: For these challenging substrates, consider using a more reactive modified reagent. The Shi modification , which uses a catalytic amount of a Lewis acid like trifluoroacetic acid (TFA) with Et₂Zn and CH₂I₂, generates a more nucleophilic carbenoid capable of reacting with electron-poor systems.[7] Alternatively, nickel-catalyzed versions have been shown to drastically accelerate the cyclopropanation of electron-deficient alkenes.[10]
Troubleshooting Workflow: Low Yield

G start Low or No Yield reagent_check 1. Verify Reagent Activity & Purity start->reagent_check conditions_check 2. Confirm Anhydrous & Inert Conditions reagent_check->conditions_check Reagents OK zinc_inactive Zinc Inactive? reagent_check->zinc_inactive substrate_check 3. Assess Substrate Reactivity conditions_check->substrate_check Conditions OK moisture Moisture Present? conditions_check->moisture success Reaction Optimized substrate_check->success Substrate Compatible electron_deficient Alkene Electron-Deficient? substrate_check->electron_deficient ch2i2_bad CH₂I₂ Degraded? zinc_inactive->ch2i2_bad No activate_zinc Action: Activate Zn(Cu) or use fresh Et₂Zn zinc_inactive->activate_zinc Yes ch2i2_bad->conditions_check No distill_ch2i2 Action: Purify CH₂I₂ ch2i2_bad->distill_ch2i2 Yes activate_zinc->reagent_check distill_ch2i2->reagent_check solvent Wrong Solvent? moisture->solvent No dry_glassware Action: Oven-dry glassware, use anhydrous solvent moisture->dry_glassware Yes solvent->substrate_check No change_solvent Action: Switch to DCM or DCE solvent->change_solvent Yes dry_glassware->conditions_check change_solvent->conditions_check electron_deficient->success No use_shi Action: Use Shi (Et₂Zn/TFA/CH₂I₂) or Ni-catalyzed conditions electron_deficient->use_shi Yes use_shi->success

Caption: A logical workflow for diagnosing low-yield Simmons-Smith reactions.

Issue 2: Poor Diastereoselectivity

While the reaction is stereospecific regarding the alkene geometry, diastereoselectivity can be an issue for molecules with pre-existing stereocenters or directing groups.

Potential Cause Scientific Explanation & Recommended Solution
Lack of Directing Group Control For substrates like allylic or homoallylic alcohols, the hydroxyl group can coordinate to the zinc atom of the carbenoid.[2][17][18] This directs the delivery of the methylene group to the syn face of the alcohol, often overriding steric factors.[17][18] If this interaction is weak, a mixture of diastereomers may result. Solution: Ensure a reagent capable of chelation is used. The Furukawa (Et₂Zn) and classic Zn(Cu) reagents are both effective.[9] Lowering the reaction temperature (e.g., from room temperature to 0 °C or -10 °C) can enhance the fidelity of this coordinating effect, favoring the formation of the chelation-controlled transition state.
Steric Hindrance vs. Directing Effects In complex molecules, steric hindrance may compete with a directing group, leading to a mixture of products. The cyclopropanation generally occurs on the less sterically hindered face of the alkene.[18] Solution: Analyze the substrate's 3D conformation. If the directing group and the most accessible face are the same, high selectivity is expected. If they are opposed, the outcome will depend on the relative strength of the two effects. Using a bulkier protecting group on a nearby functional group could potentially block one face, enhancing selectivity for the other.
High Reaction Temperature Higher temperatures provide more thermal energy, which can overcome the small energy differences between competing diastereomeric transition states, leading to lower selectivity.[14] Solution: Perform the reaction at the lowest practical temperature. Start at 0 °C and consider going lower if reactivity permits. Monitor the reaction by TLC or GC to balance reaction time against selectivity.[14]
Reaction Mechanism: Hydroxyl-Directed Cyclopropanation

G cluster_0 Coordination & Directed Delivery Alkene Allylic Alcohol Substrate TS Chelated 'Butterfly' Transition State Alkene->TS + Reagent ICH₂ZnI (Carbenoid) Reagent->TS Product syn-Cyclopropyl Alcohol TS->Product Concerted CH₂ transfer note1 O-H group coordinates to Lewis acidic Zinc TS->note1 note2 Methylene delivered to the same face as the -OH Product->note2

Caption: Chelation of an allylic alcohol directs the carbenoid for syn delivery.

Standard Experimental Protocols

These protocols provide a reliable starting point. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: Classic Simmons-Smith Cyclopropanation with Zn-Cu Couple
  • Zinc Activation:

    • Place zinc dust (3-4 equivalents relative to the alkene) in a flask under an inert atmosphere (N₂ or Ar).

    • Wash the zinc with 1 M HCl to remove the oxide layer, then decant the acid. Repeat 2-3 times.

    • Wash with deionized water, then ethanol, then diethyl ether to remove water. Dry the activated zinc under high vacuum.

    • Add anhydrous diethyl ether to the zinc, followed by a crystal of iodine or a few drops of 1,2-diiodoethane to initiate activation.

    • Add a solution of copper(II) acetate in acetic acid or copper(I) chloride in ether and stir until the blue/green color disappears and the zinc turns dark grey or black.

    • Decant the solvent and dry the resulting Zn-Cu couple under vacuum.

  • Cyclopropanation:

    • To a flame-dried flask containing the freshly prepared Zn-Cu couple (2.2 eq.), add anhydrous solvent (e.g., DCM or ether).

    • Add a solution of diiodomethane (1.2 eq.) in the same solvent dropwise. The mixture may warm and bubble slightly. Stir for 30-60 minutes at room temperature to form the carbenoid.

    • Cool the mixture to 0 °C and add a solution of your alkene (1.0 eq.) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC/GC analysis shows consumption of the starting material (typically 2-24 hours).

  • Work-up:

    • Carefully quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).[11]

    • Stir until gas evolution ceases and solids dissolve. You may need to add a chelating agent like EDTA to dissolve all zinc salts.[11]

    • Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Furukawa-Modified Cyclopropanation (using Et₂Zn)

CAUTION: Diethylzinc is pyrophoric and reacts violently with water and air. This procedure must be performed by trained personnel using appropriate air-free techniques.

  • Reaction Setup:

    • To a flame-dried, three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add a solution of the alkene (1.0 eq.) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C.

  • Reagent Addition:

    • Add diethylzinc (1.1-1.5 eq., typically a 1.0 M solution in hexanes) dropwise via syringe, keeping the internal temperature below 5 °C.

    • In a separate, dry dropping funnel, prepare a solution of diiodomethane (1.1-1.5 eq.) in anhydrous DCM.

    • Add the diiodomethane solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C. A white precipitate (ZnI₂) may form.

  • Reaction and Work-up:

    • After the addition is complete, allow the reaction to stir at 0 °C or warm slowly to room temperature. Monitor by TLC/GC.

    • Once complete, cool the reaction back to 0 °C. Quench very carefully and slowly by adding saturated aqueous NH₄Cl or a Rochelle's salt solution.

    • Follow the work-up procedure described in Protocol 1 (steps 3b-3e).

References

  • Singh, G., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(21), 7323. [Link]

  • Frédérick, R., et al. (2019). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry, 21(23), 6296-6300. [Link]

  • Burt, T. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. University of North Carolina at Chapel Hill. [Link]

  • Lévesque, É., Goudreau, S. R., & Charette, A. B. (2014). Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490–1493. [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Wikipedia. [Link]

  • NROChemistry. (n.d.). Simmons-Smith Reaction. NROChemistry. [Link]

  • Grokipedia. (n.d.). Simmons–Smith reaction. Grokipedia. [Link]

  • Csákÿ, A. G., & de la Torre, M. C. (1992). Facile Activation of Zinc. Preparation of Cyclobutanones via Dichloroketene and Cyclopropanes Using the Simmons-Smith Reaction. Synthetic Communications, 22(19), 2775-2781. [Link]

  • Hoyt, H. M., & Semproni, J. M. (2018). A Catalytically Generated Transition Metal Analog of the Simmons–Smith Reagent. ACS Catalysis, 8(9), 8174–8180. [Link]

  • Johnson, C. R., & Barbachyn, M. R. (1982). Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines. Organic Letters, 2(10), 967-969. [Link]

  • Vankar, Y. D. (n.d.). Essentials of Oxidation, Reduction and C-C Bond Formation. Application in Organic Synthesis. NPTEL. [Link]

  • Chemistry Stack Exchange. (2015). Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Chemistry Stack Exchange. [Link]

  • All Chemistry. (2021). SIMMONS SMITH CYCLOPROPANATION FOR CSIR NET/GATE/IIT JAM. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • NRO CREATIONS. (2020). Simmons-Smith Reaction. YouTube. [Link]

  • Rieke, R. D., & Uhm, S. J. (1975). A Dramatic Effect of a Catalytic Amount of Lead on the Simmons-Smith Reaction and Formation of Alkylzinc Compounds from Iodoalkanes. Reactivity of Zinc Metal: Activation and Deactivation. The Journal of Organic Chemistry, 40(24), 3659–3660. [Link]

  • Zhang, Y., et al. (2024). Zeolite Catalytic Simmons–Smith Cyclopropanation of Alkenes for the Synthesis of High-Energy-Density Fuels. Industrial & Engineering Chemistry Research, 63(16), 7241–7249. [Link]

  • Kim, H. Y., et al. (2010). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Journal of the American Chemical Society, 132(31), 10891–10899. [Link]

  • University of Calgary. (n.d.). Ch 14: Cyclopropane synthesis. University of Calgary. [Link]

  • Nakamura, E., et al. (1997). Reaction Pathways of the Simmons−Smith Reaction. Journal of the American Chemical Society, 119(35), 8113–8122. [Link]

  • Xu, J., et al. (2015). Nickel-Catalysed Cyclopropanation of Electron-Deficient Alkenes with Diiodomethane and Diethylzinc. Chemical Communications, 51(85), 15552-15555. [Link]

  • Frédérick, R., et al. (2019). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). ResearchGate. [Link]

  • Kumar, P., & Yadav, V. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. The Journal of Organic Chemistry, 87(23), 15814–15822. [Link]

  • Dr Nicholas Corsepius. (2021). Ch 23 Simmons Smith Reaction. YouTube. [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. [Link]

  • Organic Chemistry Reaction. (2026). Simmons-Smith Reaction Mechanism. Organic Chemistry Reaction. [Link]

  • Organic Chemistry Tutor. (2023). The Simmons-Smith Reaction & Cyclopropanation. YouTube. [Link]

  • Alcázar, J., et al. (2018). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal, 24(59), 15720-15724. [Link]

  • Singh, G., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Minimizing Rearrangement Side Products in Cyclopropane Synthesis

Welcome to the technical support center for cyclopropane synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with rearrangement side products during c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclopropane synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with rearrangement side products during cyclopropanation reactions. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.

Introduction: The Challenge of the Strained Ring

Cyclopropane rings are a valuable motif in pharmaceuticals and complex organic molecules due to their unique conformational properties and reactivity. However, the inherent ring strain that makes them synthetically useful also renders them susceptible to rearrangement reactions. These rearrangements often compete with the desired cyclopropanation pathway, leading to complex product mixtures, reduced yields, and purification challenges. Understanding and controlling these side reactions is paramount for efficient and scalable synthesis.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that address the most common issues encountered in the lab. We will delve into the mechanistic underpinnings of these rearrangements and provide actionable strategies to mitigate their formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My metal-catalyzed cyclopropanation with a diazo compound is producing significant amounts of a cyclopentene byproduct. What is happening and how can I prevent it?

A1: The Vinylcyclopropane-Cyclopentene Rearrangement

This is a classic issue, particularly when your substrate or product contains a vinyl group adjacent to the newly formed cyclopropane ring. You are likely observing a thermal or metal-catalyzed vinylcyclopropane-cyclopentene rearrangement.[1][2]

Mechanistic Insight:

The high strain energy of the cyclopropane ring (approximately 28 kcal/mol) provides a strong thermodynamic driving force for ring-opening. In the presence of a vinyl substituent, the molecule can undergo a concerted, pericyclic rearrangement or a stepwise diradical-mediated process to form a more stable five-membered cyclopentene ring.[1] Transition metals, especially those used as catalysts in the cyclopropanation itself (e.g., Rh, Cu, Pd), can facilitate this rearrangement by coordinating to the π-system and lowering the activation energy.

Troubleshooting Flowchart: Vinylcyclopropane Rearrangement

G start High Cyclopentene Byproduct cond1 Reaction Temperature start->cond1 cond2 Catalyst Choice cond1->cond2 No sol1 Lower Reaction Temperature (e.g., 0°C to -78°C) cond1->sol1 Is it elevated? cond3 Substrate Design cond2->cond3 No sol2 Screen Catalysts: - Use catalysts less prone to π-allyl formation - Consider Cu(acac)₂ or Rh₂(esp)₂ cond2->sol2 Is it a late-row transition metal? sol3 Protect or Modify Vinyl Group: - Temporarily saturate the double bond - Use a substrate without vinyl functionality if possible cond3->sol3 Is the vinyl group essential? success Rearrangement Minimized cond3->success No sol1->cond2 sol2->cond3 sol3->success

Caption: Troubleshooting logic for vinylcyclopropane rearrangement.

Actionable Recommendations:

  • Temperature Control: This is your most critical parameter. Lowering the reaction temperature significantly disfavors the rearrangement pathway, which typically has a higher activation energy than the desired cyclopropanation. Aim for the lowest temperature that still allows for a reasonable reaction rate.

  • Catalyst Selection: While rhodium catalysts like Rh₂(OAc)₄ are workhorses, they can be prone to promoting rearrangements.[3] Consider screening catalysts with different ligand spheres. For instance, dirhodium(II) carboxamidate catalysts can sometimes offer different selectivity profiles. Copper-based catalysts may also be a milder alternative in some systems.

  • Slow Addition of Diazo Compound: High concentrations of the reactive metal carbene intermediate can lead to side reactions.[4] Using a syringe pump for the slow addition of the diazo compound is crucial to maintain a low steady-state concentration of the carbene.

Q2: I'm attempting a Simmons-Smith reaction on a substrate with an alcohol group, but I'm getting low yields and a methylated alcohol byproduct. What's causing this?

A2: Competing Lewis Acid-Base Interactions and Methylation

The Simmons-Smith reaction, while powerful, has known incompatibilities. The issues you're observing stem from the electrophilic nature of the zinc carbenoid and the Lewis acidity of the zinc byproducts.[5]

Mechanistic Insight:

  • Coordination and Deactivation: The hydroxyl group in your substrate can coordinate to the zinc carbenoid (ICH₂ZnI). While this is often exploited for diastereoselective delivery of the methylene group, strong coordination can also sequester the active reagent, slowing down the desired cyclopropanation.

  • Methylation Side Reaction: The zinc carbenoid is electrophilic. In the presence of a nucleophilic alcohol, and particularly with prolonged reaction times or excess reagent, it can act as a methylating agent, leading to the formation of a methyl ether.[5]

  • Lewis Acid Byproducts: The reaction generates ZnI₂, a Lewis acid that can catalyze other side reactions. Quenching with pyridine can help by scavenging this byproduct.[4]

Actionable Recommendations:

  • Protecting Groups: The most robust solution is to protect the alcohol functionality with a silyl ether (e.g., TBS, TIPS) or another suitable protecting group that is stable to the reaction conditions. This eliminates the competing coordination and methylation pathways.

  • Furukawa Modification: Using diethylzinc (Et₂Zn) and diiodomethane (the Furukawa modification) often leads to a more reactive and sometimes cleaner reaction.[6] However, it can also exacerbate methylation if not controlled.

  • Stoichiometry and Reaction Time: Carefully control the stoichiometry of the Simmons-Smith reagent. Use the minimum excess necessary for complete conversion. Monitor the reaction by TLC or GC-MS and quench it as soon as the starting material is consumed to minimize byproduct formation.

  • Quenching: Quenching the reaction with pyridine can help mitigate issues caused by the Lewis acidic zinc iodide byproduct.[4]

Table 1: Comparison of Simmons-Smith Conditions for Alkenols

MethodReagentsTypical SolventKey AdvantagePotential Drawback
Standard Zn(Cu) couple, CH₂I₂Diethyl etherReadily available reagentsCan be sluggish; potential for side reactions.
Furukawa Et₂Zn, CH₂I₂DCM, HexaneMore reactive; often higher yields.[6]Et₂Zn is pyrophoric; can increase methylation.
Alcohol Protection 1. Protect-OH 2. Et₂Zn, CH₂I₂DCM, HexaneEliminates methylation; clean reaction.Adds two steps to the synthetic sequence.
Q3: My cyclopropanation is leading to ring-opened products, especially when using protic solvents or on workup with aqueous acid. How can I maintain the integrity of the cyclopropane ring?

A3: Acid-Catalyzed Ring Opening via Cyclopropylcarbinyl Cation Rearrangement

Cyclopropanes, particularly those bearing electron-donating substituents, are susceptible to ring-opening under acidic conditions. This proceeds through highly reactive cyclopropylcarbinyl cations, which are known to undergo rapid rearrangements.[7][8]

Mechanistic Insight:

Protonation of the cyclopropane ring or a substituent on the ring can lead to the formation of a cyclopropylcarbinyl cation. This cation is a non-classical, delocalized species that exists in equilibrium with the corresponding cyclobutyl and homoallyl cations.[9] Nucleophilic attack on this cationic system can lead to a mixture of cyclopropyl, cyclobutyl, and ring-opened homoallylic products. The product distribution is highly dependent on the substitution pattern and reaction conditions.

Diagram: Cyclopropylcarbinyl Cation Rearrangement Cascade

G cluster_0 Cationic Manifold cpc Cyclopropylcarbinyl Cation cb Cyclobutyl Cation cpc->cb ha Homoallyl Cation cpc->ha prod_cpm Cyclopropylmethyl Product cpc->prod_cpm Attack cb->ha prod_cb Cyclobutyl Product cb->prod_cb Attack prod_ha Homoallyl (Ring-Opened) Product ha->prod_ha Attack start Cyclopropane + H⁺ start->cpc nuc Nu:

Sources

Troubleshooting

Technical Support Center: Enhancing Diastereoselectivity in Fluorocyclopropane Formation

Welcome to the Technical Support Center for Diastereoselective Fluorocyclopropane Formation. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexitie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diastereoselective Fluorocyclopropane Formation. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing stereochemically-defined fluorocyclopropanes. Fluorocyclopropanes are increasingly vital motifs in medicinal chemistry, offering unique conformational constraints and electronic properties that can enhance the pharmacological profile of drug candidates.[1][2][3] However, controlling the diastereoselectivity of their formation presents a significant synthetic challenge.[2]

This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues encountered during experimentation. Our goal is to equip you with the knowledge to not only solve common problems but also to understand the underlying principles that govern diastereoselectivity in these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for diastereoselective fluorocyclopropane synthesis?

A1: The main strategies for creating fluorocyclopropanes with diastereocontrol can be broadly categorized into three types of reactions:

  • Halomethylmetal-mediated Cyclopropanation: This involves the reaction of an alkene with a fluorinated carbenoid, typically generated from a dihalo- or trihalomethane and a metal. Zinc carbenoids, for example, are widely used for the cyclopropanation of allylic alcohols, where the hydroxyl group can direct the stereochemical outcome.[4]

  • Transition Metal-Catalyzed Decomposition of Diazo Compounds: This method utilizes a transition metal catalyst, often based on rhodium or copper, to decompose a fluorinated diazo compound, generating a metal carbene intermediate.[5] This intermediate then reacts with an alkene to form the cyclopropane. The choice of chiral ligands on the metal catalyst is crucial for inducing high diastereoselectivity and enantioselectivity.[6]

  • Nucleophilic Addition-Ring Closure Sequence: This approach, often referred to as a Michael-Initiated Ring Closure (MIRC), involves the conjugate addition of a fluorinated nucleophile to an electron-deficient alkene.[2][5] The resulting enolate then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring. The diastereoselectivity is influenced by the stereochemistry of the initial Michael addition.

Q2: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the most likely causes?

A2: A lack of diastereoselectivity is a common issue and can stem from several factors. Here are the primary areas to investigate:

  • Ineffective Stereocontrol Element: The directing group on your substrate (e.g., a hydroxyl group in an allylic alcohol) may not be effectively coordinating to the reagent, or the chiral auxiliary may not be providing sufficient steric hindrance to favor one facial approach.

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored diastereomer, leading to a loss of selectivity.[7] Reactions are often run at low temperatures to enhance kinetic control.[7]

  • Reagent or Catalyst Choice: The specific reagent or catalyst system you are using may not be well-suited for your substrate. For instance, in metal-catalyzed reactions, the ligand structure is paramount for inducing stereoselectivity.

  • Substrate Structure: The steric and electronic properties of your alkene substrate play a significant role. Bulky substituents near the double bond can interfere with the desired stereochemical pathway.

Q3: How does the choice of solvent affect diastereoselectivity?

A3: The solvent can have a profound impact on the transition state of the cyclopropanation reaction, thereby influencing diastereoselectivity.[7] Key considerations include:

  • Polarity: Solvent polarity can affect the stability of charged intermediates and transition states. Aprotic, non-polar solvents like dichloromethane (DCM) or diethyl ether are often preferred as they are less likely to interfere with the coordination between the reagent and a directing group on the substrate.

  • Coordinating Ability: Solvents with coordinating ability (e.g., tetrahydrofuran - THF) can sometimes compete with the substrate's directing group for coordination to the metal center of the reagent, potentially eroding diastereoselectivity.

  • Viscosity at Low Temperatures: When running reactions at very low temperatures (e.g., -78 °C), ensure the solvent does not become too viscous, which can hinder reaction rates and mixing.

Q4: Can I use biocatalysis to improve the stereoselectivity of fluorocyclopropane synthesis?

A4: Yes, biocatalysis is an emerging and powerful strategy for achieving high stereoselectivity in fluorocyclopropane formation.[3][8] Engineered enzymes, particularly those based on myoglobin or other heme-containing proteins, can catalyze carbene transfer reactions with exceptional diastereo- and enantiocontrol.[3][8] These biocatalysts can often functionalize a broad range of fluorinated olefins and may provide access to stereoisomers that are difficult to obtain through traditional chemocatalytic methods.[3]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Guide 1: Low Diastereoselectivity in the Cyclopropanation of Chiral Allylic Alcohols

Problem: You are attempting a diastereoselective fluorocyclopropanation of a chiral allylic alcohol using a zinc carbenoid (e.g., generated from CHFI₂ and Et₂Zn), but the diastereomeric ratio (d.r.) is poor (< 3:1).

Root Cause Analysis & Solutions

The hydroxyl group of the allylic alcohol is expected to direct the cyclopropanation by coordinating to the zinc carbenoid. Ineffective coordination is the most likely culprit for low diastereoselectivity.

Workflow for Troubleshooting Low Diastereoselectivity

G cluster_0 Problem: Low Diastereoselectivity (<3:1 d.r.) cluster_1 Investigation & Optimization cluster_2 Outcome A Initial Observation: Poor d.r. in cyclopropanation of chiral allylic alcohol B Step 1: Verify Reagent Quality & Stoichiometry - Use freshly prepared or titrated Et₂Zn. - Ensure CHFI₂ is pure. A->B Start Troubleshooting C Step 2: Optimize Reaction Temperature - Lower the temperature (e.g., from 0°C to -20°C or -40°C). - Monitor reaction progress to ensure completion. B->C If d.r. is still low D Step 3: Evaluate Solvent Effects - Switch from a coordinating solvent (THF) to a non-coordinating one (DCM or Hexane). C->D If temperature change is insufficient E Step 4: Consider Additives - Add Lewis acids (e.g., Ti(OⁱPr)₄) to enhance coordination. - Use additives sparingly and screen concentrations. D->E If solvent change is insufficient F Improved Diastereoselectivity (>10:1 d.r.) E->F

Caption: Troubleshooting workflow for low diastereoselectivity.

Detailed Protocol Steps:
  • Reagent Quality and Stoichiometry:

    • Action: Ensure the diethylzinc (Et₂Zn) solution is fresh or has been recently titrated. Use high-purity fluoroiodomethane (CHFI₂). The stoichiometry of the reagents is critical; typically, a slight excess of the carbenoid precursor and zinc reagent relative to the alkene is used.

    • Rationale: The concentration of active zinc carbenoid is crucial for an efficient reaction. Decomposition of Et₂Zn can lead to incomplete reaction and potentially side reactions that lower selectivity.

  • Temperature Optimization:

    • Action: Perform the reaction at a lower temperature. If you are running the reaction at 0 °C, try repeating it at -20 °C or even -40 °C.

    • Rationale: Lowering the temperature increases the kinetic control of the reaction, favoring the transition state that leads to the major diastereomer.[7] The energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy.

  • Solvent Screening:

    • Action: If you are using a coordinating solvent like THF, switch to a non-coordinating solvent such as dichloromethane (DCM) or hexane.

    • Rationale: Coordinating solvents can compete with the hydroxyl group of your substrate for a coordination site on the zinc atom of the carbenoid. This interference disrupts the substrate-directed delivery of the fluoromethylene group, leading to a loss of diastereoselectivity.

  • Use of Additives:

    • Action: In some cases, the addition of a Lewis acid, such as titanium isopropoxide (Ti(OⁱPr)₄), can enhance the coordination of the hydroxyl group and improve diastereoselectivity.

    • Rationale: The Lewis acid can act as a bridge, pre-organizing the substrate and reagent in a conformation that favors the formation of one diastereomer.

Guide 2: Poor cis/trans Selectivity in Rhodium-Catalyzed Cyclopropanation

Problem: You are performing a rhodium-catalyzed cyclopropanation of an alkene with a fluorinated diazo compound (e.g., ethyl 2-diazo-3,3,3-trifluoropropionate) and obtaining a mixture of cis and trans diastereomers.

Root Cause Analysis & Solutions

The diastereoselectivity in rhodium-catalyzed cyclopropanations is highly dependent on the steric and electronic properties of the catalyst's ligands and the approaching trajectory of the alkene to the rhodium carbene intermediate.

Table 1: Effect of Rhodium Catalyst on Diastereoselectivity

CatalystTypical Ligand StructureCommon Outcome for trans SelectivityKey Feature
Rh₂(OAc)₄AcetateModerateLess sterically demanding, often a baseline catalyst.
Rh₂(esp)₂Esp-derived carboxamidateHighSterically bulky ligands that create a chiral pocket around the active site.
Rh₂((S)-BTPCP)₄Davies' catalystExcellentChiral bi- and tricyclic pyrrolidine ligands that provide significant steric hindrance.[9]
Rh₂((S)-TCPTTL)₄Hashimoto's catalystExcellentBulky N-phthaloyl-tert-leucinate ligands that effectively control the approach of the olefin.[9]
Detailed Protocol Steps:
  • Catalyst and Ligand Selection:

    • Action: The choice of rhodium catalyst is the most critical factor. If you are using a simple catalyst like Rh₂(OAc)₄, switch to a more sterically demanding chiral catalyst such as those developed by Davies or Hashimoto.

    • Rationale: The bulky chiral ligands on these catalysts create a well-defined chiral environment around the rhodium carbene. This environment sterically disfavors one approach of the alkene, leading to high diastereoselectivity. Dispersive interactions between the fluorinated group on the carbene and the catalyst ligands can also play a crucial role in locking in a specific conformation, further enhancing selectivity.[10]

  • Substrate and Diazo Compound Concentration:

    • Action: Use a slow addition of the diazo compound to a solution of the catalyst and the alkene. Maintain a low concentration of the diazo compound throughout the reaction.

    • Rationale: Slow addition minimizes the bimolecular decomposition of the diazo compound and the formation of carbene dimers. It ensures that the carbene preferentially reacts with the alkene in the catalyst's chiral environment.

  • Solvent Choice:

    • Action: Non-polar, non-coordinating solvents like pentane, hexane, or dichloromethane are generally preferred.

    • Rationale: These solvents are less likely to interfere with the subtle non-covalent interactions between the catalyst, carbene, and substrate that dictate stereoselectivity.

Logical Flow of Catalyst Selection for Diastereoselectivity

G A Goal: High trans-Diastereoselectivity B Starting Point: Low d.r. with Rh₂(OAc)₄ A->B C Intermediate Improvement: Use of Rh₂(esp)₂ B->C Increase steric bulk D Optimal Performance: Employ Davies' or Hashimoto's Catalyst (e.g., Rh₂((S)-BTPCP)₄) C->D Introduce highly defined chiral pocket E Result: Excellent d.r. (>20:1) D->E

Caption: Catalyst selection for enhancing diastereoselectivity.

By systematically addressing these common issues and understanding the chemical principles behind them, you can significantly improve the diastereoselectivity of your fluorocyclopropane formations, leading to more efficient and successful syntheses of these valuable molecules.

References

  • Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(8), 3247–3286. [Link]

  • Fasan, R., & Jubault, P. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research, 54(15), 3146–3157. [Link]

  • Fasan, R., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition. [Link]

  • Gagnon, D., & Charette, A. B. (2015). Diastereoselective Fluorocyclopropanation of Chiral Allylic Alcohols Using an α-Fluoroiodomethylzinc Carbenoid. Organic Letters, 17(17), 4288–4291. [Link]

  • Hammond, G. B., & Petrov, V. A. (Eds.). (2022). Synthesis of gem-Difluorocyclopropanes. In Fluorine in Life Sciences: Pharmaceuticals, Agrochemicals and Materials. Elsevier. [Link]

  • Ma, J.-A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119–6146. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

  • Poisson, T., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. ACS Omega, 7(6), 5343–5350. [Link]

  • Rullière, P., et al. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Journal of the American Chemical Society, 144(46), 21093–21100. [Link]

  • Veliks, J., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters, 11(11), 2146–2150. [Link]

  • Wirth, T. (Ed.). (2021). Dispersive Fluorine/Bromine Interactions as Key Selectivity Determinant: Asymmetric Cyclopropanations with 3,3,3-Trifluoro-2-diazopropionate Catalyzed by a Heterochiral-at-The-Metal Centers Dirhodium Paddlewheel Complex. Journal of the American Chemical Society. [Link]

  • Request PDF. (n.d.). Synthesis and Applications of Fluorocyclopropanes. ResearchGate. [Link]

  • Request PDF. (n.d.). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Elucidation of 2-Fluorocyclopropane-1,1-dicarboxylic Acid: An NMR-Centric Analysis

In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for modulating metabolic stability, binding affinity, and lipophilicity. The cyclopropyl ring, a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for modulating metabolic stability, binding affinity, and lipophilicity. The cyclopropyl ring, a conformationally constrained motif, offers a rigid framework that can favorably orient substituents for interaction with biological targets. The combination of these two features in molecules like 2-fluorocyclopropane-1,1-dicarboxylic acid presents a unique structural challenge. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic features of this molecule, offering a framework for its unambiguous characterization and comparing NMR with other analytical techniques.

The Structural Hypothesis: What NMR Should Reveal

2-Fluorocyclopropane-1,1-dicarboxylic acid is a stereochemically complex molecule. The presence of a fluorine atom and three protons on the cyclopropane ring creates a tightly coupled spin system. Our primary analytical tool, multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F), is uniquely positioned to resolve this complexity. The key features we expect to elucidate are the diastereotopic relationships of the geminal protons and the magnitude of the geminal and vicinal couplings, particularly those involving the fluorine atom. These couplings are exquisitely sensitive to the dihedral angles and stereochemical arrangement of the substituents.

Experimental Data Deep Dive: Interpreting the Spectra

¹H NMR Spectrum: A Tale of Three Protons

The proton spectrum is anticipated to be the most complex due to extensive scalar couplings. The three cyclopropyl protons (H_A, H_B, and H_X) are chemically and magnetically inequivalent.

  • H_X: This proton, attached to the same carbon as the fluorine atom (C2), will exhibit a large geminal coupling to fluorine (²J_HF) and vicinal couplings to the other two protons (³J_HH). It is expected to appear as a doublet of doublets of doublets (ddd).

  • H_A and H_B: These are the geminal protons on C3. They are diastereotopic due to the chiral center at C2. They will exhibit a geminal coupling to each other (²J_HH), and distinct vicinal couplings to H_X (³J_HH_cis and ³J_HH_trans). Furthermore, each will show a vicinal coupling to the fluorine atom (³J_HF_cis and ³J_HF_trans). This will result in highly complex, overlapping multiplets for both H_A and H_B.

¹⁹F NMR Spectrum: The Key Reporter

The ¹⁹F NMR spectrum provides a direct and often simpler window into the molecule's structure. In a proton-coupled spectrum, the fluorine signal will be split by H_X (geminal, ²J_FH) and by H_A and H_B (vicinal, ³J_FH). The relative magnitudes of the cis and trans ³J_FH couplings are highly diagnostic of the stereochemistry. Typically, in cyclopropanes, the ³J_trans coupling is larger than the ³J_cis coupling.

¹³C NMR Spectrum: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show four distinct signals:

  • C1 (Quaternary Carbon): This carbon, bearing the two carboxylic acid groups, will appear as a singlet at a relatively low field.

  • C2 (Fluorinated Carbon): This carbon will exhibit a very large one-bond coupling to fluorine (¹J_CF), appearing as a doublet. This large coupling is a hallmark of fluorinated carbons.

  • C3 (Methylene Carbon): This carbon will also be split by the fluorine atom via a two-bond coupling (²J_CF), appearing as a doublet.

  • Carboxylic Carbons: The two equivalent carboxylic acid carbons will appear as a singlet in the typical downfield region for carbonyls.

Summary of Predicted NMR Data
NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H4.5 - 5.0ddd²J_HF, ³J_HH_cis, ³J_HH_transH_X (on C2)
¹H1.5 - 2.5m²J_HH, ³J_HH_cis, ³J_HF_transH_A (on C3)
¹H1.0 - 2.0m²J_HH, ³J_HH_trans, ³J_HF_cisH_B (on C3)
¹³C170 - 175s--COOH
¹³C75 - 85d¹J_CF ≈ 240-260C2
¹³C30 - 40s-C1
¹³C15 - 25d²J_CF ≈ 5-15C3
¹⁹F-180 to -220ddd²J_FH, ³J_FH_cis, ³J_FH_transC2-F

Note: These are estimated values based on analogous structures. Actual values may vary based on solvent and other experimental conditions.

The Logic of Spin-Spin Coupling

The intricate network of couplings provides a roadmap to the molecule's 3D structure. The diagram below illustrates the key scalar (J) couplings that define the connectivity and stereochemistry of 2-fluorocyclopropane-1,1-dicarboxylic acid.

Caption: Spin-spin coupling network in 2-fluorocyclopropane-1,1-dicarboxylic acid.

Comparison with Alternative Analytical Techniques

While NMR is paramount for detailed structural elucidation, other techniques provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Complete 3D structure and connectivity, stereochemical relationships.Unambiguous structure determination, non-destructive.Lower sensitivity, requires higher sample concentration, complex data analysis.
Mass Spectrometry (MS) Molecular weight and elemental formula (High-Res MS). Fragmentation patterns can hint at structure.Extremely high sensitivity, small sample amount needed.Isomers are often indistinguishable, provides no stereochemical information.
Infrared (IR) Spectroscopy Presence of functional groups (C=O, O-H, C-F).Fast, simple, inexpensive.Provides limited information on the carbon skeleton, not suitable for full structure elucidation.
X-ray Crystallography Absolute 3D structure in the solid state.The "gold standard" for absolute structure proof.Requires a suitable single crystal, structure may differ from solution-state conformation.

Protocol for NMR Sample Preparation and Acquisition

This protocol outlines the steps for acquiring high-quality NMR data for a sample like 2-fluorocyclopropane-1,1-dicarboxylic acid.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the dried sample.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for dicarboxylic acids as it solubilizes the compound and its acidic protons are observable.

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H Spectrum: Acquire a standard one-pulse ¹H spectrum. Set the spectral width to cover the range of -2 to 14 ppm.

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A sufficient number of scans will be required due to the lower natural abundance of ¹³C and the presence of a quaternary carbon.

    • ¹⁹F Spectrum: Acquire a proton-decoupled ¹⁹F spectrum. If stereochemical information is desired, acquire a proton-coupled ¹⁹F spectrum to observe the H-F couplings.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (H-H correlation), HSQC (one-bond C-H correlation), and HMBC (long-range C-H correlation).

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Fluorocyclopropanes

For Researchers, Scientists, and Drug Development Professionals The incorporation of fluorocyclopropane moieties into drug candidates is a rapidly growing field in medicinal chemistry.[1][2] These small, strained rings,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorocyclopropane moieties into drug candidates is a rapidly growing field in medicinal chemistry.[1][2] These small, strained rings, substituted with the most electronegative element, present unique challenges and opportunities for their characterization by mass spectrometry. Understanding their behavior in the mass spectrometer is crucial for unambiguous identification, structural elucidation, and quantification.

The Influence of the Fluorocyclopropane Moiety on Mass Spectrometric Behavior

The cyclopropane ring's inherent strain and the presence of the highly electronegative fluorine atom significantly influence the molecule's ionization and fragmentation. The C-F bond is one of the strongest in organic chemistry, which can direct fragmentation pathways. Conversely, the strained C-C bonds of the cyclopropane ring are susceptible to cleavage. The interplay of these factors results in characteristic mass spectra that, when correctly interpreted, can provide a wealth of structural information.

Comparison of Ionization Techniques

The choice of ionization technique is paramount in the analysis of fluorocyclopropanes. It dictates the extent of fragmentation and the intensity of the molecular ion, both of which are critical for structural elucidation.

Ionization TechniquePrincipleAdvantages for FluorocyclopropanesDisadvantages for Fluorocyclopropanes
Electron Ionization (EI) High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.[3][4][5][6]Provides detailed structural information through characteristic fragmentation patterns. Ideal for GC-MS analysis of volatile fluorocyclopropanes.Can lead to a weak or absent molecular ion, making it difficult to determine the molecular weight.[7][8]
Chemical Ionization (CI) A reagent gas is ionized, which in turn ionizes the analyte through chemical reactions. It is a "soft" ionization technique.[9][10][11]Produces a prominent pseudomolecular ion (e.g., [M+H]⁺), facilitating molecular weight determination. Less fragmentation than EI.Provides less structural information from fragmentation compared to EI. The choice of reagent gas is critical.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.[12]Well-suited for polar fluorocyclopropane derivatives and compatible with LC-MS.[13][14] Generally a soft ionization technique, preserving the molecular ion.Less effective for nonpolar fluorocyclopropanes. Ionization efficiency can be highly dependent on the molecular structure and mobile phase composition.

Expert Insight: For novel fluorocyclopropane-containing compounds, a dual-approach is often beneficial. EI-MS (typically with GC) provides rich fragmentation data for structural confirmation, while a soft ionization technique like CI or ESI (with GC or LC, respectively) confirms the molecular weight.

Navigating Mass Analyzers for Fluorocyclopropane Analysis

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer impacts resolution, mass accuracy, and sensitivity.

Mass AnalyzerPrincipleKey Advantages for Fluorocyclopropane Analysis
Quadrupole Uses oscillating electric fields to selectively pass ions of a specific m/z.Robust, relatively inexpensive, and suitable for routine quantitative analysis.
Ion Trap Traps ions in a 3D or linear electric field and sequentially ejects them for detection.Capable of MSⁿ experiments, providing detailed fragmentation pathways.
Time-of-Flight (TOF) Measures the time it takes for an ion to travel a fixed distance.High resolution and excellent mass accuracy, enabling the determination of elemental composition.[15]
Orbitrap Traps ions in an orbital motion around a central electrode. The frequency of this motion is related to the m/z ratio.Very high resolution and mass accuracy, providing unambiguous elemental composition determination.[16]

Expert Insight: For the structural elucidation of unknown fluorocyclopropanes or their metabolites, high-resolution mass spectrometry (HRMS) using a TOF or Orbitrap analyzer is indispensable. The ability to obtain accurate mass measurements for both the molecular ion and its fragments allows for the confident assignment of elemental formulas.

Characteristic Fragmentation Patterns of Fluorocyclopropanes

The fragmentation of fluorocyclopropanes is a complex process governed by the stability of the resulting ions and neutral losses. While specific fragmentation pathways will depend on the overall structure of the molecule, some general patterns can be predicted.

Under Electron Ionization (EI), the initial event is the formation of a radical cation. This molecular ion can then undergo several fragmentation pathways:

  • Loss of a Fluorine Radical (•F): This results in a fragment at [M-19]⁺.[17] This pathway is common for many organofluorine compounds.

  • Loss of Hydrogen Fluoride (HF): A rearrangement followed by the elimination of a neutral HF molecule leads to a fragment at [M-20]⁺.[17][18]

  • Ring Opening and Fragmentation: The strained cyclopropane ring can open to form a propene-like radical cation, which can then undergo further fragmentation, such as the loss of alkyl or functional groups.

  • Cleavage of Substituents: Bonds to other substituents on the cyclopropane ring can cleave, leading to characteristic fragment ions.

Below is a generalized fragmentation pathway for a simple substituted fluorocyclopropane.

M [M]⁺˙ (Fluorocyclopropane) M_minus_F [M-19]⁺ (Loss of •F) M->M_minus_F - •F M_minus_HF [M-20]⁺ (Loss of HF) M->M_minus_HF - HF Ring_Opened [Ring Opened Intermediate]⁺˙ M->Ring_Opened Ring Opening Further_Fragments Further Fragments Ring_Opened->Further_Fragments Fragmentation

Caption: Generalized EI fragmentation of a fluorocyclopropane.

Experimental Protocol: GC-MS Analysis of a Volatile Fluorocyclopropane

This protocol outlines a general method for the analysis of a volatile fluorocyclopropane derivative using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Dissolve the fluorocyclopropane analyte in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 1-10 µg/mL.

  • If necessary, include an internal standard for quantitative analysis.

2. GC-MS Parameters:

  • Gas Chromatograph:

    • Inlet: Split/splitless, 250 °C.

    • Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. Dimensions: 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This should be optimized for the specific analyte).

  • Mass Spectrometer (EI Source):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Speed: 2 scans/second.

3. Data Analysis:

  • Identify the peak corresponding to the fluorocyclopropane analyte in the total ion chromatogram (TIC).

  • Examine the mass spectrum of the peak.

  • Identify the molecular ion (if present) and characteristic fragment ions.

  • Use high-resolution data (if available) to confirm the elemental composition of the ions.

  • Compare the obtained spectrum with library spectra (if available) or interpret the fragmentation pattern to confirm the structure.

Data Presentation: Comparison of Expected Ions

The following table summarizes the expected key ions for a hypothetical fluorocyclopropane derivative (e.g., 1-fluoro-1-methylcyclopropane, C₄H₇F, MW = 74.1) under different ionization conditions.

IonizationExpected Key Ions (m/z)Interpretation
EI 74, 59, 55, 41[M]⁺˙, [M-CH₃]⁺, [M-F]⁺, [C₃H₅]⁺ (from ring fragmentation)
CI (Methane) 75, 103, 115[M+H]⁺, [M+C₂H₅]⁺, [M+C₃H₅]⁺
ESI (+ve) 75[M+H]⁺ (if the molecule has a site for protonation)

Conclusion

The mass spectrometric analysis of fluorocyclopropanes requires a thoughtful approach to both instrumentation and experimental design. The unique chemical nature of these compounds gives rise to characteristic fragmentation patterns that are rich in structural information. By leveraging the strengths of different ionization techniques and mass analyzers, researchers can confidently identify and characterize these important molecules. For routine analysis, GC-MS with EI can be a robust method for volatile compounds. For the definitive structural elucidation of novel fluorocyclopropanes, especially in complex matrices, LC-HRMS is the gold standard.

References

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  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (Year). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, Volume(Issue), pages.
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  • Tang, Q., Chen, F., & Xin, X. (Year). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.
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Validation

A Comparative Guide to Biological Assay Validation Using 2-Fluorocyclopropane Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the rigorous validation of biological assays is paramount to ensure data reliability and reproducibility...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the rigorous validation of biological assays is paramount to ensure data reliability and reproducibility.[1] This guide provides an in-depth comparison of 2-fluorocyclopropane derivatives as chemical probes for assay validation, contrasting their performance with traditional, non-fluorinated analogues. We will explore the underlying chemical principles, provide detailed experimental protocols, and present comparative data to support researchers in making informed decisions for their assay validation strategies.

The Imperative of Assay Validation

Biological assay validation is the process of documenting that an analytical method is suitable for its intended purpose.[1] It ensures that the measurements produced are accurate, reliable, and reproducible.[1][2] Regulatory bodies like the FDA provide guidelines for bioanalytical method validation, emphasizing parameters such as accuracy, precision, sensitivity, and selectivity.[3] The United States Pharmacopeia (USP) also offers a comprehensive framework for the design, development, and validation of biological assays.[4][5][6] High-quality chemical probes are critical tools in this process, allowing for the characterization of target engagement and pathway modulation within cellular contexts.[7][8]

2-Fluorocyclopropane Derivatives: A Unique Tool for Assay Validation

The introduction of a fluorine atom into a molecule can dramatically alter its physicochemical and pharmacological properties.[9] In the context of cyclopropane-containing molecules, fluorination can enhance metabolic stability, modulate binding affinity, and improve cell permeability.[9][10] These characteristics make 2-fluorocyclopropane derivatives particularly valuable as chemical probes for validating biological assays.

The unique stereoelectronic properties of the C-F bond and the rigid cyclopropane scaffold can lead to highly specific interactions with biological targets, making them excellent tools for assessing assay specificity and selectivity.[10] Furthermore, their potential role as mechanism-based inhibitors allows for the detailed characterization of enzyme kinetics and active site architecture, providing a robust method for validating enzyme-inhibition assays.[11]

Mechanism of Action: Irreversible Inhibition

Many cyclopropane derivatives act as mechanism-based inhibitors, also known as "suicide substrates."[11] Upon enzymatic processing, these molecules are converted into a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme. This process is often initiated by a one-electron oxidation of the cyclopropylamine moiety by a cofactor such as flavin, generating a reactive cyclopropyliminium ion. This ion can then be attacked by a nucleophilic residue in the enzyme's active site, leading to covalent adduct formation. The introduction of a fluorine atom on the cyclopropane ring can influence the stability of these intermediates and the rate of inactivation, providing a means to fine-tune the inhibitory potency and selectivity.

Mechanism_of_Action cluster_enzyme Enzyme Active Site Enzyme Enzyme (e.g., MAO) Intermediate Reactive Intermediate (Cyclopropyliminium Ion) Enzyme->Intermediate One-Electron Oxidation (FAD-mediated) FAD FAD Derivative 2-Fluorocyclopropylamine Derivative Derivative->Enzyme Binding Inactive_Enzyme Inactive Covalent Enzyme Adduct Intermediate->Inactive_Enzyme Nucleophilic Attack by Enzyme Residue Assay_Validation_Workflow A Assay Development & Optimization B Probe Characterization (Purity, Identity) A->B C In Vitro Enzyme Inhibition Assay B->C D Cell-Based Target Engagement Assay B->D F Data Analysis & Parameter Determination (IC50, Ki, etc.) C->F E Selectivity Profiling (Off-Target Effects) D->E E->F G Assay Robustness & Reproducibility Testing F->G H Final Validation Report G->H

Caption: A typical workflow for biological assay validation using a chemical probe.

1. In Vitro Enzyme Inhibition Assay

  • Purpose: To determine the inhibitory potency (e.g., IC50) of a 2-fluorocyclopropane derivative against a purified enzyme.

  • Procedure:

    • Reaction Setup: Prepare a reaction mixture containing the target enzyme, its substrate, and any necessary cofactors in an appropriate buffer.

    • Inhibitor Addition: Add the 2-fluorocyclopropane derivative at a range of concentrations. Include a vehicle control (e.g., DMSO).

    • Pre-incubation (for time-dependent inhibition): Incubate the enzyme and inhibitor for various time points before initiating the reaction.

    • Reaction Initiation: Start the reaction by adding the substrate.

    • Detection: Monitor the reaction progress by measuring the formation of product or the depletion of substrate using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

    • Data Analysis: Plot the initial reaction rates against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

2. Cell-Based Target Engagement Assay

  • Purpose: To confirm that the 2-fluorocyclopropane derivative interacts with its intended target in a cellular environment. [8]

  • Procedure:

    • Cell Culture: Culture cells expressing the target of interest.

    • Compound Treatment: Treat the cells with the 2-fluorocyclopropane derivative at various concentrations and for different durations.

    • Target Engagement Measurement: Utilize a method to quantify the interaction between the compound and its target. Examples include:

      • Cellular Thermal Shift Assay (CETSA): Measures the change in thermal stability of the target protein upon compound binding.

      • NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based method to quantify compound binding to a target protein in live cells.

    • Data Analysis: Determine the concentration-dependent effect of the compound on target engagement to calculate an EC50 value.

3. Metabolic Stability Assay (Liver Microsomes)

  • Purpose: To assess the susceptibility of a compound to metabolism by liver enzymes, which is a key predictor of in vivo clearance. [9]

  • Procedure:

    • Incubation: Incubate the test compound (e.g., 1 µM) with liver microsomes (human or other species) at 37°C in the presence of a NADPH-regenerating system. [9]

    • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching: Stop the reaction by adding a solvent like acetonitrile.

    • Analysis: Quantify the remaining amount of the parent compound at each time point using LC-MS/MS. [9]

    • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Conclusion

2-Fluorocyclopropane derivatives represent a valuable and versatile class of chemical probes for the validation of biological assays. Their unique properties, stemming from the strategic incorporation of fluorine, can lead to enhanced metabolic stability and potent, specific interactions with biological targets. By serving as mechanism-based inhibitors, they provide a powerful tool for characterizing enzyme function and validating inhibition assays. While the effects of fluorination are context-dependent, a thorough comparative analysis, as outlined in this guide, enables researchers to select the optimal chemical probe for their specific assay validation needs, ultimately contributing to more robust and reliable data in drug discovery and development.

References

  • USP〈1033〉Biological Assay Validation: Key Guidelines - FDCELL. (2025). FDCELL. Retrieved from [Link]

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  • Synthesis and Applications of Fluorocyclopropanes | Request PDF - ResearchGate. (2018). ResearchGate. Retrieved from [Link]

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC - PubMed Central. (2020). National Center for Biotechnology Information. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Analysis of 2-Fluorocyclopropane-1,1-Dicarboxylic Acid: A Comparative Perspective

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy for...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy for modulating a molecule's pharmacokinetic and physicochemical properties. The cyclopropane ring, a motif of significant interest due to its conformational rigidity and unique electronic character, becomes an even more powerful tool when functionalized with fluorine. This guide provides an in-depth, comparative analysis of the structural implications of fluorination on the cyclopropane-1,1-dicarboxylic acid scaffold.

While a publicly deposited crystal structure for 2-fluorocyclopropane-1,1-dicarboxylic acid is not available at the time of this writing, this guide will leverage the known crystal structure of its non-fluorinated parent, cyclopropane-1,1-dicarboxylic acid, as a foundational baseline. We will then synthesize data from the broader literature on fluorinated cyclopropanes to provide an expert analysis of the expected structural perturbations induced by the fluorine substituent. This approach offers a robust framework for understanding the nuanced stereoelectronic effects at play, providing valuable insights for rational drug design and further experimental work.

The Significance of Fluorination in Cyclopropane Scaffolds

The introduction of a fluorine atom onto a cyclopropane ring can induce profound changes in a molecule's properties.[1][2][3][4] The high electronegativity of fluorine creates a polarized C-F bond, which can influence the acidity of neighboring protons, modulate pKa, and introduce novel non-covalent interactions. Furthermore, the gauche effect, often observed in fluorinated systems, can significantly impact the conformational preferences of adjacent functional groups, a critical consideration in the design of enzyme inhibitors and other targeted therapeutics.[5]

Experimental Workflow: From Synthesis to Structure

The successful determination of a molecule's X-ray crystal structure is contingent on a well-defined and executed experimental workflow. The following sections detail the key steps, from chemical synthesis to crystallographic analysis, providing the causal reasoning behind each methodological choice.

Synthesis of Substituted Cyclopropane-1,1-Dicarboxylic Acids

The synthesis of the parent compound, cyclopropane-1,1-dicarboxylic acid, is well-documented and can be achieved through the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base, followed by hydrolysis.[6]

For the target molecule, 2-fluorocyclopropane-1,1-dicarboxylic acid, a multi-step synthesis would be required. While a specific procedure for the diacid is not published, a plausible route can be adapted from known syntheses of related monofluorinated cyclopropane carboxylic acids.[7][8] This typically involves the generation of a fluorinated carbene or carbenoid, which then undergoes a cyclopropanation reaction with a suitable alkene. Subsequent functional group manipulations would then yield the desired dicarboxylic acid.

Crystallization: The Gateway to High-Resolution Structures

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For a small, polar molecule like 2-fluorocyclopropane-1,1-dicarboxylic acid, a systematic screening of crystallization conditions is paramount.

Step-by-Step Crystallization Protocol:

  • Purification: The starting material must be of the highest possible purity (>99%). Impurities can inhibit nucleation and disrupt crystal lattice formation.

  • Solvent Selection: A range of solvents, from polar (e.g., water, ethanol) to non-polar (e.g., toluene, hexane), should be screened. The ideal solvent will dissolve the compound at an elevated temperature but allow for slow precipitation upon cooling.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over hours or days.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger, sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the compound's solution reduces its solubility, promoting crystallization.

    • Cooling: A saturated solution of the compound at a higher temperature is slowly cooled, leading to supersaturation and crystal growth.

X-Ray Diffraction Analysis: Elucidating the 3D Structure

Once suitable crystals are obtained, the process of X-ray diffraction can commence. This powerful technique allows for the precise determination of atomic positions within the crystal lattice.

Experimental Workflow for X-ray Diffraction:

workflow cluster_crystal Crystal Preparation cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement crystal Single Crystal Selection mount Mounting on Goniometer crystal->mount Under Microscope cryo Cryo-cooling (e.g., 100 K) mount->cryo Flash-cooling diffractometer X-ray Diffractometer cryo->diffractometer Transfer to Diffractometer screening Unit Cell & Quality Check diffractometer->screening Initial Frames collection Full Data Collection screening->collection If Crystal is Suitable integration Data Integration & Scaling collection->integration Raw Diffraction Data solution Phase Problem Solution integration->solution Processed Data refinement Model Refinement solution->refinement Initial Model validation Structure Validation refinement->validation Final Model output Crystallographic Information File validation->output Final Structure (CIF)

Caption: A generalized workflow for small molecule X-ray crystallography.

Comparative Structural Analysis: The Impact of Fluorination

The primary utility of this guide lies in its comparative analysis. By examining the known structure of cyclopropane-1,1-dicarboxylic acid and extrapolating the likely effects of fluorination, we can gain significant insights.

ParameterCyclopropane-1,1-dicarboxylic acid (Observed)2-Fluorocyclopropane-1,1-dicarboxylic acid (Predicted)Rationale for Prediction
C1-C2 Bond Length ~1.51 Å~1.50 ÅThe inductive effect of the fluorine atom is expected to shorten the adjacent C-C bonds.
C2-C3 Bond Length ~1.51 Å~1.49 ÅThe C-F bond will have the most significant shortening effect on the C2-C3 bond.
C-F Bond Length N/A~1.38 ÅThis is a typical C-F bond length in similar aliphatic systems.
C1-C2-C3 Angle ~60°~60.5°The steric bulk and electronic repulsion of the fluorine atom may cause a slight opening of the adjacent ring angle.
Conformation The two carboxylic acid groups will adopt a conformation that minimizes steric hindrance.The fluorine atom will likely influence the orientation of the adjacent carboxylic acid group due to the gauche effect.The gauche effect describes the tendency of electronegative substituents to adopt a gauche conformation.

Note: The predicted values for 2-fluorocyclopropane-1,1-dicarboxylic acid are based on established trends in the literature for fluorinated cyclopropanes.[1][2][3][4]

The Stereoelectronic Consequences of Fluorination

The introduction of a fluorine atom at the 2-position of the cyclopropane ring is expected to have several key stereoelectronic consequences, which can be visualized in the following diagram:

stereoelectronic_effects cluster_non_fluorinated Cyclopropane-1,1-dicarboxylic acid cluster_fluorinated 2-Fluorocyclopropane-1,1-dicarboxylic acid Non-Fluorinated Ring Symmetrical Electron Distribution Fluorinated Ring Asymmetrical Electron Distribution Inductive Effect Electron withdrawal by Fluorine Fluorinated Ring->Inductive Effect -I Effect Gauche Effect Influence on Carboxylic Acid Conformation Fluorinated Ring->Gauche Effect Conformational Control Altered Acidity Increased acidity of C2-H Fluorinated Ring->Altered Acidity pKa Modulation

Caption: Key stereoelectronic effects of fluorination on the cyclopropane ring.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit predictive, comparative analysis of the X-ray crystal structure of 2-fluorocyclopropane-1,1-dicarboxylic acid. By leveraging the known structure of the parent compound and established principles of fluorine chemistry, we have offered a detailed look at the likely structural and electronic consequences of fluorination.

For researchers in drug development, these insights are crucial for the rational design of novel therapeutics. The predicted changes in bond lengths, angles, and conformation can be used to inform molecular modeling studies and guide synthetic efforts.

The definitive confirmation of these predictions awaits the successful crystallization and X-ray diffraction analysis of 2-fluorocyclopropane-1,1-dicarboxylic acid. The protocols and comparative data presented herein provide a solid foundation for such an undertaking. The resulting crystal structure would be a valuable addition to the Cambridge Structural Database (CSD) and would undoubtedly contribute to a deeper understanding of this important class of molecules.[9][10][11]

References

  • Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. ResearchGate. [Link]

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  • Google Patents. (2018). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
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Validation

A Senior Application Scientist's Guide to DFT Calculations for Predicting Fluorocyclopropane Reactivity

For researchers and professionals in drug development, understanding and predicting the reactivity of molecular scaffolds is paramount. The fluorocyclopropane motif, a compact, conformationally restricted ring system, ha...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding and predicting the reactivity of molecular scaffolds is paramount. The fluorocyclopropane motif, a compact, conformationally restricted ring system, has emerged as a valuable bioisostere in medicinal chemistry. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including metabolic stability, pKa, and binding affinity.[1] Accurately predicting how this substitution pattern influences the reactivity of the strained cyclopropane ring is crucial for rational drug design.

This guide provides an in-depth comparison of Density Functional Theory (DFT) methodologies for elucidating the reactivity of fluorocyclopropanes, grounded in experimental validation. We will explore the causal relationships behind computational choices, present self-validating protocols, and offer a clear perspective on the strengths and limitations of various DFT approaches.

The Foundational Role of DFT in Fluorocyclopropane Chemistry

The high strain energy inherent in the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to various ring-opening reactions. The introduction of a highly electronegative fluorine atom further perturbs the electronic structure of the ring, creating unique reactivity patterns that can be harnessed in synthetic and medicinal chemistry. DFT has become an indispensable tool for modeling these systems, offering a balance of computational cost and accuracy that is well-suited for the complexities of organofluorine chemistry.[2][3]

A key challenge in modeling fluorinated compounds is accurately describing the effects of electron correlation and non-covalent interactions. The choice of the functional and basis set in a DFT calculation is therefore not a trivial decision but a critical determinant of the study's predictive power.

Comparative Analysis of DFT Functionals: A Benchmarking Approach

To trust our predictions, we must first validate our computational methods against known experimental data. The conformational landscape of (fluoromethyl)cyclopropane, meticulously characterized by microwave spectroscopy, provides an excellent benchmark for assessing the performance of different DFT functionals.[4]

Table 1: Relative Energy of (Fluoromethyl)cyclopropane Conformers [4]

Method/Basis SetΔE (Eap - Esc) (kJ/mol)Deviation from Experiment (kJ/mol)
Experiment 1.7(8) -
B3LYP/cc-pVTZ2.55+0.85
MP2/cc-pVTZ1.83+0.13
CCSD/cc-pVQZ1.92+0.22

Table 2: Rotational Constants of the synclinal (sc) Conformer of (Fluoromethyl)cyclopropane [4]

Method/Basis SetA (MHz)B (MHz)C (MHz)
Experiment 7225.759 3156.402 2500.528
B3LYP/cc-pVTZ7153.83163.72505.4
MP2/cc-pVTZ7226.93154.52496.8
CCSD/cc-pVQZ7261.33141.92486.0

Table 3: Rotational Constants of the antiperiplanar (ap) Conformer of (Fluoromethyl)cyclopropane [4]

Method/Basis SetA (MHz)B (MHz)C (MHz)
Experiment 5379.808 3866.428 2892.298
B3LYP/cc-pVTZ5323.53871.92899.7
MP2/cc-pVTZ5373.13865.02889.3
CCSD/cc-pVQZ5402.13848.72874.9

Expertise & Experience: The data clearly indicates that for predicting the relative energies of conformers, the MP2/cc-pVTZ level of theory provides the closest agreement with experimental values.[4] The widely-used B3LYP functional, while computationally efficient, overestimates the energy difference.[4] For predicting rotational constants, which are highly sensitive to molecular geometry, MP2/cc-pVTZ again demonstrates excellent agreement.[4] This benchmarking exercise establishes a level of confidence in the chosen theoretical models before venturing into the prediction of more complex reactivity phenomena.

Predicting Reaction Pathways and Reactivity: The "Trans-Fluorine Effect"

A compelling example of DFT's predictive power is in elucidating the "trans-fluorine effect" on the reactivity of substituted fluorocyclopropanes. In a study on the diastereoselective synthesis of fluorocyclopropyl cabozantinib analogs, DFT calculations were employed to predict which of two ester groups on a fluorocyclopropane-1,1-dicarboxylate would be more readily hydrolyzed.[5]

The DFT calculations predicted that the ester group trans to the fluorine atom would be more susceptible to nucleophilic attack by hydroxide.[5] This prediction was based on two key computational insights:

  • Frontier Molecular Orbital (FMO) Analysis: A HOMO/LUMO analysis of dimethyl 2-fluorocyclopropane-1,1-dicarboxylate revealed that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly located on the carbonyl group trans to the fluorine atom, making it the more electrophilic site for nucleophilic attack.[5]

  • Transition State Energy Calculations: DFT calculations of the hydrolysis mechanism showed that the transition state for the hydroxide attack on the trans carbonyl group is 3.2 kcal/mol lower in energy than the attack on the cis carbonyl group, indicating a kinetically favored pathway.[5]

This computational prediction guided the synthetic strategy, which ultimately proved successful.[5] This synergy between DFT and experimental work underscores the power of computational chemistry in modern drug development.

G cluster_0 Computational Workflow for Reactivity Prediction mol Fluorocyclopropane Derivative opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol->opt Initial Structure ts_search Transition State Search (e.g., QST2/QST3 or Opt=TS) opt->ts_search Optimized Reactants & Products freq Frequency Calculation ts_search->freq Putative TS irc IRC Calculation freq->irc Verified TS (1 Imaginary Freq.) analysis Energy & FMO Analysis irc->analysis Confirmed Reaction Pathway prediction Reactivity Prediction (e.g., Kinetic vs. Thermodynamic Control) analysis->prediction

Caption: A generalized workflow for investigating chemical reactivity using DFT.

Experimental Protocols: A Step-by-Step Computational Workflow for Reactivity Analysis

To ensure the trustworthiness and reproducibility of computational results, a rigorous and well-documented protocol is essential. The following section outlines a detailed workflow for studying the reactivity of a fluorocyclopropane derivative using the Gaussian suite of programs, a widely adopted software package in computational chemistry.

Objective: To calculate the activation barrier for a hypothetical ring-opening reaction of 1-fluoro-2-methylcyclopropane.

Software:

  • GaussView: For building molecules and visualizing results.

  • Gaussian: For performing the DFT calculations.

Step 1: Geometry Optimization of Reactants and Products

  • Build Structures: In GaussView, construct the 3D structures for the reactant (1-fluoro-2-methylcyclopropane) and the expected ring-opened product (e.g., 1-fluorobut-2-ene).

  • Set Up Calculation:

    • Job Type: Opt+Freq (Optimization and Frequency).

    • Method: Choose a validated functional and basis set. Based on our earlier analysis and literature precedent for organofluorine compounds, B3LYP-D3(BJ)/6-311++G(d,p) is a reasonable starting point.[1][3] The D3(BJ) term adds an empirical dispersion correction, which is important for accurate energetics.[3]

    • Solvation: If the reaction is in solution, include a solvent model like PCM (Polarizable Continuum Model).

  • Submit and Verify: Run the calculation. After completion, ensure the optimization has converged and that the frequency calculation yields zero imaginary frequencies, confirming the structures are true minima on the potential energy surface.

Step 2: Transition State (TS) Search

This is often the most challenging step. We will describe two common methods.

Method A: Synchronous Transit-Guided Quasi-Newton (QST2/QST3)

  • Prepare Input: This method requires the optimized reactant and product structures in the same input file, with identical atom numbering.

  • Set Up Calculation:

    • Job Type: Opt

    • Optimize to a TS (QST2)

    • Method: Use the same functional and basis set as the geometry optimizations.

  • Rationale: QST2 provides an initial guess for the transition state by linearly interpolating between the reactant and product geometries.[6] QST3 is similar but includes a user-provided guess for the TS structure.[6]

Method B: Berny Optimization to a Transition State (Opt=TS)

  • Generate a Guess: Manually modify the reactant or product geometry to resemble the expected transition state (e.g., elongating the C-C bond that will break).

  • Set Up Calculation:

    • Job Type: Opt=TS,calcfc

    • Method: Same functional and basis set.

  • Rationale: This method requires more chemical intuition but can be very effective. The calcfc keyword calculates the initial force constants, which can significantly aid convergence.

Step 3: Verification of the Transition State

  • Frequency Calculation: Perform a frequency calculation on the optimized transition state structure.

  • Analysis: A true transition state must have exactly one imaginary frequency.[7]

  • Visualization: In GaussView, animate the imaginary frequency. The atomic motions should correspond to the reaction coordinate of interest (i.e., the breaking of the cyclopropane C-C bond and formation of the new pi-bond).

G reactant Optimized Reactant(s) ts_guess TS Guess (from QST2/3 or manual build) reactant->ts_guess product Optimized Product(s) product->ts_guess ts_opt TS Optimization (Opt=TS,calcfc) ts_guess->ts_opt freq_check Frequency Check ts_opt->freq_check freq_check->ts_opt [No] -> Refine Guess irc IRC Calculation freq_check->irc One Imaginary Freq? [Yes] final_reactant Reactant Well irc->final_reactant Reverse Direction final_product Product Well irc->final_product Forward Direction

Caption: Workflow for locating and verifying a transition state.

Step 4: Intrinsic Reaction Coordinate (IRC) Calculation

  • Purpose: An IRC calculation follows the reaction path downhill from the transition state, confirming that it connects the intended reactant and product.

  • Set Up Calculation:

    • Job Type: IRC

    • Use the optimized transition state geometry and calculated force constants.

  • Analysis: The IRC path should lead to the previously optimized reactant and product minima, thus validating the entire reaction pathway.

By following this self-validating protocol, researchers can generate reliable and defensible computational data on the reactivity of fluorocyclopropanes, providing a solid foundation for further experimental investigation.

Conclusion

DFT calculations offer a powerful lens through which to view and predict the complex reactivity of fluorocyclopropanes. By carefully benchmarking computational methods against experimental data and employing rigorous, self-validating protocols, researchers can gain deep insights into reaction mechanisms, transition state energies, and the subtle electronic effects imparted by fluorine substitution. This predictive capability is not merely an academic exercise; it is a vital tool in the modern drug discovery pipeline, enabling the rational design of molecules with optimized properties and accelerating the development of new therapeutics.

References

  • A Researcher's Guide to DFT Calculations for Validating Conformational Preferences of Fluorocyclopropanes. Benchchem.
  • An Experimental and Computational Study about the Effect of a Spirocyclopropane Group on the Solvolysis Rates of Bridgehead Triflates. J Org Chem. 1999;64(15):5611-5619. Available at: [Link]

  • Theoretical Models for Predicting Fluorocyclopropane Properties: An In-depth Technical Guide. Benchchem.
  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PeerJ Physical Chemistry. 2022. Available at: [Link]

  • A Comparative Guide: Fluorocyclopropane Versus Non-Fluorinated Cyclopropane Analogs in Drug Discovery. Benchchem.
  • trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. J Med Chem. 2020;63(19):11324-11333. Available at: [Link]

  • How to find the proper transition state in a DFT calculation? ResearchGate. Available at: [Link]

  • Experimental and computational mechanistic investigations. (a) DFT... ResearchGate. Available at: [Link]

  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules. 2021;26(11):3352. Available at: [Link]

  • DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega. 2022;7(15):13181-13189. Available at: [Link]

  • The art of finding transition structures. The DFT Course - Nathan. Available at: [Link]

  • Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. ACS Omega. 2022;7(6):5339-5346. Available at: [Link]

  • Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. J Org Chem. 2003;68(11):4410-6. Available at: [Link]

  • Tips and Tricks for Transition State Searches for Click Reactions. SCM. Available at: [Link]

  • Application Notes and Protocols for DFT Computational Studies of Divinylcyclopropane Rearrangements. Benchchem.

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Comparative

The Fluorine Advantage: A Comparative Guide to the Inhibitory Potency of Fluorinated vs. Non-Fluorinated Kinase Inhibitors

Introduction: The Strategic Role of Fluorine in Kinase Inhibition In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for enhancing the therapeutic pro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Kinase Inhibition

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for enhancing the therapeutic properties of small molecule inhibitors.[1] Kinase inhibitors, a cornerstone of targeted cancer therapy, have particularly benefited from this strategy. The introduction of fluorine, the most electronegative element, into a drug candidate can profoundly influence its physicochemical and pharmacological properties.[2] It can modulate pKa, enhance metabolic stability by blocking sites of oxidative metabolism, and alter lipophilicity, which in turn affects membrane permeability and bioavailability.[2][3]

This guide provides a technical comparison of the inhibitory potency of fluorinated versus non-fluorinated kinase inhibitors. We will explore the causal mechanisms behind fluorine's effects, present direct comparative experimental data, and provide detailed protocols for assessing inhibitor potency, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and leveraging the "fluorine advantage."

The Multifaceted Influence of Fluorine on Inhibitor Potency

The substitution of a hydrogen atom with fluorine can enhance a kinase inhibitor's potency through a combination of effects:

  • Modulation of Electronic Properties: Fluorine's strong electron-withdrawing nature can alter the electron distribution within a molecule. This can change the acidity or basicity of nearby functional groups, potentially leading to more favorable interactions with amino acid residues in the kinase active site.[4]

  • Enhanced Binding Affinity: Fluorine can participate in unique, favorable interactions within the protein's binding pocket. These include orthogonal multipolar interactions between the C-F bond and backbone carbonyl groups (C–F···C=O), as well as interactions with hydrophobic side chains.[5] These non-covalent interactions can significantly increase the ligand's binding affinity and, consequently, its inhibitory potency.

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, stabilizing the bioactive conformation required for optimal binding to the kinase target.[4]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. By placing fluorine at a metabolically labile position on a molecule, chemists can prevent its degradation by metabolic enzymes, thereby increasing the inhibitor's half-life and duration of action.

Quantitative Comparison: Case Studies in Kinase Inhibition

Objective comparison of paired compounds—where the primary difference is the presence or absence of fluorine—provides the clearest evidence of its impact.

Case Study 1: Sorafenib vs. Regorafenib (VEGFR2, PDGFR-β, RAF Kinases)

Sorafenib and its fluorinated analog, Regorafenib, offer a classic example of fluorine's impact. Regorafenib is structurally identical to Sorafenib except for the addition of a single fluorine atom on the central phenyl ring.[1][6] This seemingly minor change results in a broader and more potent kinase inhibition profile.[6]

Kinase TargetSorafenib IC50 (nM)Regorafenib IC50 (nM)Fold Improvement
VEGFR29022~4.1x
PDGFR-β5722~2.6x
c-RAF62.52.4x
B-RAF (V600E)3828~1.4x
c-KIT687~9.7x
RET-1.5-
TIE2-10.8-

Data compiled from multiple sources. Note that direct comparison is best when assays are performed under identical conditions.[6][7]

The data clearly demonstrates that the addition of a single fluorine atom in Regorafenib enhances its inhibitory potency against several key oncogenic kinases compared to Sorafenib.[6] Furthermore, Regorafenib inhibits additional kinases like RET and TIE2, which are not significantly inhibited by Sorafenib, highlighting how fluorination can broaden an inhibitor's target spectrum.[1][6]

Case Study 2: PLX4720 vs. Vemurafenib (BRAF V600E)

Vemurafenib (PLX4032) is an FDA-approved inhibitor for BRAF V600E-mutated melanoma. Its precursor, PLX4720, is a closely related, non-fluorinated compound. While both are potent inhibitors, the fluorinated Vemurafenib was selected for clinical development due to a more favorable pharmacokinetic profile.[8]

CompoundTargetIC50 (nM)
PLX4720BRAF V600E~13
Vemurafenib (PLX4032)BRAF V600E31

IC50 values are highly dependent on assay conditions. The value for PLX4720 is from cellular assays showing 10-fold selectivity for the mutant over wild-type, while the Vemurafenib value is the reported specific IC50.[4][8]

In this case, while the direct biochemical potency against the primary target is comparable, the strategic fluorination in Vemurafenib was crucial for achieving the overall drug properties necessary for clinical success, including improved pharmacokinetics.[8] This underscores that the benefit of fluorination extends beyond simple potency enhancement to encompass the entire ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The Structural Basis of Fluorine's Potency Enhancement

X-ray crystallography studies of fluorinated inhibitors bound to their kinase targets have provided atomic-level insights into how fluorine contributes to binding affinity. The sulfonyl fluoride probe (XO44) bound to the SRC kinase domain (PDB ID: 5I22) reveals key interactions.

G cluster_inhibitor Fluorinated Inhibitor (XO44) cluster_kinase SRC Kinase Active Site Inhibitor_Core Pyrimidine Aminopyrazole Scaffold Sulfonyl_Fluoride Phenylsulfonyl Fluoride Moiety Hinge Hinge Region (Met341) Inhibitor_Core->Hinge H-Bonds Hydrophobic_Pocket Hydrophobic Pocket Inhibitor_Core->Hydrophobic_Pocket van der Waals Lys295 Conserved Lysine (Lys295) Sulfonyl_Fluoride->Lys295 Covalent Bond (Lys-NH2 attacks S) Gatekeeper Gatekeeper Residue (Thr338)

Caption: Interactions of a sulfonyl fluoride probe in the SRC kinase active site.

In this example, the core scaffold of the inhibitor forms crucial hydrogen bonds with the kinase hinge region. The sulfonyl fluoride moiety forms a covalent bond with the conserved active site lysine (Lys295), leading to irreversible inhibition.[9] While this is a covalent interaction, in non-covalent fluorinated inhibitors, the fluorine atom itself can form favorable, non-covalent interactions, such as orthogonal dipolar contacts with backbone carbonyls, contributing to enhanced affinity.[5]

Experimental Design: Choosing the Right Assay

Evaluating the potency of kinase inhibitors requires a carefully chosen set of experiments. A tiered approach, moving from biochemical to cellular assays, is standard practice.

The Rationale: Biochemical vs. Cellular Assays
  • Biochemical Assays: These in vitro assays use purified, recombinant kinase enzymes, substrates (often peptides), and ATP. They directly measure the inhibitor's ability to block the kinase's catalytic activity in a controlled, simplified environment.[10][11] They are ideal for initial screening and determining intrinsic potency (e.g., IC50 or Ki values).

  • Cellular Assays: These assays measure the inhibitor's effect within a living cell.[12] They provide more physiologically relevant data by accounting for factors like cell membrane permeability, intracellular ATP concentrations, and potential off-target effects.[13][14]

Discrepancies between biochemical and cellular assay results are common and informative.[3] A compound that is potent in a biochemical assay but weak in a cellular assay may have poor cell permeability.[3] Since fluorination can significantly alter a compound's lipophilicity, which in turn affects its ability to cross cell membranes, cellular assays are critical for validating hits from biochemical screens of fluorinated compounds.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a widely used luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction. Less kinase activity in the presence of an inhibitor results in less ADP production.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Test compound (fluorinated or non-fluorinated)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP

    • ADP

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Preparation: a. Prepare a stock solution of the test compound in 100% DMSO. b. Perform serial dilutions of the compound stock in kinase buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Kinase Reaction Setup (5 µL total volume): a. In a 384-well plate, add 1.25 µL of the serially diluted compound or control to the appropriate wells. b. Add 2.5 µL of a solution containing the kinase and its substrate in kinase buffer to each well. c. Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding 1.25 µL of ATP solution (at a concentration near the Km for the specific kinase) to each well. e. Incubate the reaction at 30°C for 60 minutes.

  • ADP Detection: a. After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction. d. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate-reading luminometer. b. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. c. Plot the percent inhibition (calculated relative to the high and low controls) against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Caption: Workflow for an ADP-Glo™ kinase inhibition assay.

Illustrative Signaling Pathway: EGFR

To contextualize the importance of kinase inhibition, consider the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Dimerizes Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits & Activates Ras Ras Grb2_Sos->Ras Activates Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates & Activates Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Regulates Gene Expression Inhibitor Fluorinated Kinase Inhibitor Inhibitor->Raf Blocks Phosphorylation

Caption: Simplified EGFR/MAPK signaling cascade targeted by a RAF kinase inhibitor.

Inhibitors targeting kinases within this pathway, such as RAF, can effectively block downstream signaling, thereby halting uncontrolled cell proliferation. The enhanced potency and improved drug-like properties afforded by fluorination can make these inhibitors more effective therapeutic agents.

Conclusion

The strategic incorporation of fluorine is a powerful and validated approach in the design of kinase inhibitors. As demonstrated through comparative data, fluorination can significantly enhance inhibitory potency by optimizing electronic properties, creating novel binding interactions, and improving metabolic stability. The case of Regorafenib versus Sorafenib provides a compelling example where a single fluorine atom dramatically improves the inhibitor's potency and broadens its target profile. While not always leading to a direct increase in in vitro potency, as seen with Vemurafenib, fluorination is critical for fine-tuning the overall pharmacokinetic profile required for a successful drug. A rigorous experimental approach, utilizing both biochemical and cellular assays, is essential to fully characterize the impact of fluorination and validate the therapeutic potential of these advanced inhibitors.

References

  • Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug?. PubMed Central. Available at: [Link]

  • Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research - AACR Journals. Available at: [Link]

  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed Central. Available at: [Link]

  • Kinase affinity profiles of sorafenib and regorafenib. ResearchGate. Available at: [Link]

  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. NIH. Available at: [Link]

  • Protein interactions with fluorine and other halogens. SlideShare. Available at: [Link]

  • Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo. NIH. Available at: [Link]

  • Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. NIH. Available at: [Link]

  • Vemurafenib enhances MHC induction in BRAFV600E homozygous melanoma cells. NIH. Available at: [Link]

  • Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. ResearchGate. Available at: [Link]

  • The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. NIH. Available at: [Link]

  • types of assays used in early drug discovery. YouTube. Available at: [Link]

  • What is the Difference Between Biochemical and Cell Based Assays. Pediaa.Com. Available at: [Link]

  • The Impact of Lipophilicity and Hydrophobicity in Drug Design. Pharmacelera. Available at: [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]

  • Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. MDPI. Available at: [Link]

  • Hydrogen Bonds with Fluorine in Ligand-Protein Complexes-the PDB Analysis and Energy Calculations. PubMed. Available at: [Link]

  • Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. Journal of Medicinal Chemistry. Available at: [Link]

  • Chemical structure of Sorafenib (A) and Regorafenib (B). Note: The only.... ResearchGate. Available at: [Link]

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. PubMed Central. Available at: [Link]

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Validation

The Fluorine Effect: A Comparative Guide to its Trans-Directing Influence in Cyclopropanes

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry and synthetic design, the cyclopropane ring stands out as a valuable sc...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and synthetic design, the cyclopropane ring stands out as a valuable scaffold. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties. However, unlocking the full potential of this motif requires precise control over its stereochemistry. This guide delves into the powerful and often underutilized role of fluorine as a trans-directing group in cyclopropane chemistry. Moving beyond simple steric arguments, we will explore the subtle, yet commanding, stereoelectronic forces that govern fluorine's influence and provide a comparative analysis against other common substituents.

The Mechanistic Underpinnings: Why Fluorine Favors Trans

The directing effect of a substituent on a cyclopropane ring is often simplistically attributed to sterics; a bulky group will naturally favor a trans arrangement to minimize repulsion. While true for many substituents, fluorine, with a van der Waals radius similar to hydrogen, exerts its influence through a more profound electronic mechanism. The trans-directing effect of fluorine is a manifestation of stabilizing orbital interactions, primarily hyperconjugation.

In a fluorinated cyclopropane, the highly electronegative fluorine atom polarizes the carbon-fluorine (C-F) bond, creating a low-energy antibonding orbital (σ*C-F). This empty orbital can accept electron density from adjacent, properly aligned bonding orbitals. The key interactions are:

  • nF → σ*C-C Interaction: Donation from a lone pair (n) on the fluorine atom into an adjacent antibonding C-C orbital of the cyclopropane ring.

  • σC-C → σ*C-F Interaction: Donation from a C-C bonding orbital of the ring into the low-lying C-F antibonding orbital.

These hyperconjugative interactions are maximized when the orbitals have an anti-periplanar arrangement. In cyclopropane systems, this alignment is most effectively achieved when reacting groups or substituents are positioned trans to the fluorine atom. This arrangement allows for optimal overlap between the donor and acceptor orbitals, leading to a more stabilized transition state and, consequently, the preferential formation of the trans product. Quantum-chemical studies have shown that cis-C-F bond arrangements are generally less favored than their trans counterparts, not primarily due to steric repulsion, but because of reduced stabilizing electron-delocalization interactions.[1][2]

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Mechanism of Fluorine's Trans-Directing Influence."

Comparative Analysis: Fluorine vs. Other Substituents

To fully appreciate the unique electronic contribution of fluorine, it is essential to compare its directing effect with that of other common substituents in an analogous chemical environment. A prime example is the diastereoselective hydrolysis of 2-substituted cyclopropane-1,1-dicarboxylates.

For many 2-substituted cyclopropane-1,1-diesters (where the substituent is alkyl, aryl, etc.), the rate of hydrolysis is faster for the ester group positioned trans to the substituent.[3] This selectivity is largely attributed to steric hindrance , where the cis-ester is shielded by the substituent, making the approach of the nucleophile (e.g., hydroxide) more difficult.

However, in the case of diethyl 2-fluorocyclopropane-1,1-dicarboxylate, the situation is different. Fluorine's small size minimizes steric effects. Instead, the selectivity is governed by electronics. Density Functional Theory (DFT) calculations have shown that the LUMO (Lowest Unoccupied Molecular Orbital) is predominantly located on the carbonyl group trans to the fluorine atom.[3] This localization makes the trans-carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, leading to preferential hydrolysis of the trans-ester.

Table 1: Comparison of Directing Influences in Cyclopropane Diester Hydrolysis

Substituent (at C2)Primary Directing EffectMechanistic RationaleTypical trans:cis Selectivity
Fluorine (F) Stereoelectronic Lowering of the LUMO on the trans-carbonyl via hyperconjugation (σC-C → σ*C-F), increasing its electrophilicity.High (e.g., >10:1)
Methyl (CH₃) StericShielding of the cis-ester from nucleophilic attack.Moderate to High
Phenyl (Ph) Steric & Minor ElectronicSignificant steric shielding of the cis-ester.High
Hydroxy (OH) Steric & H-BondingSteric shielding and potential for intramolecular hydrogen bonding that can influence reactivity.Variable, often high
Chloro (Cl) Mixed (Steric & Electronic)Larger than fluorine, thus greater steric effect. Weaker electronic withdrawing effect compared to fluorine.Moderate to High

This comparison highlights a crucial point for drug development professionals: while various groups can induce trans selectivity, the underlying cause differs. Fluorine's electronic directing effect is less sensitive to the size of the nucleophile or other reagents compared to purely steric-based directing groups, potentially offering more consistent and predictable outcomes in complex synthetic sequences.

Experimental Protocols: Harnessing the Trans-Directing Effect

The practical application of this principle is best illustrated through detailed experimental protocols. Below are two key workflows: the synthesis of a fluorinated cyclopropane via diastereoselective cyclopropanation and a reaction that leverages fluorine's trans-directing influence.

Workflow: Diastereoselective Simmons-Smith Cyclopropanation of Allylic Alcohols

The Simmons-Smith reaction is a classic method for cyclopropanation. When applied to allylic alcohols, the hydroxyl group acts as a powerful directing group, coordinating to the zinc reagent and delivering the methylene group to the syn face of the double bond.[4][5][6] This provides a reliable method for establishing the initial stereochemistry.

dot graph [rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

caption: "Workflow for Hydroxyl-Directed Cyclopropanation."

Detailed Protocol:

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the chiral allylic alcohol (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Zinc Reagent: Slowly add a solution of diethylzinc (Et₂Zn, typically 1.0 M in hexanes, 1.1 eq) dropwise via syringe. Gas evolution (ethane) may be observed.

  • Alkoxide Formation: Stir the resulting solution at 0 °C for 20 minutes to allow for the formation of the zinc alkoxide.

  • Carbenoid Precursor: Add diiodomethane (CH₂I₂, 1.1 eq) dropwise at 0 °C. The solution may become cloudy.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction for the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Upon completion, cool the reaction back to 0 °C and quench by the very slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Caution: The quenching of unreacted diethylzinc is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropyl carbinol.

Protocol: Diastereoselective Hydrolysis of a 2-Fluorocyclopropane-1,1-diester

This protocol is adapted from the synthesis of precursors to fluorocyclopropyl cabozantinib analogs and serves as a direct experimental validation of the trans-directing fluorine effect.[3]

Detailed Protocol:

  • Setup: In a round-bottom flask, dissolve diethyl 2-fluorocyclopropane-1,1-dicarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add a solution of lithium hydroxide (LiOH, 1.0-1.2 eq) in water dropwise to the stirred solution. The amount of base is critical to achieve mono-hydrolysis.

  • Reaction: Stir the reaction at 0 °C and monitor its progress carefully by TLC, looking for the disappearance of the starting diester and the appearance of a more polar mono-acid product. The reaction is typically complete within a few hours.

  • Acidification: Once the starting material is consumed, carefully acidify the reaction mixture to pH ~2-3 with a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: The crude product can be analyzed by ¹H or ¹⁹F NMR to determine the diastereomeric ratio. The trans-monoacid is expected to be the major product. Purification can be achieved by crystallization or column chromatography if necessary.

The success of this reaction, yielding predominantly the trans-hydrolysis product, is a direct consequence of the electronic activation of the trans-ester group by the fluorine substituent.

Conclusion and Future Outlook

The trans-directing influence of fluorine in cyclopropanes is a powerful tool for stereochemical control, grounded in well-defined stereoelectronic principles rather than simple steric bulk. By lowering the energy of the LUMO on trans-disposed substituents, fluorine activates these positions for nucleophilic attack and other transformations, providing a reliable and predictable method for synthesizing specific diastereomers. This electronic effect offers a distinct advantage over purely sterically-driven directing groups, especially in complex molecular environments.

For researchers in drug development, recognizing and utilizing the fluorine effect can streamline synthetic routes to complex, stereochemically dense targets. As synthetic methodologies for fluorinated compounds continue to advance, the deliberate installation of a fluorine atom to guide subsequent reactions will undoubtedly become an increasingly important strategy in the design of next-generation therapeutics.

References

  • Charette, A. B.; Lebel, H. Stereoselective Cyclopropanation Reactions. Chemical Reviews, 1996, 96(4), 1195-1228. [Link]

  • Pellicciari, R.; et al. Asymmetric Cyclopropanation. In Asymmetric Synthesis of Three-Membered Rings, Wiley-VCH, 2012. [Link]

  • orthocresol. Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Chemistry Stack Exchange, 2015. [Link]

  • Getty, S. J.; Hrovat, D. A.; Xu, J. D.; Barker, S. A.; Borden, W. T. Potential surfaces for cyclopropane stereomutations: what a difference geminal fluorines make. Journal of the Chemical Society, Faraday Transactions, 1994, 90(12), 1689. [Link]

  • Shaikh, R. R.; et al. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 2022, 27(21), 7559. [Link]

  • Douglas, J. T.; et al. Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. ACS Catalysis, 2020, 10(1), 343-348. [Link]

  • Rozen, S.; et al. Cyclopropanation reaction course of 4 and 5 with fluorine and the consecutive dehydrofluorination. Journal of Fluorine Chemistry, 2012, 134, 131-135. [Link]

  • Freitas, M. P. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 2021, 17, 2146-2155. [Link]

  • Veliks, J.; et al. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters, 2020, 11(11), 2146-2150. [Link]

  • Waser, J. Small Rings. EPFL LCSO, 2023. [Link]

  • Fustero, S.; et al. Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 2021, 121(1), 227-263. [Link]

  • Hansen, T.; et al. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. Synlett, 2007, 2277-2279. [Link]

  • Koch, M.; et al. Theoretical Study of Small Ring Compounds. II. Cyclopropane, Methylcyclopropane and Dimethylcyclopropanes. Theoretica Chimica Acta, 1972, 25, 205-222. [Link]

  • Mayr, H.; et al. Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 2020, 16, 2696-2717. [Link]

Sources

Comparative

A Researcher's Guide to Bioisosteric Replacement with Fluorocyclopropane Moieties: Enhancing Drug Design Through Strategic Fluorination

In the intricate chess game of drug discovery, where the slightest modification of a molecule can dramatically alter its efficacy and safety profile, the strategic deployment of bioisosteric replacements is a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug discovery, where the slightest modification of a molecule can dramatically alter its efficacy and safety profile, the strategic deployment of bioisosteric replacements is a cornerstone of lead optimization.[1][2][3] This guide delves into the burgeoning role of the fluorocyclopropane moiety as a powerful bioisostere, offering a unique combination of conformational rigidity and tailored electronic properties. We will explore the comparative advantages of this motif over traditional isosteres, supported by experimental data, and provide detailed protocols for its incorporation, empowering researchers to harness its full potential in the design of next-generation therapeutics.

The Rise of the Fluorocyclopropane Bioisostere: Beyond a Simple Space-Filler

Bioisosterism, the substitution of a functional group with another that retains similar physical and chemical properties, is a well-established strategy to enhance a drug candidate's potency, selectivity, metabolic stability, and pharmacokinetic profile.[2][4][5] While classic bioisosteres often involve the exchange of atoms with similar valence electron configurations, the modern application of this principle has expanded to include more complex structural mimics. The cyclopropyl ring, for instance, has been effectively employed as a bioisostere for phenyl rings and gem-dimethyl groups, offering a means to reduce molecular weight and modulate lipophilicity while maintaining crucial vector orientations of substituents.[6][7]

The introduction of fluorine, the most electronegative element, into the cyclopropane scaffold bestows a new layer of sophistication to this bioisosteric replacement.[8][9] The highly polar carbon-fluorine (C-F) bond can profoundly influence a molecule's properties in several ways:

  • Metabolic Stability: The strength of the C-F bond makes it resistant to oxidative metabolism, often blocking metabolic hotspots and prolonging the drug's half-life.[10][11]

  • Conformational Control: The rigid cyclopropane ring restricts the conformational freedom of a molecule, which can lead to a more favorable entropic profile for receptor binding.[12][13] Fluorine substitution can further influence the preferred conformation of adjacent groups.[14]

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's polarity, lipophilicity (logP), and acidity/basicity (pKa), impacting its solubility, permeability, and target engagement.[15] The unique "Janus-like" polarity of some fluorinated cyclopropanes, with distinct electropositive and electronegative faces, can facilitate novel interactions with biological targets.[10]

  • Enhanced Binding Affinity: The polarized C-F bond can participate in favorable dipole-dipole interactions, hydrogen bonds (with the fluorine acting as a weak acceptor), and other non-covalent interactions within a protein binding pocket, thereby enhancing potency.[16]

Comparative Analysis: Fluorocyclopropane vs. Common Bioisosteres

The decision to employ a fluorocyclopropane moiety is best made through a careful comparison with other commonly used bioisosteres. The following table summarizes key physicochemical and pharmacological properties, drawing on experimental data from published case studies.

PropertyNon-Fluorinated Cyclopropanegem-Dimethyl GroupFluorocyclopropaneRationale & Supporting Evidence
Metabolic Stability GoodOften a site of oxidationImproved The strong C-F bond is less susceptible to metabolic attack. For example, fluorinated analogs of Cabozantinib showed improved metabolic stability.[17][18]
Lipophilicity (logP) Lower than gem-dimethylHigherTunable Fluorination can either increase or decrease logP depending on the molecular context.[7] This allows for fine-tuning of lipophilicity.
pKa of Adjacent Amines Base-weakeningGenerally no significant effectBase-weakening The electron-withdrawing nature of the fluorocyclopropane ring reduces the basicity of neighboring amines.[7]
Conformational Rigidity HighModerate (rotatable bonds)High The cyclopropane scaffold inherently restricts rotation.[12][13]
Binding Interactions van der Waals, hydrophobicvan der Waals, hydrophobicvan der Waals, hydrophobic, dipole-dipole, potential H-bonds The polarized C-F bond can engage in additional, favorable interactions with the target protein.[16]

Case Study: Enhancing Selectivity of Serotonin 5-HT2C Receptor Agonists

A compelling example of the strategic application of fluorocyclopropane bioisosteres is in the development of selective serotonin 5-HT2C receptor agonists, which are of interest for treating central nervous system disorders.[19] In a series of 2-phenylcyclopropylmethylamine (2-PCPMA) analogs, the introduction of a fluorine atom onto the cyclopropane ring was explored to improve potency, selectivity, and metabolic stability.[19]

Compound5-HT2C Agonism (EC50)5-HT2B Agonism (EC50)Selectivity (2B/2C)
Non-Fluorinated Analog ((+)-1)5.2 nM36.4 nM7
Fluorinated Analog ((+)-21a)4.7 nM9.4 nM2
Data from Cho et al. (2020)[17]

While the fluorinated analog showed a modest improvement in 5-HT2C potency, it significantly impacted selectivity by altering the interaction with the off-target 5-HT2B receptor. This highlights the nuanced effects of fluorocyclopropane substitution, which can be leveraged to fine-tune a drug's pharmacological profile.[19]

Experimental Protocols

The successful integration of fluorocyclopropane moieties into drug candidates relies on robust and reproducible synthetic methodologies. Below are detailed protocols for the synthesis of key fluorocyclopropane building blocks.

Protocol 1: Synthesis of a Fluorocyclopropane-Containing Proline Analogue

This protocol outlines the synthesis of a novel proline analogue incorporating a fluorocyclopropane ring, which can be a valuable building block for peptide-based therapeutics.[14][20]

Diagrammatic Workflow:

A N-benzyl-2-bromo-N-(2-fluoroallyl)acetamide B Azide Substitution A->B NaN3 C Staudinger Reaction B->C PPh3, H2O D Diazo Transfer C->D NaNO2, H+ E Intramolecular Cyclopropanation D->E Rh2(OAc)4 F Deprotection & Isomer Separation E->F H2, Pd/C G Fluorocyclopropane-Proline Analogue F->G

A conceptual workflow for synthesizing a fluorocyclopropane-proline analogue.

Step-by-Step Procedure:

  • Synthesis of N-Benzyl-2-bromo-N-(2-fluoroallyl)acetamide (2b): To a solution of N-benzyl-2-fluoroallylamine in a suitable solvent, add bromoacetyl bromide dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until completion. Purify the crude product by column chromatography.[20]

  • Azide Substitution: Dissolve compound 2b in a suitable solvent and treat with sodium azide. Heat the reaction mixture to facilitate the substitution. Monitor the reaction by TLC. After completion, perform an aqueous workup and purify the product.[14]

  • Staudinger Reaction: To a solution of the resulting azide in THF and water, add triphenylphosphine. Stir the mixture at room temperature. The reaction progress can be monitored by the evolution of nitrogen gas. After completion, extract the product and purify by column chromatography to yield the primary amine.[14]

  • Diazo Transfer: Cool the amine to 0 °C and successively add sodium nitrite, hydrochloric acid, and sulfuric acid. Stir the mixture at 0 °C and then at room temperature. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the diazo compound.[14]

  • Intramolecular Cyclopropanation: Dissolve the diazo compound in a suitable solvent and add a catalytic amount of a rhodium catalyst (e.g., Rh₂(OAc)₄). Stir the reaction at room temperature until the starting material is consumed. Purify the resulting cyclopropane derivative by column chromatography.[14]

  • Deprotection and Isomer Separation: Subject the cyclopropane derivative to catalytic hydrogenation (H₂, Pd/C) to remove the benzyl group. The resulting diastereomeric fluorocyclopropane-containing proline analogues can be separated by silica gel column chromatography.[14][20]

Protocol 2: Synthesis of Functionalized gem-Difluorocyclopropanes

This protocol describes a general method for the synthesis of gem-difluorocyclopropane-containing building blocks, such as acids, amines, and amino acids, which are valuable for drug discovery.[21]

Diagrammatic Workflow:

A Functionalized Alkene C [2+1] Cycloaddition A->C B Difluorocarbene Generation B->C TMSCF3, NaI D gem-Difluorocyclopropane C->D E Further Functional Group Interconversion D->E F Target Building Block E->F

Sources

Validation

The Fluorocyclopropane Moiety: A Comparative Guide to Intermolecular Interactions in Drug Design

Introduction: The Rise of a Privileged Motif In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and strained ring systems has become a cornerstone of rational drug design.[1] The fluo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Motif

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and strained ring systems has become a cornerstone of rational drug design.[1] The fluorocyclopropane moiety, a unique marriage of the smallest cycloalkane's conformational rigidity with fluorine's potent electronic influence, has emerged as a compelling structural unit for modulating the pharmacological properties of bioactive compounds.[1] This guide provides an in-depth analysis of the intermolecular interactions governing fluorocyclopropanes, offering a comparative perspective against common bioisosteric replacements. We will delve into the causality behind experimental and computational choices, present validated protocols, and provide quantitative data to empower researchers, scientists, and drug development professionals in their pursuit of next-generation therapeutics.

The carbon-fluorine bond, the strongest in organic chemistry, imparts significant metabolic stability. However, it is the subtle interplay of non-covalent forces—hydrogen bonds, dipole-dipole interactions, and the controversial halogen bond—that truly defines the fluorocyclopropane's utility. Understanding these interactions is paramount to predicting and optimizing a molecule's binding affinity, selectivity, and pharmacokinetic profile.

The Spectrum of Non-Covalent Interactions: A Comparative Analysis

The introduction of a highly electronegative fluorine atom onto a cyclopropane ring creates a complex electronic environment. The ring's bent bonds possess significant p-character, allowing them to participate in unconventional hydrogen bonding, while the C-F bond introduces a powerful local dipole.[2] This section dissects the key intermolecular interactions and compares their characteristics to those of alternative, commonly used functional groups.

Hydrogen Bonding: The Ambivalent Acceptor

A long-standing debate in physical organic chemistry surrounds the capacity of organically bound fluorine to act as a hydrogen bond acceptor. Unlike the potent lone pairs of oxygen or nitrogen, fluorine's lone pairs are held tightly, and its low polarizability often makes it a weak acceptor.[3] However, within the constrained environment of a protein binding pocket, shielded from competing water molecules, these weak C-F···H-X interactions can become critical for ligand affinity and selectivity.[4]

The situation is further nuanced by the cyclopropyl ring itself. The regions of negative electrostatic potential above the center of the C-C bonds can also act as acceptors for unconventional hydrogen bonds, an "alkene-like" behavior that is modulated by substituents on the ring.[2]

Comparison with Alternatives:

  • Carbonyl Group (C=O): The carbonyl oxygen is a strong, classical hydrogen bond acceptor. The interaction is highly directional and significantly stronger than that of a C-F group.

  • gem-Dimethyl Group (C(CH₃)₂): This group is primarily involved in weaker C-H···X interactions and van der Waals forces. It lacks a potent hydrogen bond acceptor site, making the fluorocyclopropane a more versatile choice when a weak, localized hydrogen bond is desired.

Dipole-Dipole and Ion-Dipole Interactions

The C-F bond possesses a substantial dipole moment. In polyfluorinated cyclopropanes, the arrangement of these dipoles can create unique molecular electrostatic potentials. For instance, all-cis-1,2,3-trifluorocyclopropane exhibits a "Janus-like" polarity, with one electropositive face (the C-H bonds) and one electronegative face (the C-F bonds).[5] This arrangement facilitates strong stacking interactions and potent interactions with ions. Quantum-chemical studies show the complexation of all-cis-1,2,3-trifluorocyclopropane with a sodium ion (Na⁺) is highly favorable, with a calculated enthalpy of formation (ΔH⁰) of -32.5 kcal/mol.[6]

Halogen Bonding: A Matter of Polarizability

Halogen bonding occurs when an electropositive region on a halogen atom (the σ-hole) interacts with a nucleophile.[7] The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl >> F). Due to fluorine's high electronegativity and low polarizability, it is typically considered a very poor halogen bond donor.[7] However, substitution with strong electron-withdrawing groups on the same carbon can induce a positive σ-hole, making halogen bonding possible, albeit weak. For other halocyclopropanes, this interaction is more significant. Computational studies on substituted chlorocyclopropanes and bromocyclopropanes show that intramolecular interactions can lead to significant bond contractions, highlighting the importance of Coulombic forces.[8]

Comparative Overview of Key Intermolecular Interactions

Interaction TypeFluorocyclopropaneNon-Fluorinated Cyclopropanegem-DimethylCarbonyl (C=O)Chlorocyclopropane
H-Bond Acceptor Strength Weak / Context-Dependent[3][4]Very Weak (C-C bonds)[2]Very Weak (C-H)StrongWeak / Context-Dependent
Primary Dipole Interaction Strong C-F DipoleWeak C-H DipoleWeak C-H DipoleStrong C=O DipoleModerate C-Cl Dipole
Halogen Bond Donor Very Weak / Negligible[7]N/AN/AN/AWeak to Moderate[8]
Key Feature Metabolic stability, weak H-bond potential, unique multipolar character.Conformational rigidity, lipophilicity modulation.[9]Steric bulk, lipophilicity.Strong H-bond acceptor, polar interactions.Halogen bonding potential.

Experimental and Computational Workflows for Interaction Analysis

Objective comparison requires robust and reproducible methodologies. Here, we provide validated, step-by-step protocols for both experimental and computational techniques used to quantify and characterize the intermolecular interactions of fluorocyclopropane-containing ligands.

Experimental Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n)) in a single experiment.[5]

Causality: The choice of ITC is driven by its ability to provide a label-free, in-solution measurement of binding thermodynamics. This avoids potential artifacts from labels or surface immobilization and reveals the enthalpic and entropic drivers of the interaction, offering deep mechanistic insight.

Self-Validation: The protocol's trustworthiness is ensured by performing a control titration (ligand into buffer). A negligible heat of dilution from this control validates that the observed signal in the main experiment is due to the binding interaction.[10]

Detailed Protocol:

  • Sample Preparation:

    • Prepare the macromolecule (e.g., protein) and the fluorocyclopropane ligand in an identical, degassed buffer. Buffer mismatch is a primary source of artifacts.[3][5] A common starting buffer is 50 mM phosphate, 150 mM NaCl, pH 7.4.

    • If the ligand is dissolved in DMSO, ensure the exact same final concentration of DMSO is present in the macromolecule solution.[5]

    • Determine concentrations accurately. Protein concentration can be measured via A₂₈₀; ligand concentration should be known from stock solution preparation.

  • Instrument Setup (e.g., MicroCal PEAQ-ITC):

    • Set the experimental temperature (typically 25 °C).

    • Thoroughly clean the sample cell and syringe with buffer.

    • Load the macromolecule (typically 10-50 µM) into the 200 µL sample cell.[5]

    • Load the ligand (typically 10-20x the macromolecule concentration) into the 40 µL injection syringe.[11]

  • Titration:

    • Perform an initial 0.4 µL injection, followed by 18-19 subsequent 2 µL injections.

    • Set the spacing between injections to allow the signal to return to baseline (e.g., 150 seconds).

  • Control Experiment:

    • Perform an identical titration, injecting the ligand solution into the buffer alone. The heats from this titration will be subtracted from the main experiment to correct for the heat of dilution.[10]

  • Data Analysis:

    • Integrate the raw power peaks to obtain the heat per injection (ΔH).

    • Plot ΔH versus the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, and ΔH.

Computational Protocol 2: Non-Covalent Interaction (NCI) Analysis

NCI analysis is a powerful computational method for visualizing weak, non-covalent interactions in real space based on the electron density (ρ) and its derivatives.[12] This allows for the qualitative identification of hydrogen bonds, van der Waals interactions, and steric clashes.

Causality: This method is chosen to complement experimental data by providing a visual, atomistic-level picture of where and what kind of interactions are occurring. It helps rationalize observed affinities and selectivities. The workflow uses Gaussian for the quantum mechanical calculation and Multiwfn/VMD for analysis and visualization, a standard and widely validated toolchain in computational chemistry.[10][13]

Self-Validation: The validity of the NCI plot is grounded in the underlying quantum mechanical calculation. The choice of a suitable functional (e.g., B3LYP-GD3BJ) that includes dispersion corrections is critical for accurately modeling these weak interactions.[6] The results should be interpreted in conjunction with other analyses like Natural Bond Orbital (NBO) theory to quantify charge transfer and interaction energies.

Detailed Protocol:

  • System Preparation:

    • Build the 3D coordinates of the fluorocyclopropane-protein complex (e.g., from an X-ray structure or docking pose) in a program like GaussView.

  • Quantum Mechanical Calculation (Gaussian):

    • Perform a single-point energy calculation. For a protein active site model, a two-layer ONIOM (QM/MM) approach is often used.

    • Gaussian Input File (.gjf):

    • Explanation: ONIOM(B3LYP-D3BJ/6-311++G(d,p):Amber=SoftFirst) specifies a QM/MM calculation where the high layer (ligand and key residues) is treated with DFT including dispersion, and the low layer (rest of protein) with a molecular mechanics force field. pop=nbo is included to perform NBO analysis simultaneously.[11]

  • Wavefunction Analysis (Multiwfn):

    • Open the formatted checkpoint file (.fchk) from the Gaussian calculation in Multiwfn.

    • Select option 12 for "Quantitative analysis of molecular surface."

    • Then, select option 7 for "Non-Covalent Interaction (NCI) analysis."

    • Generate the necessary grid data files for visualization.

  • Visualization (VMD):

    • Load the molecular structure (.pdb or .xyz) into VMD.

    • Load the generated NCI grid data (.cub files).

    • In the "Graphical Representations" window, create a new representation.

    • Change the "Drawing Method" to "Isosurface."

    • Set the "Isovalue" (typically around 0.5 a.u.) and select "Solid Surface" for "Draw."

    • Use the "Coloring Method" -> "Volume" and select the appropriate color data file. The standard color scheme is:

      • Blue: Strong, attractive interactions (e.g., hydrogen bonds)

      • Green: Weak, attractive interactions (e.g., van der Waals)

      • Red: Strong, repulsive interactions (e.g., steric clashes)

Visualizing Key Concepts and Workflows

Diagrams are essential for clarifying complex relationships and workflows in scientific analysis.

G cluster_types Interaction Types HB Hydrogen Bonding (C-F···H-X) DD Dipole-Dipole (C-F ↔ Y-Z) XB Halogen Bonding (C-F···Nu) VDW van der Waals FCP Fluorocyclopropane Moiety FCP->HB Weak Acceptor FCP->DD Strong FCP->XB Very Weak Donor FCP->VDW Contact Surface

Caption: Intermolecular interactions of the fluorocyclopropane moiety.

G cluster_exp Experimental Workflow (ITC) cluster_comp Computational Workflow (NCI) P1 1. Sample Preparation (Matched Buffer) P2 2. Instrument Setup & Loading P1->P2 P3 3. Ligand-into-Protein Titration P2->P3 P5 5. Data Fitting & Analysis P3->P5 P4 4. Control Titration (Ligand into Buffer) P4->P5 Correction C4 4. 3D Visualization (VMD) P5->C4 Correlate C1 1. System Setup (Coordinates) C2 2. QM Calculation (Gaussian) C1->C2 C3 3. Wavefunction Analysis (Multiwfn) C2->C3 C3->C4

Caption: Experimental and computational workflows for interaction analysis.

Conclusion and Future Outlook

The fluorocyclopropane moiety is far more than a simple bioisostere for a gem-dimethyl or isopropyl group. Its value lies in a nuanced and complex profile of intermolecular interactions. While it is not a strong hydrogen or halogen bond participant in the classical sense, its ability to engage in weak, context-dependent hydrogen bonds, coupled with a strong local dipole and metabolic stability, provides a unique tool for medicinal chemists. The "Janus-like" character of certain polyfluorinated systems opens new avenues for designing ligands with novel binding modes, such as stacking or ion-chelation.[5]

The objective comparison presented in this guide, supported by validated experimental and computational protocols, underscores the necessity of moving beyond simplistic steric or electronic arguments. By applying these rigorous analytical techniques, researchers can fully harness the potential of the fluorocyclopropane scaffold to develop safer and more effective therapeutics.

References

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. PMC, NIH. [Link]

  • Live NCI Analysis From Scratch Using Gaussian and Multiwfn software. YouTube. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. [Link]

  • The Many Faces of Fluorine: Some Noncovalent Interactions of Fluorine Compounds. ResearchGate. [Link]

  • Natural Bond Orbital (NBO) Analysis. University of Regensburg. [Link]

  • Short halogen-carbon bonds in 1-chloro- and 1-bromo-1-nitro-2,3-difluorocyclopropanes: Synergistic 1,4-intramolecular interactions?. ResearchGate. [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC, NIH. [Link]

  • Hands on Session for QTAIM and NCI analysis using Gaussian 09 and Multiwfn software package. YouTube. [Link]

  • Quick Tutorial on Natural Bond Order 3 Calculations Within Gaussian 09. The Batista Group, Yale University. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School. [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC, NIH. [Link]

  • Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. Dr. Joaquin Barroso's Blog. [Link]

  • Probing Non-Covalent Interactions through Molecular Balances: A REG-IQA Study. MDPI. [Link]

  • Non-alkane behavior of cyclopropane and its derivatives: Characterization of unconventional hydrogen bond interactions. ResearchGate. [Link]

  • Overview on the history of organofluorine chemistry from the viewpoint of material industry. J-STAGE. [Link]

  • Novel Entry to Fluorinated Cyclopropanes. Thieme Chemistry. [Link]

  • Probing Non-Covalent Interactions through Molecular Balances: A REG-IQA Study. PMC, NIH. [Link]

  • Computational tools to study non-covalent interactions and confinement effects in chemical systems. RSC Publishing. [Link]

  • Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. IntechOpen. [Link]

  • Halogen bonds in biological molecules. PMC, NIH. [Link]

  • trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. PMC, NIH. [Link]

  • Thermodynamic and Computational (DFT) Study of Non-Covalent Interaction Mechanisms of Charge Transfer Complex of Linagliptin with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and Chloranilic acid (CHA). MDPI. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluorocyclopropane-1,1-dicarboxylic acid

As researchers dedicated to advancing drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this innovation comes the profound responsibility of ensuring safety and en...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. 2-Fluorocyclopropane-1,1-dicarboxylic acid, with its unique strained ring system and halogenation, requires a specific and rigorous disposal protocol. This guide provides a comprehensive, step-by-step plan rooted in chemical principles and regulatory standards to manage this compound safely from the bench to its final disposition.

Hazard Identification and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for the 1,1-dicarboxylic acid variant may not be universally available, data from close structural analogs, such as 2-fluorocyclopropanecarboxylic acid, provides a strong basis for a conservative safety assessment[1][2][3].

The primary hazards are derived from its functionalities: the carboxylic acid groups and the carbon-fluorine bond.

Hazard ClassDescriptionRationale & Implications
Skin Corrosion/Irritation Category 1B/1C. Causes severe skin burns and eye damage[1][4].The dual carboxylic acid groups make the compound highly acidic and corrosive. Contact with skin or eyes can cause immediate and severe tissue damage.
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)[1].The compound is harmful if swallowed, inhaled, or absorbed through the skin. This necessitates handling with appropriate engineering controls and Personal Protective Equipment (PPE).
Chemical Reactivity Corrosive Acid.As an acid, it can react exothermically with bases. It may also react with metals to produce flammable hydrogen gas[1].
Environmental Persistence Halogenated Organic Compound.The carbon-fluorine bond is one of the strongest in organic chemistry, making the compound resistant to natural degradation[5]. Improper disposal can lead to environmental persistence.

Based on this profile, any waste containing 2-Fluorocyclopropane-1,1-dicarboxylic acid must be classified as Hazardous Waste . Specifically, it falls into the category of Halogenated Organic Acid Waste [6][7]. This classification is the single most critical factor determining its proper disposal pathway.

Personal Protective Equipment (PPE) and Handling

Given the compound's corrosive and toxic nature, stringent adherence to PPE protocols is non-negotiable.

  • Hand Protection : Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste[2][8].

  • Eye/Face Protection : Use tightly fitting safety goggles with side-shields or, preferably, a full-face shield to protect against splashes[2][9].

  • Body Protection : A flame-resistant lab coat is mandatory. For tasks with a higher risk of splashing, such as bulk transfers or spill cleanup, an impervious apron and arm sleeves are required[10].

  • Respiratory Protection : All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols[11][12].

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation at the point of generation is essential to ensure safety and compliance, preventing dangerous reactions and ensuring the waste stream is acceptable for the final disposal facility[13].

Step 1: Select the Correct Waste Container

  • Use a dedicated, clearly labeled hazardous waste container made of compatible material (e.g., High-Density Polyethylene, HDPE)[13].

  • The container must be specifically designated for "Halogenated Organic Waste" or "Halogenated Solvents." Many institutions use a color-coding system for this purpose[7].

  • Ensure the container has a secure, vapor-tight lid to prevent fumes from escaping.

Step 2: Waste Accumulation

  • Solid Waste : Collect pure 2-Fluorocyclopropane-1,1-dicarboxylic acid, contaminated gloves, weigh boats, and paper towels directly into the designated solid halogenated waste container.

  • Liquid Waste : For solutions of the compound, use a designated "Halogenated Organic Liquid Waste" container.

  • CRITICAL : Do NOT mix this waste with non-halogenated organic waste, as this contaminates the entire container and complicates disposal[6]. Do NOT mix with aqueous, acidic, or basic waste streams unless part of a specific neutralization protocol conducted by trained personnel.

Step 3: Labeling

  • Label the container clearly with the words "Hazardous Waste"[4].

  • List all chemical constituents by their full name, including "2-Fluorocyclopropane-1,1-dicarboxylic acid" and any solvents used. Provide the approximate concentration or percentage of each component[7].

  • Keep a running log of the contents as they are added.

  • Never fill a liquid waste container more than 90% full to allow for vapor expansion[13].

Step 4: Temporary Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be under the control of the laboratory personnel, away from ignition sources, and in a secondary containment tray to catch any potential leaks[14].

The Disposal Pathway: High-Temperature Incineration

The defining feature of 2-Fluorocyclopropane-1,1-dicarboxylic acid is its C-F bond, which dictates the required disposal technology.

The Causality Behind Incineration: Organofluorine compounds are notoriously persistent due to the high energy of the C-F bond[5][15]. Standard chemical or biological waste treatment methods are often ineffective at breaking this bond[16][17][18]. The U.S. Environmental Protection Agency (EPA), in its guidance for per- and polyfluoroalkyl substances (PFAS), identifies high-temperature incineration as a primary technology for the effective destruction of these fluorinated compounds[19][20]. The extreme temperatures (often >1,000°C) and long residence times in a hazardous waste incinerator provide the necessary energy to break the C-F bond and completely mineralize the compound[21].

Incomplete combustion can lead to the formation of smaller, potentially hazardous fluorinated byproducts[21]. Therefore, disposal must be carried out at a licensed facility equipped with scrubbers to handle the resulting acidic gases (like hydrogen fluoride) and sophisticated monitoring systems to ensure complete destruction.

Disposal Workflow Diagram:

G cluster_lab In-Laboratory Operations cluster_facility Facility & Vendor Operations gen Waste Generation (Solid or Liquid) char Step 1: Characterize Waste (Corrosive, Toxic, Halogenated) gen->char Assess Hazards seg Step 2: Segregate (Halogenated Organic Acid Stream) char->seg Critical Classification cont Step 3: Containerize & Label (HDPE, Secure Lid, Full Chemical Names) seg->cont Collect in Designated Container store Step 4: Temporary Storage (Designated Satellite Accumulation Area) cont->store Store Safely ehs Step 5: Hand-off to EHS (or Licensed Waste Vendor) store->ehs Scheduled Pickup incin Final Disposition: High-Temperature Incineration (>1,000°C in RCRA-permitted facility) ehs->incin Transport & Consolidation

Caption: Decision workflow for the safe disposal of 2-Fluorocyclopropane-1,1-dicarboxylic acid.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate exposure and contamination.

Step 1: Evacuate and Alert

  • Alert all personnel in the immediate area.

  • If the spill is large or involves a highly concentrated solution, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department or emergency response team[1].

Step 2: Control and Contain

  • For small, manageable spills, ensure you are wearing the full PPE described in Section 2.

  • Prevent the spill from spreading or entering drains by diking it with an inert, absorbent material like vermiculite, sand, or a commercial spill pillow[1]. Do not use combustible materials like paper towels for the initial absorption of liquid spills.

Step 3: Neutralization (Use with Caution)

  • For acidic spills, a gentle neutralization can be performed. Cautiously cover the spill with a weak base like sodium bicarbonate or soda ash[1].

  • WARNING : Avoid strong bases. The neutralization process is exothermic and can cause spattering. Perform this step slowly and with a face shield in place.

Step 4: Cleanup and Decontamination

  • Once absorbed and/or neutralized, carefully scoop the material into a designated hazardous waste container.

  • Clean the spill area thoroughly with a detergent solution, followed by water. All cleanup materials (wipes, gloves, etc.) must be disposed of as hazardous waste[6].

Regulatory Considerations

While "2-Fluorocyclopropane-1,1-dicarboxylic acid" is not explicitly listed by name as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its properties make it subject to these regulations. Specifically, it qualifies as a hazardous waste due to its corrosivity characteristic (EPA waste code D002) [22].

Disposal must be managed through your institution's EHS department or a licensed hazardous waste disposal contractor. These entities are responsible for ensuring that the waste is transported, treated, and disposed of in full compliance with all federal, state, and local regulations[4].

By adhering to this comprehensive disposal plan, you ensure that your innovative research is conducted not only with scientific rigor but also with the highest commitment to the safety of yourself, your colleagues, and the environment.

References

  • Hicks, F. A., et al. (2021). Why Is the Biodegradation of Polyfluorinated Compounds So Rare? mSphere. Available at: [Link]

  • Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Fluorinated Organics in the Biosphere. Environmental Science & Technology.
  • Murphy, C. D. (2011). Biodegradation and biotransformation of organofluorine compounds. Applied Microbiology and Biotechnology. Available at: [Link]

  • Parsons, J. R. (2008). Biodegradation of Perfluorinated Compounds. Reviews of Environmental Contamination and Toxicology. Available at: [Link]

  • Schenker, U., et al. (2005). Degradation and Transformation of Organic Fluorine Compounds. Handbook of Environmental Chemistry. Available at: [Link]

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Available at: [Link]

  • Clark Hill PLC. (2021). EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Available at: [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Available at: [Link]

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  • JD Supra. (2024). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. Available at: [Link]

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Handling

A Comprehensive Guide to the Safe Handling of 2-Fluorocyclopropane-1,1-dicarboxylic acid

Welcome to your essential resource for the safe handling, use, and disposal of 2-Fluorocyclopropane-1,1-dicarboxylic acid. This guide is designed for laboratory professionals engaged in pharmaceutical research, chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential resource for the safe handling, use, and disposal of 2-Fluorocyclopropane-1,1-dicarboxylic acid. This guide is designed for laboratory professionals engaged in pharmaceutical research, chemical synthesis, and drug development. Our objective is to provide you with in-depth, actionable information that goes beyond basic safety data, empowering you to work with this compound confidently and securely. The protocols outlined herein are grounded in established safety principles for handling corrosive and fluorinated organic compounds, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile

Based on data from structurally related compounds such as cis- and trans-2-fluorocyclopropanecarboxylic acid, we must assume that 2-Fluorocyclopropane-1,1-dicarboxylic acid is:

  • Acutely Toxic: Harmful if swallowed, in contact with skin, or inhaled.[4]

  • Corrosive: Causes severe skin burns and eye damage.[1][4][5][6]

  • Irritating: May cause respiratory irritation.[7][8]

The combination of these hazards necessitates a stringent and proactive approach to safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The cornerstone of safe handling is the consistent and correct use of appropriate PPE. Given the corrosive and toxic nature of this compound, a multi-layered approach to PPE is mandatory.

Core PPE Requirements
PPE ComponentSpecificationsRationale
Hand Protection Nitrile or neoprene gloves, double-gloving recommended.[3][9]Provides a robust barrier against a corrosive organic acid. Double-gloving offers additional protection in case of a breach in the outer glove.
Eye and Face Protection Chemical splash goggles and a full-face shield.[3][10][11]Protects against splashes of the chemical, which can cause severe eye damage.[6] A face shield provides an additional layer of protection for the entire face.
Body Protection Flame-resistant lab coat and a chemical-resistant apron.[3][10]Protects the body from splashes and spills. A chemical-resistant apron offers enhanced protection for the torso.
Respiratory Protection Use in a certified chemical fume hood is mandatory. If engineering controls are insufficient, a respirator may be required.[3][12]Prevents inhalation of harmful vapors or dusts, which can cause respiratory irritation.[7][8]
Footwear Closed-toe shoes made of a non-porous material.[10]Protects the feet from spills.

Operational Plan: From Receipt to Use

A systematic workflow is crucial to minimize the risk of exposure and accidents. The following diagram and steps outline a safe operational procedure.

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill receive Receive and Inspect Container prep_spill->receive transport Transport to Fume Hood receive->transport weigh Weigh Compound transport->weigh dissolve Dissolve/React weigh->dissolve clean Clean Glassware and Surfaces dissolve->clean store Store Compound Securely doff_ppe Doff PPE Correctly clean->doff_ppe

Caption: A streamlined workflow for the safe handling of 2-Fluorocyclopropane-1,1-dicarboxylic acid.

Step-by-Step Handling Protocol
  • Preparation:

    • Don PPE: Before handling the compound, put on all required PPE as detailed in the table above.

    • Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Prepare Spill Kit: Have a spill kit readily accessible. For acidic compounds, this should include a neutralizer like sodium bicarbonate.[3]

  • Handling in the Fume Hood:

    • Receiving and Transport: Upon receipt, visually inspect the container for any signs of damage or leaks. Transport the sealed container to the designated fume hood.

    • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of 2-Fluorocyclopropane-1,1-dicarboxylic acid to the tared container. Avoid creating dust.

    • Dissolving/Reaction: When dissolving the compound or adding it to a reaction, do so slowly and carefully to prevent splashing. Always add acid to the solvent, not the other way around, to avoid a potentially exothermic reaction.[11]

  • Post-Handling and Storage:

    • Decontamination: Thoroughly clean all glassware and surfaces that may have come into contact with the chemical.

    • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[3] The storage container should be clearly labeled with the chemical name and associated hazards.[11]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Response
Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5]
Spill Management
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with a compatible absorbent material.

    • Neutralize the spill if it is safe to do so.

    • Carefully collect the absorbed material into a sealed, labeled container for proper waste disposal.[3]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.[3]

Disposal Plan: Responsible Stewardship

Due to the presence of fluorine, 2-Fluorocyclopropane-1,1-dicarboxylic acid is considered a fluorinated organic compound. These compounds, often categorized as "forever chemicals," require special disposal procedures to prevent environmental contamination.[13][14]

disposal_plan cluster_waste_gen Waste Generation cluster_waste_collection Collection & Segregation cluster_disposal Final Disposal solid_waste Contaminated Solids (gloves, paper towels) waste_container Designated, Labeled, and Sealed Waste Container solid_waste->waste_container liquid_waste Unused Compound & Contaminated Solvents liquid_waste->waste_container segregation Segregate from Incompatible Wastes waste_container->segregation disposal_vendor Licensed Hazardous Waste Vendor segregation->disposal_vendor incineration High-Temperature Incineration disposal_vendor->incineration

Caption: A compliant disposal pathway for fluorinated organic acid waste.

Disposal Protocol
  • Waste Segregation: All waste containing 2-Fluorocyclopropane-1,1-dicarboxylic acid, including contaminated gloves, absorbent materials, and unused compound, must be collected in a clearly labeled, compatible container.[3] Do not mix with other waste streams unless explicitly permitted.

  • Container Management: Ensure the waste container is kept sealed when not in use and is stored in a well-ventilated area, away from incompatible materials.

  • Final Disposal: The disposal of fluorinated organic compounds should be handled by a licensed hazardous waste disposal company. High-temperature incineration is a common and effective method for the destruction of these persistent chemicals.[14] Landfilling in a designated hazardous waste landfill is another option, but it only contains the substance rather than destroying it.[14]

By adhering to these comprehensive guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization and protecting the environment.

References

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